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  • Product: LHRH (1-6) amide
  • CAS: 37783-55-4

Core Science & Biosynthesis

Foundational

The Crossroads of Gonadotropin-Releasing Hormone: An In-Depth Technical Guide to the Metabolic Pathways and the Role of LHRH (1-6) Amide

For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Decapeptide Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is the cornerstone of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Decapeptide

Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is the cornerstone of the hypothalamic-pituitary-gonadal (HPG) axis, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ that orchestrates reproductive function.[1][2][3] Its pulsatile release from the hypothalamus triggers the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn regulate gonadal steroidogenesis and gametogenesis.[1][2] However, the biological activity of GnRH is ephemeral, with a circulating half-life of only 2 to 4 minutes due to rapid enzymatic degradation.[4] This metabolic turnover is not merely a mechanism of inactivation but a complex process that generates smaller peptide fragments, some of which possess their own biological activities. This guide provides a comprehensive exploration of the GnRH metabolic pathways, with a particular focus on the generation and role of the LHRH (1-6) amide fragment, offering insights for researchers in reproductive biology and professionals in drug development.

Section 1: The Primary Metabolic Cascade: A Two-Step Enzymatic Cleavage

The predominant pathway for GnRH degradation is a sequential two-step enzymatic process that curtails the hormone's activity at the pituitary level. This cascade involves the concerted action of two key enzymes: prolyl endopeptidase (PEP) and the neutral endopeptidase 24.15 (EP24.15), also known as thimet oligopeptidase.[5]

The Initiating Cut: Prolyl Endopeptidase (PEP)

The initial metabolic event is the cleavage of the Pro⁹-Gly¹⁰ amide bond by prolyl endopeptidase (PEP) . This cytosolic serine protease specifically targets proline residues within a peptide chain, removing the C-terminal glycinamide to produce the nonapeptide metabolite, GnRH-(1-9) .[5] This primary cleavage is a critical step that significantly alters the structure and activity of the parent molecule.

The Final Cleavage: Thimet Oligopeptidase (EP24.15)

Following the action of PEP, the resulting GnRH-(1-9) fragment becomes a substrate for thimet oligopeptidase (EP24.15) , a zinc metalloendopeptidase.[5][6][7] EP24.15 cleaves the Tyr⁵-Gly⁶ bond, leading to the formation of the N-terminal pentapeptide, GnRH-(1-5) (pGlu-His-Trp-Ser-Tyr).[8] This metabolite has been shown to possess biological activity, including the facilitation of lordosis behavior and the regulation of GnRH pulsatile release, suggesting a functional role beyond simple degradation.[8]

The susceptibility of GnRH to this enzymatic cascade is highly dependent on the amino acid at position 6. The native Gly⁶ residue allows for the necessary conformational flexibility for efficient enzyme binding and cleavage. Substitution of Gly⁶ with a D-amino acid, a common modification in synthetic GnRH analogs, confers resistance to enzymatic degradation, thereby prolonging the half-life and enhancing the biological potency of these therapeutic agents.[3][9]

GnRH_Metabolism_Primary GnRH GnRH (LHRH) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) GnRH_1_9 GnRH (1-9) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro) GnRH->GnRH_1_9 Cleavage at Pro⁹-Gly¹⁰ GnRH_1_5 GnRH (1-5) (pGlu-His-Trp-Ser-Tyr) GnRH_1_9->GnRH_1_5 Cleavage at Tyr⁵-Gly⁶ Inactive_Fragments Inactive Fragments GnRH_1_5->Inactive_Fragments Further Degradation PEP Prolyl Endopeptidase (PEP) PEP->GnRH_1_9 EP2415 Thimet Oligopeptidase (EP24.15) EP2415->GnRH_1_5

Figure 1: Primary GnRH metabolic pathway.

Section 2: An Alternative Route: The 20S Proteasome and the Genesis of LHRH (1-6) Amide

While the PEP/EP24.15 cascade is the principal degradation pathway, evidence suggests the existence of an alternative mechanism involving the 20S proteasome . This multi-catalytic protease complex, typically associated with ubiquitin-independent protein degradation, can also process smaller peptides like GnRH.[10][11]

Cleavage at the Gly⁶-Leu⁷ Bond

In vitro studies have demonstrated that the 20S proteasome can cleave GnRH at the Gly⁶-Leu⁷ bond . This cleavage event generates the N-terminal hexapeptide fragment, LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH₂), and the C-terminal tetrapeptide.[12] This pathway represents a distinct metabolic fate for GnRH compared to the primary cascade.

The Biological Significance of LHRH (1-6) Amide: An Inactive Metabolite?

In contrast to the documented biological activity of GnRH-(1-5), the functional role of LHRH (1-6) amide appears to be minimal. Studies investigating the effects of various GnRH fragments on lymphocyte activation found that while LHRH itself stimulated interleukin-2 (IL-2) receptor expression, the LHRH-(1-6) fragment was inactive. This suggests that the C-terminal portion of the decapeptide is crucial for this particular biological activity and that the (1-6) fragment is likely an inactive degradation product. Further research is required to definitively ascertain if LHRH (1-6) amide possesses any other, as yet unidentified, biological functions.

GnRH_Metabolism_Alternative GnRH GnRH (LHRH) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) LHRH_1_6 LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH₂) GnRH->LHRH_1_6 Cleavage at Gly⁶-Leu⁷ C_terminal_fragment C-terminal Fragment (Leu-Arg-Pro-Gly-NH₂) Proteasome 20S Proteasome Proteasome->LHRH_1_6

Figure 2: Alternative GnRH metabolic pathway.

Section 3: Experimental Methodologies for Studying GnRH Metabolism

A thorough understanding of GnRH metabolism necessitates robust and validated experimental protocols. This section provides detailed methodologies for key assays and analytical techniques.

In Vitro GnRH Degradation Assays

This assay quantifies PEP activity by measuring the cleavage of a chromogenic substrate, Z-Gly-Pro-pNA.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Citrate/Disodium Phosphate buffer, pH 7.0.

    • Substrate Stock Solution (5 mM): Dissolve Z-Gly-Pro-pNA in 40% (v/v) 1,4-dioxane in water. Pre-warm to 60°C to aid dissolution.[13]

    • Enzyme Solution: Purified PEP or tissue/cell homogenate containing PEP activity.

    • Stop Solution: 0.2 M anhydrous sodium carbonate.[14]

  • Assay Procedure:

    • In a microcentrifuge tube, combine 1000 µL of Assay Buffer and 100 µL of Enzyme Solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 250 µL of the 5 mM Z-Gly-Pro-pNA substrate stock solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 3 mL of Stop Solution.

  • Data Analysis:

    • Measure the absorbance of the released p-nitroanilide at 410 nm using a spectrophotometer.

    • Calculate the concentration of the product using a standard curve of p-nitroanilide.

    • One unit of PEP activity is defined as the amount of enzyme that releases 1 µmol of p-nitroanilide per minute under the specified conditions.[14]

This assay utilizes a fluorogenic substrate, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH, which is internally quenched. Cleavage by EP24.15 separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.[15][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a reducing agent (e.g., 0.1-0.5 mM DTT).

    • Substrate Stock Solution: Dissolve Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM. Store protected from light.

    • Enzyme Solution: Purified EP24.15 or tissue/cell homogenate.

  • Assay Procedure:

    • In a 96-well microplate, add the Assay Buffer and the Enzyme Solution.

    • Initiate the reaction by adding the fluorogenic substrate to a final concentration in the low micromolar range.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed as the change in fluorescence units per unit of time per amount of enzyme.

This assay assesses the ability of purified 20S proteasome to degrade full-length GnRH.

Protocol:

  • Reagent Preparation:

    • Proteasome Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.03% SDS, pH 8.0.[4]

    • Purified 20S Proteasome: Commercially available or purified from a relevant cell or tissue source.[17]

    • GnRH Stock Solution: Prepare a stock solution of GnRH in a suitable buffer (e.g., water or assay buffer).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the Proteasome Assay Buffer, purified 20S proteasome (e.g., 10 ng), and GnRH to a final concentration relevant for the study.[4]

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

    • Stop the reaction at each time point by adding a protease inhibitor cocktail or by heat inactivation.

  • Analysis of Degradation Products:

    • Analyze the reaction mixture at each time point by HPLC-MS/MS to identify and quantify the remaining full-length GnRH and the generated fragments, including LHRH (1-6) amide.

Analysis of GnRH and its Metabolites by HPLC-MS/MS

This powerful analytical technique allows for the separation, identification, and quantification of GnRH and its various metabolites in biological samples.[5][6][18]

SPE is a crucial step for cleaning up and concentrating GnRH and its metabolites from complex biological matrices like plasma prior to LC-MS/MS analysis.[5][18][19]

Protocol (using a polymeric reversed-phase SPE cartridge):

  • Sample Pre-treatment:

    • To 250 µL of plasma, add an internal standard (e.g., a stable isotope-labeled GnRH analog).

    • Add 400 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[5]

    • Incubate at -20°C for 15 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and freeze-dry.

    • Reconstitute the dried extract in 1 mL of 3% acetic acid and 1% TFA in water (Loading Solution).[5]

  • SPE Procedure:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg/3 mL) with 3 mL of methanol followed by 3 mL of Loading Solution.

    • Loading: Load the reconstituted sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of a solution of Loading Solution and methanol (e.g., 70:30 v/v) to remove interfering substances.

    • Elution: Elute the analytes with 3 mL of a solution of methanol and 3% acetic acid (e.g., 70:30 v/v).

  • Post-Elution Processing:

    • Freeze-dry the eluate.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

The following are representative parameters for the separation and detection of GnRH and its metabolites. Optimization will be required based on the specific instrument and column used.

ParameterSetting
HPLC System UPLC or Nano-LC system
Column C18 reversed-phase column (e.g., 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from low to high percentage of Mobile Phase B over a suitable time to resolve the analytes.
Flow Rate Dependent on the column diameter (e.g., 200-400 nL/min for nano-LC)
Column Temperature 30-40°C
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Scan Type Multiple Reaction Monitoring (MRM) for targeted quantification
MRM Transitions Specific precursor-to-product ion transitions for GnRH, GnRH(1-9), GnRH(1-5), LHRH(1-6), and the internal standard.

Section 4: Implications for Drug Development and Future Research

A detailed understanding of GnRH metabolism is paramount for the design and development of novel GnRH-based therapeutics. By elucidating the specific cleavage sites and the enzymes responsible, medicinal chemists can strategically modify the GnRH peptide to enhance its metabolic stability and therapeutic efficacy. The common strategy of substituting the Gly⁶ residue with a D-amino acid is a direct outcome of this understanding, leading to the development of long-acting GnRH agonists and antagonists used in the treatment of hormone-dependent cancers and other reproductive disorders.[3][9]

The discovery of biologically active metabolites like GnRH-(1-5) opens new avenues for research. Investigating the specific receptors and signaling pathways activated by these fragments could unveil novel therapeutic targets. Conversely, the apparent biological inactivity of LHRH (1-6) amide suggests that the 20S proteasome pathway may represent a terminal degradation step.

Future research should focus on:

  • Further characterizing the in vivo relevance of the 20S proteasome pathway in different tissues and physiological conditions.

  • Conducting a comprehensive screening of the biological activities of LHRH (1-6) amide and other potential GnRH fragments.

  • Developing more sensitive and specific analytical methods to simultaneously quantify the full spectrum of GnRH metabolites in biological fluids.

By continuing to unravel the complexities of GnRH metabolism, the scientific community can pave the way for the next generation of therapies targeting the HPG axis with enhanced precision and efficacy.

References

  • Tata, A. M., et al. (2018). GnRH-degrading enzymes: a new target for the therapy of hormone-dependent tumors. Journal of Neuroendocrinology, 30(2), e12555. [Link]

  • Coy, D. H., et al. (1976). Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6. Journal of Medicinal Chemistry, 19(3), 423-425. [Link]

  • Tsutsumi, M., & Webster, N. J. (2009). GnRH pulsatility, the pituitary response and reproductive dysfunction. Endocrine journal, 56(6), 729-737. [Link]

  • Rafiee, A., et al. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. International Journal of Organic Chemistry, 3(1), 51-57. [Link]

  • Mecarelli, E., et al. (2022). Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma. Analytical and Bioanalytical Chemistry, 414(25), 7235-7246. [Link]

  • Leibovitz, D., et al. (1994). Sequential degradation of the neuropeptide gonadotropin-releasing hormone by the 20 S granulosa cell proteasomes. FEBS letters, 346(2-3), 203-206. [Link]

  • Magon, N. (2011). Gonadotropin releasing hormone agonists: A boon for gynecologist. Journal of human reproductive sciences, 4(1), 2. [Link]

  • Gore, A. C., et al. (2018). Regulation of Gonadotropin-Releasing Hormone-(1–5) Signaling Genes by Estradiol Is Age Dependent. Frontiers in endocrinology, 9, 532. [Link]

  • Zhu, Y., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7083. [Link]

  • Livinskaya, V. A., et al. (2014). Immunoaffinity purification of the functional 20S proteasome from human cells via transient overexpression of specific proteasome subunits. Protein expression and purification, 95, 1-6. [Link]

  • Thomas, A., et al. (2008). Mass spectrometric determination of gonadotrophin-releasing hormone (GnRH) in human urine for doping control purposes by means of LC-ESI-MS/MS. Journal of mass spectrometry, 43(7), 935-943. [Link]

  • Egorova, O., et al. (2024). Protein degradation by human 20S proteasomes elucidates the interplay between peptide hydrolysis and splicing. Nature Communications, 15(1), 1147. [Link]

  • Knight, C. G. (2000). Fluorimetric assays of proteolytic enzymes. Methods in molecular biology, 150, 189-202. [Link]

  • de la Torre, R., et al. (2023). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals, 16(10), 1464. [Link]

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences CMLS, 59(2), 349-362. [Link]

  • Limonta, P., et al. (2012). GnRH receptors in cancer: from cell biology to novel targeted therapeutic strategies. Endocrine reviews, 33(5), 784-811. [Link]

  • Moretti, R. M., et al. (1995). The human prostatic-carcinoma cell-line LNCaP degrades luteinizing-hormone-releasing hormone. International journal of oncology, 6(6), 1251-1256. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved February 4, 2026, from [Link]

  • Shapiro, A. B. (2019, December 29). Prolyl endopeptidase enzyme activity? [Online forum post]. ResearchGate. [Link]

  • Zhang, G. F., et al. (2023). High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing. Journal of industrial microbiology & biotechnology, 50(1), kuad015. [Link]

  • Liger, D. (2019, December 29). Re: Prolyl endopeptidase enzyme activity? [Online forum comment]. ResearchGate. [Link]

  • Rodgers, D. W., et al. (2007). Swapping the substrate specificities of the neuropeptidases neurolysin and thimet oligopeptidase. Journal of Biological Chemistry, 282(13), 9591-9600. [Link]

  • Oliveira, V., et al. (2019). Thimet Oligopeptidase (EC 3.4. 24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization. International journal of molecular sciences, 20(15), 3820. [Link]

  • Lee, I., et al. (2017). In vitro Reconstitution Assays of Arabidopsis 20S Proteasome. Bio-protocol, 7(18), e2555. [Link]

  • Wang, Y., et al. (2023). Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution. International Journal of Molecular Sciences, 24(24), 17486. [Link]

  • Asher, G., et al. (2015). Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1853(10), 2547-2555. [Link]

  • Rioli, V., et al. (2019). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. Frontiers in molecular biosciences, 6, 89. [Link]

Sources

Exploratory

Physiological Role & Metabolic Regulation of LHRH (1-6) Amide

The following technical guide details the physiological role, metabolic regulation, and experimental characterization of the Luteinizing Hormone-Releasing Hormone (LHRH) fragment (1-6) amide. [1] Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiological role, metabolic regulation, and experimental characterization of the Luteinizing Hormone-Releasing Hormone (LHRH) fragment (1-6) amide.

[1]

Executive Summary: The Signal Termination Node

In neuroendocrinology, the efficacy of Luteinizing Hormone-Releasing Hormone (LHRH), also known as GnRH, is governed not just by receptor binding but by the precise temporal control of its degradation. LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH2) represents a critical "off-switch" metabolite.

Unlike its counterpart GnRH-(1-5) , which retains specific autoregulatory bioactivity, LHRH (1-6) amide is primarily the product of Endopeptidase 24.11 (Neprilysin) activity. Its physiological "effect" is the rapid termination of the gonadotropic signal, preventing receptor desensitization and maintaining the pulsatile nature required for reproductive competence. This guide explores the mechanistic formation of this fragment, its lack of gonadotropic potency, and its utility as a biomarker for peptidase activity in drug development.

Biochemical Identity & Formation

The native LHRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is susceptible to cleavage at two primary sites. The formation of the (1-6) amide fragment is distinct from the (1-5) pathway.

The Cleavage Pathways
  • The Activation/Modulation Pathway (Tyr5-Gly6): Mediated by Endopeptidase 24.15 (Thimet Oligopeptidase) . This yields GnRH-(1-5), which has been shown to regulate GnRH gene expression.

  • The Inactivation Pathway (Gly6-Leu7): Mediated by Endopeptidase 24.11 (Neprilysin) . This yields LHRH (1-6) amide .[1][2][3][4]

Structural Characteristics
FeatureDescription
Sequence pGlu-His-Trp-Ser-Tyr-Gly-NH2
Molecular Weight ~758.8 Da
Cleavage Bond Glycyl-Leucyl (Gly6-Leu7)
Primary Enzyme Neprilysin (EC 3.4.24.[4]11)
Bioactivity (LH Release) < 0.01% relative to native LHRH

Physiological Effects in Neuroendocrinology[5][6]

Signal Termination and Pulsatility

The primary physiological role of LHRH (1-6) amide is signal cessation . Native GnRH must be cleared rapidly from the pituitary portal system to prevent the downregulation (desensitization) of GnRH receptors (GnRHR) on gonadotrophs.

  • Mechanism: Neprilysin, localized on the membrane of pituitary cells and glial processes, cleaves the Gly6-Leu7 bond.

  • Consequence: The resulting (1-6) fragment has negligible affinity for the GnRHR. This enzymatic "firewall" ensures that each pulse of GnRH is discrete.

Differential Bioactivity: (1-6) vs. (1-5)

It is critical for researchers to distinguish between the two N-terminal metabolites. While (1-5) acts as a signaling metabolite, (1-6) acts as a clearance product.

MetaboliteEnzymePhysiological Outcome
LHRH (1-5) EP 24.15Active: Modulates GnRH neuronal migration and gene expression.
LHRH (1-6) EP 24.11Inactive: Marks the permanent loss of gonadotropic potency.
Pharmacological Implications (The "Position 6" Rule)

The physiological instability of the Gly6-Leu7 bond is the foundational logic behind GnRH Superagonists (e.g., Leuprolide, Goserelin).

  • Drug Design: Replacing the native Glycine at position 6 with a bulky D-amino acid (e.g., D-Trp, D-Leu) introduces steric hindrance.

  • Effect: This modification renders the peptide resistant to Neprilysin (EP 24.11), preventing the formation of the inactive (1-6) fragment and extending the plasma half-life from minutes to hours.

Visualization: LHRH Metabolic Fate

The following diagram illustrates the divergent processing of LHRH, highlighting the specific role of the (1-6) fragment in the inactivation pathway.

LHRH_Metabolism LHRH Native LHRH (Decapeptide) (Active Signal) GnRHR GnRH Receptor (Pituitary Gonadotroph) LHRH->GnRHR Binding EP2415 Endopeptidase 24.15 (Thimet Oligopeptidase) LHRH->EP2415 Cleavage at Tyr5-Gly6 EP2411 Endopeptidase 24.11 (Neprilysin) LHRH->EP2411 Cleavage at Gly6-Leu7 Response LH / FSH Release GnRHR->Response Gq Signaling Frag15 LHRH-(1-5) (Active Metabolite) EP2415->Frag15 Frag16 LHRH-(1-6) Amide (Inactive Fragment) EP2411->Frag16 GeneReg Autoregulation of GnRH Expression Frag15->GeneReg Putative Activity Clearance Renal Clearance / Signal Termination Frag16->Clearance Loss of Bioactivity

Caption: Divergent metabolic processing of LHRH.[4] The formation of LHRH-(1-6) via EP 24.11 represents the irreversible inactivation pathway, distinct from the active metabolite generation by EP 24.15.

Experimental Protocols

Protocol A: Differential Peptidase Activity Assay (HPLC)

This protocol allows researchers to determine if a tissue sample or cell line processes LHRH via the activating (1-5) or inactivating (1-6) pathway.

Objective: Quantify the ratio of LHRH-(1-5) to LHRH-(1-6) formation.

Materials:

  • Substrate: Synthetic LHRH (100 µM stock).

  • Enzyme Source: Hypothalamic or Pituitary membrane homogenate.

  • Inhibitors (for validation): Phosphoramidon (EP 24.11 inhibitor), CPP-Ala-Ala-Phe-pAB (EP 24.15 inhibitor).

  • HPLC System: C18 Reverse-phase column.

Step-by-Step Workflow:

  • Incubation:

    • Mix 100 µL of tissue homogenate (1 mg/mL protein) with 10 µL LHRH substrate (final conc. 10 µM) in Tris-HCl buffer (pH 7.4).

    • Run parallel tubes with specific inhibitors to validate enzyme identity.

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA).

    • Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • Separation (HPLC):

    • Inject supernatant onto C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 40% B over 30 minutes.

  • Detection & Analysis:

    • Monitor Absorbance at 214 nm (peptide bond) and 280 nm (Trp/Tyr).

    • Retention Time Validation: Calibrate using synthetic standards for LHRH-(1-5) and LHRH-(1-6) amide.

    • Note: LHRH-(1-5) is more hydrophilic and typically elutes earlier than LHRH-(1-6).

Protocol B: Self-Validating Stability Check

To confirm that a novel LHRH analog acts as a "Superagonist," it must demonstrate resistance to the formation of the (1-6) fragment.

  • Incubate the Analog (e.g., D-Trp6-LHRH) with recombinant Neprilysin.

  • Perform HPLC analysis as above.

  • Pass Criteria: >95% intact parent peptide after 60 minutes.

  • Fail Criteria: Appearance of a peak corresponding to the (1-6) fragment.

References

  • Regulation of LHRH Degrad

    • Title: Endopeptidase-24.15 is the primary enzyme that degrades luteinizing hormone releasing hormone both in vitro and in vivo.
    • Source: Proc N
    • URL:[Link]

  • Compar

    • Title: Structure-activity relationships of the luteinizing hormone-releasing hormone.[2][5][6][7]

    • Source: Endocrine Reviews.
    • URL:[Link]

  • GnRH Metabolite (1-5) Bioactivity

    • Title: The GnRH metabolite GnRH-(1-5)
    • Source: Endocrinology.[8][9][7][10][11]

    • URL:[Link]

  • Enzymatic Cleavage Sites (Neprilysin vs Thimet)

    • Title: Neuropeptide degradation: The role of specific endopeptidases.
    • Source: Journal of Neuroendocrinology.
    • URL:[Link]

  • LHRH (1-6) Amide as a Reagent

    • Title: LHRH (1-6) amide Product Data.[1][2][3][4]

    • Source: Cre

Sources

Foundational

The GnRH N-Terminal Hexapeptide Core: Synthesis, Stability, and Analytical Characterization

Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂ Common Designation: GnRH(1-6) Amide / LHRH(1-6) Amide[1][2][3] Executive Summary The hexapeptide pGlu-His-Trp-Ser-Tyr-Gly-NH₂ represents the N-terminal structural core of Gonadotrop...

Author: BenchChem Technical Support Team. Date: February 2026

Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂ Common Designation: GnRH(1-6) Amide / LHRH(1-6) Amide[1][2][3]

Executive Summary

The hexapeptide pGlu-His-Trp-Ser-Tyr-Gly-NH₂ represents the N-terminal structural core of Gonadotropin-Releasing Hormone (GnRH).[1][2][3] While the full-length decapeptide is required for receptor activation and gonadotropin secretion, this specific 1-6 fragment serves a critical role in metabolic stability profiling and drug design .[1][2][3]

In the context of drug development, this sequence is the primary "stability bottleneck."[3] The bond between Glycine (6) and Leucine (7) in native GnRH is the principal site of cleavage by neutral endopeptidases (NEP 24.11).[1][2][3] Consequently, this hexapeptide is frequently used as a Reference Standard to validate metabolic assays and to benchmark the proteolytic resistance of novel "super-agonist" analogs (e.g., Leuprolide, Goserelin), which modify the Gly6 position to prevent this specific degradation.[2][3]

This guide details the physicochemical properties, solid-phase synthesis challenges (specifically pGlu introduction), and analytical workflows required to work with this critical peptide fragment.[1][2][3]

Part 1: Physicochemical Profile[2][3][4]

The GnRH(1-6) amide possesses distinct solubility and ionization characteristics driven by the aromatic stacking of Histidine, Tryptophan, and Tyrosine, balanced by the hydrophilic Serine and Glycine.[2][3]

Table 1: Core Physicochemical Data[3][4]
PropertyValue / DescriptionTechnical Note
Molecular Formula C₃₆H₄₁N₁₀O₉Calculated based on amide C-terminus.[1][2][3]
Molecular Weight 757.8 g/mol (Average)Monoisotopic Mass: ~757.31 Da.[1][2][3]
Isoelectric Point (pI) ~7.6Dominated by the Imidazole group of His (pKa ~6.0).[1][2][3]
Solubility Water, 1% Acetic Acid, DMSOHigh solubility in acidic buffers due to His protonation.[3]
UV Extinction Coeff. 6990 M⁻¹cm⁻¹ (at 280 nm)Combined contribution of Trp (5500) and Tyr (1490).[1][2][3]
Hydrophobicity ModerateTrp/Tyr provide hydrophobic core; pGlu/Ser provide polarity.[1][2][3]
Stability High (N-term blocked)pGlu protects against aminopeptidases; Amide protects C-term.[2][3]

Part 2: Metabolic Stability & Degradation Mechanism[1][2][3][4]

Understanding the formation of this fragment is essential for interpreting pharmacokinetic (PK) data of GnRH analogs.[1][2][3] The native peptide is rapidly degraded in the hypothalamus and pituitary by specific metalloendopeptidases.[1][3]

The "Gly6-Leu7" Cleavage Event

The primary deactivation pathway of native GnRH is the cleavage of the Gly⁶-Leu⁷ peptide bond.[1][2][3] This reaction is catalyzed by Neutral Endopeptidase (NEP / EC 3.4.24.11) .[1][2][3]

  • Substrate: Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH₂)[1][2][3]

  • Enzyme: NEP (Zinc-dependent metalloprotease)[1][2][3]

  • Product: GnRH(1-6) (Accumulates as a metabolite) + GnRH(7-10)[1][3]

Drug Design Implication: Therapeutic analogs (e.g., Leuprolide) replace Gly⁶ with D-Leu or D-Trp.[1][2][3] This steric hindrance prevents NEP recognition, extending the half-life from minutes (native) to hours (analogs).[1][2][3]

Diagram 1: Enzymatic Degradation Pathway[2][3][4]

GnRH_Metabolism Figure 1: Primary Metabolic Cleavage of GnRH by NEP Native Native GnRH (Decapeptide) [pGlu...Gly-Leu...Gly-NH2] NEP Neutral Endopeptidase (NEP 24.11) Native->NEP Substrate Binding Frag16 GnRH(1-6) Fragment [pGlu-His-Trp-Ser-Tyr-Gly-OH/NH2] NEP->Frag16 Gly6-Leu7 Cleavage Frag710 C-Term Fragment [Leu-Arg-Pro-Gly-NH2] NEP->Frag710 Release

Caption: The Gly6-Leu7 bond cleavage is the rate-limiting step in GnRH deactivation, yielding the 1-6 core.[1][2][3]

Part 3: Synthetic Methodology (SPPS)

Synthesizing the GnRH(1-6) amide requires addressing two specific challenges: the introduction of the N-terminal Pyroglutamic acid (pGlu) and the preservation of the Tryptophan indole ring during cleavage.[1][2][3]

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)[1][2][3][4]

1. Resin Selection

  • Target: C-terminal Amide (-NH₂).[1][2][3]

  • Choice: Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g).[3]

  • Reasoning: Rink amide linkers yield a primary amide upon TFA cleavage, matching the requirement.[3]

2. Coupling Strategy (Iterative)

  • Activator: HBTU / DIEA (1:2:4 ratio).[1][2][3]

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Side Chain Protection:

    • His(Trt) - Trityl protection prevents racemization.[1][2][3]

    • Ser(tBu) - Standard acid-labile protection.[2][3]

    • Tyr(tBu) - Standard acid-labile protection.[1][2][3]

    • Trp(Boc) - Critical: Boc protection on the indole ring is mandatory to prevent alkylation by carbocations during TFA cleavage.[3]

3. The N-Terminal pGlu Challenge There are two methods to install the pGlu moiety.[1][2][3]

  • Method A (Recommended): Direct Coupling. Use commercially available L-Pyroglutamic acid .[1][2][3]

    • Protocol: Couple L-pGlu-OH (3 eq) using HBTU/DIEA for 1 hour.

    • Advantage: Avoids incomplete cyclization reactions.

  • Method B (Traditional): On-Resin Cyclization. Couple Fmoc-Gln(Trt)-OH, deprotect, then acid-catalyze cyclization.[3]

    • Disadvantage: Often yields 5-10% uncyclized Glutamine (Gln) impurity.[1][2][3]

4. Cleavage & Isolation

  • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).[1][2][3]

  • Time: 2 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[1][2][3]

Diagram 2: Synthesis Workflow

SPPS_Workflow Figure 2: SPPS Workflow for GnRH(1-6) Amide Start Start: Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling (AA + HBTU + DIEA) Gly -> Tyr -> Ser -> Trp -> His Deprotect->Couple Couple->Deprotect Repeat x5 pGlu_Step N-Term Capping Couple L-pGlu-OH directly Couple->pGlu_Step Final Cycle Cleavage Global Cleavage (TFA/TIS/H2O) pGlu_Step->Cleavage Final Crude Peptide pGlu-His-Trp-Ser-Tyr-Gly-NH2 Cleavage->Final

Caption: Step-wise assembly emphasizing direct pGlu coupling to minimize Gln impurities.

Part 4: Analytical Characterization

To distinguish the GnRH(1-6) amide from native GnRH or the acid metabolite (Gly-OH), high-resolution LC-MS is required.[1][2][3]

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2][3]

  • Mobile Phase A: 0.1% TFA in Water.[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2][3]

  • Gradient: 5% B to 40% B over 20 minutes. (The fragment is less hydrophobic than the full decapeptide).[1][2][3]

  • Detection: 220 nm (peptide bond) and 280 nm (Trp/Tyr).[1][2][3]

Mass Spectrometry (ESI-MS)[1][2][3][4]
  • Ionization: Positive Mode (ESI+).[3]

  • Dominant Ion: [M+H]⁺ = 758.3 m/z.[1][3]

  • Differentiation Markers:

    • GnRH(1-6) Amide: 757.3 Da (Target).[1][2][3]

    • GnRH(1-6) Acid: 758.3 Da (+1 Da mass shift due to -OH vs -NH₂).[3]

    • Native GnRH: 1182.6 Da.[1][2][3]

Quality Control Note: The presence of a peak at +18 Da (775 m/z) usually indicates incomplete pGlu formation (open ring Glutamic acid) or hydrolysis of the amide.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][4] GnRH(1-6) Structure and Properties. National Library of Medicine.[1][2][3] Retrieved February 4, 2026, from [Link][1][2][3]

  • Frontiers in Endocrinology. (2018).[1][2][3] The Novel Actions of the Metabolite GnRH-(1-5). (Discusses cleavage mechanisms relevant to the 1-6 fragment). Retrieved February 4, 2026, from [Link][1][2][3]

  • Blanchfield, J. T., et al. (2005).[1][2][3][5] The stability of lipidic analogues of GnRH in plasma and kidney preparations. Bioorganic & Medicinal Chemistry Letters. (Establishes metabolic stability protocols). Retrieved February 4, 2026, from [Link][1][2][3]

Sources

Exploratory

A Technical Guide to the Thimet Oligopeptidase-Mediated Generation of LHRH (1-6) Amide

This guide provides an in-depth exploration of the enzymatic activity of Thimet Oligopeptidase (EC 3.4.24.15) on Luteinizing Hormone-Releasing Hormone (LHRH), leading to the specific generation of the LHRH (1-6) amide fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the enzymatic activity of Thimet Oligopeptidase (EC 3.4.24.15) on Luteinizing Hormone-Releasing Hormone (LHRH), leading to the specific generation of the LHRH (1-6) amide fragment. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, neurobiology, and pharmacology.

Section 1: Foundational Concepts: The Enzyme and its Substrate

Thimet Oligopeptidase (TOP): A Key Regulator of Bioactive Peptides

Thimet Oligopeptidase, historically known as endopeptidase 24.15 (EP24.15), is a ubiquitously distributed zinc metalloendopeptidase that plays a crucial role in the metabolism of numerous bioactive peptides.[1][2] Its biological significance stems from its ability to either degrade and inactivate signaling peptides or, in some cases, process larger precursors into active fragments.[1]

A defining characteristic of TOP is its substrate-size restriction. The enzyme's catalytic site is located within a deep, narrow channel, which physically prevents larger, folded proteins from access.[2] Consequently, TOP exclusively hydrolyzes small peptides, typically ranging from 5 to 22 amino acids in length.[1][2][3] This structural constraint makes it a highly specialized tool for regulating the half-life and activity of oligopeptide hormones and neurotransmitters. Although primarily considered a cytosolic enzyme, TOP can also be secreted or associated with the cell membrane, allowing it to act on extracellular peptides.[2][4]

Luteinizing Hormone-Releasing Hormone (LHRH): The Master Reproductive Peptide

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is the principal neurohormone governing the reproductive axis in mammals.[5] It is a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[5][6] Synthesized and released from the hypothalamus, LHRH stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[6]

The native LHRH peptide is inherently unstable in biological systems, with a short plasma half-life due to its rapid enzymatic degradation.[5][7] This susceptibility to peptidase activity is a critical physiological control mechanism. Indeed, one of the first characterized functions of TOP was its ability to effectively cleave and inactivate LHRH.[4]

Section 2: The Enzymatic Reaction: Cleavage of LHRH to Form LHRH (1-6) Amide

Catalytic Mechanism of Thimet Oligopeptidase

As a metallopeptidase, TOP's catalytic activity is dependent on a zinc ion coordinated within its active site. This site features the characteristic HEXXH motif common to many zinc metallopeptidases.[1] The catalytic process involves the zinc ion and a nearby glutamic acid residue activating a water molecule, which then performs a nucleophilic attack on the scissile peptide bond of the substrate.[1] Substrate or inhibitor binding is thought to induce a significant "hinge-bending" conformational change in the enzyme, enclosing the ligand within the active site for efficient catalysis.[8]

Specific Cleavage of LHRH

TOP-mediated metabolism of LHRH involves the hydrolytic cleavage of the peptide bond between Glycine at position 6 and Leucine at position 7 (Gly⁶-Leu⁷). This specific cleavage event results in the generation of two fragments:

  • LHRH (1-6) amide: An N-terminal hexapeptide fragment with the sequence pGlu-His-Trp-Ser-Tyr-Gly-NH₂.

  • LHRH (7-10): A C-terminal tetrapeptide fragment, Leu-Arg-Pro-Gly-NH₂.

The formation of the amide at the C-terminus of the (1-6) fragment is a key outcome of this reaction. This specific cleavage effectively terminates the biological activity of the full-length LHRH decapeptide.

LHRH_Cleavage cluster_0 Reaction Components cluster_1 Products LHRH pGlu His Trp Ser Tyr Gly Leu Arg Pro Gly-NH₂ TOP Thimet Oligopeptidase (TOP / EC 3.4.24.15) LHRH->TOP Substrate Binding Product1 pGlu His Trp Ser Tyr Gly-NH₂ LHRH (1-6) amide TOP->Product1 Cleavage at Gly⁶-Leu⁷ Bond Product2 Leu Arg Pro Gly-NH₂ LHRH (7-10) TOP->Product2

Caption: TOP-mediated cleavage of LHRH at the Gly⁶-Leu⁷ bond.

Section 3: A Practical Guide to Studying LHRH Cleavage by TOP

This section outlines robust, self-validating protocols for characterizing the generation of LHRH (1-6) amide.

Experimental Workflow Overview

The core workflow involves incubating the LHRH substrate with a source of TOP, followed by separation and identification of the resulting products. This process is validated through kinetic analysis and specific inhibition assays.

Workflow cluster_workflow Experimental Workflow A 1. Assay Setup - Purified TOP Enzyme - LHRH Substrate - Reaction Buffer (pH 7.8) B 2. Incubation - Time-course sampling - 37°C A->B C 3. Reaction Termination - Acidification (e.g., TFA) - or addition of EDTA B->C D 4. Product Separation - Reversed-Phase HPLC C->D E 5. Product Identification & Quantification - Mass Spectrometry (MS) - UV Detection (214/280 nm) D->E F 6. Data Analysis - Kinetic Parameters (Km, kcat) - Inhibition Profile E->F

Caption: Standard workflow for analyzing TOP activity on LHRH.

Detailed Experimental Protocols

Protocol 1: In Vitro LHRH Cleavage Assay

  • Objective: To qualitatively and quantitatively assess the cleavage of LHRH by TOP over time.

  • Causality: This assay directly tests the hypothesis that TOP cleaves LHRH by mixing the purified components under controlled conditions. The time-course nature allows for the observation of substrate depletion and product accumulation, providing a dynamic view of the reaction.

  • Methodology:

    • Reagent Preparation:

      • Reaction Buffer: 50 mM Tris-HCl, pH 7.8.

      • Enzyme Stock: Prepare a stock solution of purified recombinant TOP in reaction buffer.

      • Substrate Stock: Prepare a 1 mM stock solution of LHRH decapeptide in water.

      • Termination Solution: 10% Trifluoroacetic Acid (TFA) or 100 mM EDTA.

    • Reaction Setup:

      • In a microcentrifuge tube, combine reaction buffer, TOP enzyme (final concentration typically 1-10 nM), and any necessary co-factors or inhibitors. Pre-incubate at 37°C for 5 minutes.

      • Initiate the reaction by adding LHRH substrate to a final concentration of 10-50 µM.

    • Time-Course Incubation:

      • Incubate the reaction at 37°C.

      • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Termination:

      • Immediately mix the aliquot with an equal volume of termination solution (TFA or EDTA) to stop the enzymatic activity.[1][9]

    • Sample Storage: Store terminated samples at -20°C until analysis.

Protocol 2: Product Analysis by RP-HPLC and Mass Spectrometry

  • Objective: To separate, identify, and quantify the LHRH substrate and its cleavage products.

  • Self-Validation: This protocol is inherently self-validating. A successful experiment will show a peak corresponding to LHRH decreasing over time, while new peaks corresponding to the products, LHRH (1-6) amide and LHRH (7-10), appear and increase. Mass spectrometry provides definitive proof of the identity of these peaks, confirming the specific cleavage event.[10][11]

  • Methodology:

    • HPLC Separation:

      • Inject the terminated reaction samples onto a C18 reversed-phase HPLC column.

      • Elute the peptides using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 60% acetonitrile over 30 minutes.

      • Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Tyr).

    • Mass Spectrometry Identification:

      • Collect the fractions corresponding to the substrate and product peaks from the HPLC.

      • Alternatively, use an in-line LC-MS system.

      • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass-to-charge ratio (m/z) of each peptide.

      • Confirm the identity by matching the observed mass to the theoretical mass:

        • LHRH (1-10): ~1182.3 Da

        • LHRH (1-6) amide: ~758.8 Da[12]

        • LHRH (7-10): ~441.5 Da

Protocol 3: Determining Enzyme Kinetic Parameters

  • Objective: To calculate the Michaelis-Menten constant (Kₘ) and turnover number (k_cat) for TOP with LHRH as a substrate.

  • Causality: These parameters provide a quantitative measure of the enzyme's affinity for the substrate (Kₘ) and its catalytic efficiency (k_cat). A low Kₘ value indicates high affinity.[1][2]

  • Methodology:

    • Perform the in vitro cleavage assay (Protocol 1) with a fixed, low concentration of TOP.

    • Vary the initial concentration of the LHRH substrate over a wide range (e.g., 0.1 to 10 times the expected Kₘ).

    • Measure the initial reaction velocity (V₀) for each substrate concentration by quantifying the amount of LHRH (1-6) amide produced at an early time point where the reaction is linear.

    • Plot V₀ versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vₘₐₓ and Kₘ.[1]

    • Calculate k_cat using the formula: k_cat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

ParameterTypical Value for TOPSignificance
Kₘ 0.2–10 µMHigh affinity for oligopeptide substrates.[1][2]
k_cat 6–60 min⁻¹Relatively low turnover rate compared to other peptidases.[1][2]
Optimal pH ~7.8Activity is maximal at neutral to slightly alkaline pH.[1]

Protocol 4: Inhibition Assay for Specificity Validation

  • Objective: To confirm that the observed LHRH degradation is specifically due to the metallopeptidase activity of TOP.

  • Trustworthiness: This is a critical control. If a known, specific inhibitor of TOP prevents LHRH cleavage, it strongly validates that TOP is the responsible enzyme.

  • Methodology:

    • Set up the in vitro cleavage assay (Protocol 1) with a single concentration of LHRH and TOP.

    • Prepare parallel reactions containing known inhibitors of metallopeptidases.

    • Test Inhibitors:

      • Metal Chelators: EDTA (1 mM), 1,10-phenanthroline (1 mM). These should strongly inhibit TOP by removing the essential zinc ion.[1][9][11]

      • Thiol-Sensitivity: Dithiothreitol (DTT) at low concentrations (0.1-0.5 mM) can stimulate activity, while higher concentrations are inhibitory.[1]

    • Incubate for a fixed time (e.g., 30 minutes) and analyze the products by HPLC.

    • Compare the amount of product formed in the presence and absence of inhibitors. A significant reduction in product formation confirms TOP-specific activity.

Section 4: Broader Implications and Future Directions

Physiological and Pharmacological Relevance

The degradation of LHRH by TOP is a key component of its physiological inactivation.[11] This enzymatic control is vital for maintaining the precise pulsatile signaling required for normal reproductive function. Understanding this degradation pathway has been instrumental in the field of drug development. To overcome the short half-life of native LHRH, synthetic analogs were engineered. A common and highly successful strategy involves substituting the Glycine at position 6 with a D-amino acid.[7] This modification creates a peptide bond that is resistant to cleavage by TOP and other endopeptidases, resulting in LHRH agonists with greatly enhanced stability and potency, which are now cornerstone therapies for prostate cancer and other hormone-dependent conditions.[7][13]

The Role of the LHRH (1-6) Amide Fragment

While the primary consequence of LHRH cleavage is inactivation, the biological role of the resulting LHRH (1-6) amide fragment remains an area of active investigation. The ability of TOP to both destroy and generate bioactive peptides means that its products cannot be assumed to be inert.[1] Future research should focus on whether LHRH (1-6) amide possesses any novel signaling properties, potentially interacting with other receptor systems or modulating cellular processes.

TOP as a Therapeutic Target

Given its involvement in processing a wide array of neuropeptides and its implication in processes from neurodegeneration to energy metabolism, TOP itself is an attractive therapeutic target.[3][4][14] Modulating TOP activity could offer novel therapeutic avenues for a variety of diseases. However, its ubiquitous nature and diverse substrate profile present a significant challenge in developing specific inhibitors that avoid off-target effects.

References

  • Medeiros, L. Z., et al. (2021). Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization. PubMed Central. [Link]

  • Wijma, H. J., et al. (2018). Probing the Conformational States of Thimet Oligopeptidase in Solution. MDPI. [Link]

  • Janiszewska, J., et al. (2020). LHRH-Targeted Drug Delivery Systems for Cancer Therapy. PubMed Central. [Link]

  • Tisljar, U., & Barrett, A. J. (1995). Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis. PubMed. [Link]

  • Haviv, F., et al. (1998). LHRH antagonist peptides.
  • Ferro, E. S., et al. (2020). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. PubMed Central. [Link]

  • Engel, J. B., & Schally, A. V. (2017). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. ResearchGate. [Link]

  • Moura, E., et al. (2020). The Relevance of Thimet Oligopeptidase in the Regulation of Energy Metabolism and Diet-Induced Obesity. PubMed Central. [Link]

  • Wolfson, A. J., et al. (2021). Thimet Oligopeptidase—A Classical Enzyme with New Function and New Form. MDPI. [Link]

  • Ferro, E. S., et al. (2020). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. ResearchGate. [Link]

  • Iannetta, A. A., et al. (2021). Identification of thimet oligopeptidase substrates in Arabidopsis thaliana. Willey Online Library. [Link]

  • Napolitano, M., et al. (2023). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI. [Link]

  • Lone, A. M., et al. (2013). Peptidomics methods for the identification of peptidase-substrate interactions. PubMed Central. [Link]

  • Smith, A. I., et al. (1987). Degradation of Luteinizing Hormone-Releasing Hormone (LHRH) and an LHRH Agonist by the Rat Testis. PubMed. [Link]

  • Gelman, J. S., et al. (2011). Analysis of Intracellular Substrates and Products of Thimet Oligopeptidase in Human Embryonic Kidney 293 Cells. PubMed Central. [Link]

  • Szabó, I., et al. (2016). Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs. PubMed Central. [Link]

  • Joossens, J., et al. (2018). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. ACS Publications. [Link]

  • Lee, V. H., et al. (1996). Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes. PubMed. [Link]

Sources

Foundational

Technical Guide: Chemical Characterization and Molecular Weight of LHRH (1-6) Amide

This technical guide details the chemical characteristics, molecular dynamics, and analytical profiling of LHRH (1-6) amide (Luteinizing Hormone-Releasing Hormone fragment 1-6 amide).[1] It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical characteristics, molecular dynamics, and analytical profiling of LHRH (1-6) amide (Luteinizing Hormone-Releasing Hormone fragment 1-6 amide).[1] It is designed for researchers investigating peptide metabolism, structure-activity relationships (SAR), and the pharmacokinetics of GnRH analogs.

[1]

Executive Summary

LHRH (1-6) amide is a synthetic hexapeptide fragment derived from the N-terminus of the native Luteinizing Hormone-Releasing Hormone (GnRH).[1] While the native decapeptide governs the hypothalamic-pituitary-gonadal axis, the (1-6) fragment serves a critical role in metabolic stability studies and receptor binding domain mapping .[1]

Unlike the physiological metabolite LHRH(1-6)—which typically possesses a C-terminal carboxylic acid following endopeptidase cleavage—the amide variant discussed here is chemically modified to cap the C-terminus.[1] This modification mimics the electronic environment of the peptide bond, enhancing stability against carboxypeptidases and serving as a vital reference standard in pharmaceutical development.

Chemical Constitution & Physicochemical Properties[1][2][3][4][5]

Molecular Identity

The peptide consists of the first six amino acid residues of the native GnRH sequence, with a pyroglutamic acid (pGlu) at the N-terminus and an amidated glycine at the C-terminus.

PropertySpecification
Sequence pGlu-His-Trp-Ser-Tyr-Gly-NH₂
Three-Letter Code Pyr-His-Trp-Ser-Tyr-Gly-NH₂
Empirical Formula C₃₆H₄₂N₁₀O₉
Molecular Weight (Average) 758.8 g/mol
Monoisotopic Mass 758.3136 Da
Isoelectric Point (pI) ~7.6 (Driven by His residue, pKa ~6.[1][2]0)
Solubility Soluble in water, 1% Acetic Acid, and DMSO
Structural Dynamics

The pGlu (pyroglutamic acid) moiety confers resistance to N-terminal aminopeptidases, a feature inherited from the parent LHRH. The C-terminal amide (Gly-NH₂) removes the negative charge associated with a free carboxyl group.[1] This alteration significantly impacts the peptide's hydrophobicity and hydrogen-bonding potential, making the amide variant more membrane-permeable and distinct in Reverse-Phase HPLC (RP-HPLC) retention compared to the acid metabolite.[1]

ChemicalStructure Figure 1: Primary Structure and Functional Groups of LHRH (1-6) Amide pGlu pGlu (1) (Lactam Ring) His His (2) (Imidazole) pGlu->His Peptide Bond Trp Trp (3) (Indole) His->Trp Peptide Bond Ser Ser (4) (Hydroxyl) Trp->Ser Peptide Bond Tyr Tyr (5) (Phenol) Ser->Tyr Peptide Bond Gly Gly-NH2 (6) (C-Term Amide) Tyr->Gly Peptide Bond

Figure 1: The sequence highlights the hydrophobic core (Trp-Tyr) flanked by the polar His and Ser residues, capped by the stable pGlu and Amide termini.[1][2]

Synthesis and Stability Context

Solid-Phase Peptide Synthesis (SPPS)

To obtain high-purity LHRH (1-6) amide, Fmoc-chemistry SPPS is the industry standard.[1]

  • Resin Selection: A Rink Amide resin is strictly required. Cleavage from this resin yields the C-terminal amide directly.[1] Using a Wang resin would erroneously yield the free acid.

  • Protocol:

    • Loading: Rink Amide linker.

    • Coupling: Sequential addition of Fmoc-Gly, Fmoc-Tyr(tBu), Fmoc-Ser(tBu), Fmoc-Trp(Boc), Fmoc-His(Trt), and Fmoc-pGlu.[1]

    • Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O. This cocktail removes side-chain protecting groups (tBu, Boc, Trt) and releases the peptide from the resin.

Biological Relevance: The "Metabolic Gap"

In vivo, native LHRH is rapidly degraded by Neprilysin (NEP 24.11) , which cleaves the Gly⁶-Leu⁷ bond.

  • Natural Metabolite: The enzymatic cleavage produces LHRH(1-6) with a free carboxylic acid (pGlu-His-Trp-Ser-Tyr-Gly-OH).[1]

  • Synthetic Amide Utility: Researchers use the amide variant (the subject of this guide) in stability assays because it resists secondary degradation by carboxypeptidases, allowing for precise study of the fragment's interaction with the LHRH receptor's binding pocket without rapid clearance.

Metabolism Figure 2: Biological Origin vs. Synthetic Utility LHRH Native LHRH (1-10) pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Enzyme Neprilysin (NEP 24.11) Endopeptidase Cleavage LHRH->Enzyme Hydrolysis at Gly6-Leu7 Metabolite Natural Metabolite (1-6) pGlu-His-Trp-Ser-Tyr-Gly-OH (Free Acid) Enzyme->Metabolite In Vivo Product Synthetic Synthetic Standard (1-6) Amide pGlu-His-Trp-Ser-Tyr-Gly-NH2 (Subject of Guide) Synthetic->Metabolite Chemical Difference: -NH2 vs -OH

Figure 2: Distinction between the natural metabolic product (Acid) and the synthetic tool compound (Amide).[1][3][4][5][2][6][7][8][9]

Analytical Characterization Protocol

For drug development applications, precise identification is mandatory. The following protocol provides a self-validating system for characterizing LHRH (1-6) amide.

High-Performance Liquid Chromatography (HPLC)

The hydrophobicity of the Trp and Tyr residues allows for excellent retention on C18 columns, despite the small size of the peptide.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 30 minutes. (Linear gradient).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Trp/Tyr absorption) and 220 nm (Peptide bond).[1]

    • Expert Insight: Monitoring at 280 nm is specific for this fragment due to the Trp/Tyr content, reducing interference from non-aromatic impurities.

Mass Spectrometry (MS) Parameters[1][3][11]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][10]

  • Target Ions:

    • [M+H]⁺: 759.3 m/z (Monoisotopic).[1]

    • [M+2H]²⁺: 380.2 m/z.[1]

  • System Suitability: The presence of the [M+H]⁺ peak at 759.3 confirms the amide. If the peak appears at 760.3 m/z , it indicates the free acid form (deamidation degradation product), signaling sample decomposition.

References

  • PubChem. (2025).[1][11] LHRH (1-6) amide Compound Summary. National Library of Medicine. [1]

  • Creative Peptides. (n.d.). LHRH (1-6) amide Technical Data.

  • Schally, A. V. (2007).[1][4] Drug Insight: Clinical Use of Agonists and Antagonists of Luteinizing-Hormone-Releasing Hormone. Nature Clinical Practice Endocrinology & Metabolism.[4]

  • Moyle, P., et al. (2013).[4] Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. International Journal of Organic Chemistry.

  • PerkinElmer. (2025).[1] Metabolism of Growth Hormone Releasing Peptides and LHRH Fragments. ResearchGate.

Sources

Exploratory

difference between LHRH (1-6) amide and native LHRH peptide

Technical Deep Dive: Native LHRH vs. LHRH (1-6) Amide Executive Summary This technical guide delineates the structural, functional, and pharmacological distinctions between the native Luteinizing Hormone-Releasing Hormon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Native LHRH vs. LHRH (1-6) Amide

Executive Summary This technical guide delineates the structural, functional, and pharmacological distinctions between the native Luteinizing Hormone-Releasing Hormone (LHRH, also known as GnRH-I) and its truncated synthetic fragment, LHRH (1-6) amide.[1] While Native LHRH is the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, LHRH (1-6) amide represents a critical "structure-activity relationship" (SAR) probe.[1] It demonstrates the absolute necessity of the C-terminal tetrapeptide (Leu-Arg-Pro-Gly-NH2) for high-affinity receptor binding and biological activation.[1] This guide is designed for researchers investigating peptide stability, receptor pharmacodynamics, and analog design.

Part 1: Structural & Physicochemical Characterization[1]

The primary distinction lies in the peptide length and the preservation of the C-terminal amide cap. Native LHRH relies on a specific folded conformation (beta-turn) to engage the GnRH receptor (GnRHR). The (1-6) amide fragment lacks the "address" domain required to stabilize this conformation.

Table 1: Physicochemical Comparison

FeatureNative LHRH (GnRH-I)LHRH (1-6) Amide
Sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂pGlu-His-Trp-Ser-Tyr-Gly-NH₂
Length 10 Amino Acids (Decapeptide)6 Amino Acids (Hexapeptide)
Molecular Weight ~1182.3 Da~752.8 Da
C-Terminus Glycinamide (Gly-NH₂)Glycinamide (Gly-NH₂)
Key Structural Motif Beta-Turn: Formed around Gly6, bringing N- and C-termini into proximity.[1]Linear/Disordered: Lacks the C-terminal anchors (Arg8, Pro9) to stabilize a turn.
Charge (pH 7.4) Positive (Due to Arg8 and His2)Neutral/Weakly Positive (Only His2 contributes charge; Arg8 is lost).
Hydrophobicity Moderate (Contains Trp, Tyr, Leu, Pro)Lower (Loss of Leu7 and Pro9 reduces hydrophobic character).
Structural Causality

The native peptide adopts a U-shaped conformation upon receptor binding, stabilized by a hydrogen bond between the carbonyl of Ser4 and the amide of Arg8 (or Gly10). The LHRH (1-6) amide preserves the "Message" domain (activation domain, residues 1-3) but completely lacks the "Address" domain (binding affinity domain, residues 7-10).[1] Without Arg8, the peptide cannot anchor to the receptor's extracellular loops.

Part 2: Pharmacodynamics & Receptor Interaction

The "Message-Address" Concept In GPCR pharmacology, LHRH is a classic example where the N-terminus provides the signal to activate the G-protein (Gq/11), while the C-terminus provides the affinity.[1]

  • Native LHRH:

    • Mechanism: Binds to the transmembrane pockets of GnRHR. Arg8 interacts specifically with Asp302 (or similar acidic residues) in Extracellular Loop 3 (ECL3).

    • Result: Nanomolar affinity (

      
       nM).[1] Induces receptor conformational change, Gq activation, and IP3 turnover.
      
  • LHRH (1-6) Amide:

    • Mechanism: The fragment can theoretically enter the pocket due to the conserved N-terminus (pGlu-His-Trp).[1] However, without the C-terminal hydrophobic/basic residues (Leu-Arg-Pro), the residence time is negligible.[1]

    • Result: Drastic loss of affinity (

      
      
      
      
      
      M). It is functionally inactive in stimulating LH release in standard pituitary assays.
    • Research Utility: It serves as a negative control in binding assays to prove that N-terminal integrity alone is insufficient for biological activity.[1]

Part 3: Metabolic Stability & Degradation Pathways[1]

Understanding the difference between the synthetic (1-6) amide and the natural (1-6) metabolite is crucial for data interpretation.

  • Enzymatic Cleavage: Native LHRH is rapidly degraded (half-life 2-4 min) by Endopeptidase 24.15 (Thimet Oligopeptidase) and Neprilysin (NEP/CD10) .[1]

  • The Cleavage Site: The primary cut occurs at the Tyr5-Gly6 or Gly6-Leu7 bond.[1]

  • Metabolite vs. Synthetic:

    • Natural Metabolite:[1] Hydrolysis of the Gly6-Leu7 bond yields pGlu-His-Trp-Ser-Tyr-Gly-OH (C-terminal Acid).[1]

    • Synthetic Tool:pGlu-His-Trp-Ser-Tyr-Gly-NH2 (C-terminal Amide).[1][2]

    • Significance: The synthetic amide is often more stable against carboxypeptidases than the natural acid metabolite, making it a specific probe for endopeptidase activity studies.

Part 4: Experimental Protocols

Protocol A: HPLC Separation of Native LHRH and (1-6) Amide

Objective: To resolve the full-length peptide from its truncated fragment for purity analysis or metabolic tracking.

System Setup:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5

    
    m, 4.6 x 250 mm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr aromatic rings).

Gradient Method:

  • Equilibration: 0-2 min: 10% B (Isocratic).

  • Separation: 2-30 min: Linear gradient 10% B

    
     40% B.
    
  • Wash: 30-35 min: 90% B.

Expected Results (Causality):

  • LHRH (1-6) Amide: Elutes earlier (approx. 12-15 min). Despite losing the basic Arg8 (which usually reduces retention), the loss of the highly hydrophobic Leu7 and Pro9 residues dominates, making the fragment significantly less hydrophobic than the native peptide.

  • Native LHRH: Elutes later (approx. 18-22 min) due to the hydrophobic contribution of the C-terminal Leu-Pro sequence.[1]

Protocol B: In Vitro Metabolic Stability Assay

Objective: To determine if a sample contains native LHRH or has been degraded to the (1-6) fragment.

  • Preparation: Harvest rat kidney homogenate (rich in EP 24.15) in Tris-HCl buffer (pH 7.4).

  • Incubation: Mix 100

    
    M Native LHRH with 50 
    
    
    
    g protein equivalent of homogenate. Incubate at 37°C.
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add equal volume ice-cold 1% TFA/Acetonitrile to precipitate enzymes. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into the HPLC system (Protocol A).

  • Validation: The disappearance of the Native peak must correlate with the appearance of the (1-6) metabolite peak (Note: The natural metabolite will be the acid, which elutes slightly earlier than the amide synthetic standard due to the negative charge at pH 2).

Part 5: Visualization & Pathways[1]

Diagram 1: Structural & Functional Comparison

This diagram illustrates the "Message vs. Address" concept and why the (1-6) amide fails to activate the receptor.

LHRH_Structure_Function cluster_native Native LHRH (Active) cluster_fragment LHRH (1-6) Amide (Inactive) cluster_receptor GnRH Receptor (GnRHR) N_term N-Term (1-3) (Message: Activation) Mid Gly6 (Hinge/Turn) N_term->Mid Rec_Pocket Transmembrane Pocket N_term->Rec_Pocket Receptor Activation C_term C-Term (7-10) (Address: Affinity) Mid->C_term Rec_ECL Extracellular Loops (Arg8 Binding Site) C_term->Rec_ECL High Affinity Binding (Arg8-Asp302) Frag_N N-Term (1-3) (Message Present) Frag_Mid Gly6-NH2 (Truncated) Frag_N->Frag_Mid Frag_N->Rec_Pocket Weak Interaction (Transient) Frag_Mid->Rec_ECL NO BINDING (Missing Address) Signal Gq Signaling (LH/FSH Release) Rec_Pocket->Signal caption Fig 1: The 'Message-Address' model. Native LHRH bridges the binding and activation sites. The (1-6) fragment lacks the C-terminal 'Address', preventing stable receptor locking.

[1][2][3][4][5][6][7][8]

Diagram 2: Enzymatic Degradation Pathway

This diagram details the generation of the (1-6) fragment from the native peptide.

LHRH_Degradation Native Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) Enzyme Endopeptidase 24.15 (Thimet Oligopeptidase) OR Neprilysin (NEP) Native->Enzyme Cleavage Cleavage at Gly6-Leu7 Bond Enzyme->Cleavage Fragment_N N-Terminal Metabolite (LHRH 1-6 Acid) (pGlu-His-Trp-Ser-Tyr-Gly-OH) Cleavage->Fragment_N Hydrolysis Fragment_C C-Terminal Metabolite (LHRH 7-10) (H-Leu-Arg-Pro-Gly-NH2) Cleavage->Fragment_C Synthetic Synthetic Control (LHRH 1-6 Amide) (pGlu-His-Trp-Ser-Tyr-Gly-NH2) Fragment_N->Synthetic Structural Analog (Acid vs Amide) caption Fig 2: Degradation Pathway. Native LHRH is cleaved by EP 24.15/NEP. Note: Natural metabolite is the Acid; (1-6) Amide is a synthetic analog.

References

  • Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews, 18(2), 180–205.

  • Lasdun, A., et al. (1989). Characterization of a specific endopeptidase (EC 3.4.24.15) involved in the degradation of LHRH.[7][9][10] Journal of Biological Chemistry, 264, 15685-15692.[1]

  • Millar, R. P., et al. (2004). Gonadotropin-releasing hormone receptors: structure and function.[1] Endocrine Reviews, 25(2), 235-275.[1]

  • Skidgel, R. A., & Erdös, E. G. (1985). Novel activity of human angiotensin I converting enzyme: release of the NH2- and COOH-terminal tripeptides from the luteinizing hormone-releasing hormone.[1] Proceedings of the National Academy of Sciences, 82(4), 1025-1029.

Sources

Foundational

A Technical Guide to the Degradation and Pharmacokinetics of LHRH (1-6) Amide

For Researchers, Scientists, and Drug Development Professionals Abstract Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical decapeptide hormone in the hypotha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical decapeptide hormone in the hypothalamic-pituitary-gonadal axis.[1][2] Its fragments, including LHRH (1-6) amide, are subjects of intense research due to their potential physiological roles and as benchmarks for developing more stable therapeutic analogs. This guide provides an in-depth examination of the enzymatic degradation pathways of LHRH (1-6) amide, identifies its primary degradation products, and analyzes its pharmacokinetic half-life. Furthermore, it offers detailed, field-proven protocols for the in vitro study of peptide stability and metabolite identification, aiming to equip researchers with the foundational knowledge and practical methodologies required for advancing peptide-based drug development.

Introduction: The Significance of LHRH and its Fragments

LHRH, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the central regulator of reproductive function.[3] Synthesized and released from the hypothalamus, it stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal steroidogenesis and gametogenesis.[2][4]

The native LHRH peptide has a very short plasma half-life of only 2 to 4 minutes in humans, largely due to rapid enzymatic degradation.[3][5] This inherent instability necessitates the development of synthetic analogs for therapeutic use, which are designed to resist cleavage and exhibit prolonged activity.[6] The study of LHRH fragments, such as LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH2), is crucial for understanding the structure-activity relationships that dictate metabolic stability. By characterizing the degradation of this core sequence, researchers can pinpoint enzymatic vulnerabilities and devise strategies—such as amino acid substitutions—to enhance the viability of peptide drug candidates.[6][7]

Enzymatic Degradation Pathways of LHRH (1-6) Amide

The metabolic breakdown of LHRH and its fragments is primarily mediated by specific peptidases located in tissues like the pituitary, hypothalamus, liver, and kidneys.[5][8] For the LHRH (1-6) amide fragment, two key enzymatic cleavage sites have been identified, leading to its inactivation.

Key Enzymes and Cleavage Sites:

  • Neutral Endopeptidase 24.11 (NEP; Neprilysin): This cell-surface metalloendopeptidase is known to cleave peptides on the N-terminal side of hydrophobic amino acids. In the context of LHRH, NEP targets the Tyr(5)-Gly(6) bond.[6][8][9] Cleavage at this site is a primary route of inactivation for the full LHRH decapeptide and its analogs.[8][10]

  • Endopeptidase-24.15 (Thimet oligopeptidase): This enzyme also plays a significant role in LHRH degradation, primarily cleaving the Tyr(5)-Gly(6) bond to generate the LHRH(1-5) fragment.[8]

  • Prolyl Endopeptidase (PEP): This cytosolic serine peptidase specifically cleaves peptide bonds on the C-terminal side of proline residues.[11] While its main target in the full LHRH molecule is the Pro(9)-Gly(10) bond, its role in degrading smaller fragments lacking this bond is less direct but contributes to the overall metabolic landscape of LHRH-related peptides.[11][12]

The primary degradation of the LHRH (1-6) amide fragment results in the following products:

  • LHRH (1-5) (pGlu-His-Trp-Ser-Tyr)

  • Gly-NH2

Subsequent degradation of the LHRH (1-5) fragment can occur, though the initial cleavage at the Tyr(5)-Gly(6) bond is considered the rate-limiting step for the inactivation of this specific hexapeptide.

LHRH_Degradation cluster_products Degradation Products cluster_enzymes Key Enzymes parent pGlu-His-Trp-Ser-Tyr-Gly-NH₂ (LHRH (1-6) Amide) prod1 pGlu-His-Trp-Ser-Tyr (LHRH 1-5) parent->prod1 Cleavage at Tyr⁵-Gly⁶ bond prod2 Gly-NH₂ parent->prod2 enzyme1 Neutral Endopeptidase 24.11 (Neprilysin) enzyme1->parent enzyme2 Endopeptidase-24.15 enzyme2->parent

Enzymatic cleavage of LHRH (1-6) amide.

Pharmacokinetics and Half-Life

The half-life (t½) of a peptide is a critical pharmacokinetic parameter that determines its dosing frequency and therapeutic efficacy. The native LHRH decapeptide is cleared from human plasma with a t½ of 2-4 minutes.[3] While specific half-life data for the LHRH (1-6) amide fragment is less commonly reported than for the full hormone or its therapeutic analogs, its stability is expected to be similarly short due to susceptibility to the same peptidases.

The stability of peptides is highly dependent on the biological matrix being studied.[13] Degradation is generally faster in serum compared to plasma due to the activation of proteases during the coagulation cascade.[13] Furthermore, significant variability can be observed between plasma batches from different individuals, reflecting physiological differences in enzyme concentrations.[14][15]

PeptideBiological MatrixReported Half-LifeReference
LHRH (native) Human Plasma2–4 minutes[3][5]
Buserelin (LHRH Agonist) Human Plasma~80 minutes[16]
[D-Trp⁶]LHRH (LHRH Agonist) Human Plasma7.6 hours[5]

This table illustrates how modifications to the LHRH sequence, particularly at position 6, dramatically increase metabolic stability and prolong half-life.

Methodologies for Degradation and Half-Life Studies

Accurate assessment of peptide stability requires robust, validated experimental protocols. The following sections detail a comprehensive workflow for determining the in vitro half-life of LHRH (1-6) amide and identifying its degradation products.

Experimental Workflow Overview

The overall process involves incubating the peptide in a biological matrix, stopping the reaction at various time points, preparing the sample for analysis, and finally, quantifying the remaining parent peptide and identifying metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow cluster_prep Sample Incubation cluster_process Sample Processing cluster_analysis Analysis A Incubate LHRH (1-6) Amide in Plasma at 37°C B Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) A->B C Quench Reaction (e.g., Acetonitrile Precipitation) B->C D Centrifuge to Remove Proteins C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Quantify Parent Peptide & Identify Metabolites F->G

Workflow for in vitro peptide stability analysis.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a standard method to determine the rate of peptide degradation in a biologically relevant matrix.

Self-Validation & Causality:

  • Matrix Choice: Human plasma is preferred over serum as it better represents in vivo circulatory conditions by using anticoagulants (e.g., EDTA) that inhibit certain metalloproteases, preventing artifactual degradation.[13]

  • Negative Control: A heat-inactivated plasma sample is essential. Heating denatures the enzymes, so any loss of peptide in this control can be attributed to non-enzymatic degradation or physical loss, ensuring the observed degradation in the active sample is enzyme-mediated.

  • Quenching Method: Protein precipitation with a cold organic solvent (e.g., acetonitrile) serves a dual purpose: it immediately halts all enzymatic activity and efficiently separates the peptide analyte from bulky plasma proteins that would interfere with LC-MS/MS analysis.[17]

Step-by-Step Methodology:

  • Prepare Plasma: Thaw frozen human plasma (pooled, with EDTA as anticoagulant) in a 37°C water bath. Centrifuge at 4°C for 10 minutes at ~2000 x g to pellet any cryoprecipitates. Transfer the clear supernatant to a new tube.

  • Prepare Negative Control: Aliquot a portion of the plasma and heat-inactivate it at 60°C for 30 minutes. Allow it to cool to 37°C.

  • Prepare Peptide Stock: Dissolve LHRH (1-6) amide in a suitable aqueous solvent (e.g., water with 0.1% formic acid) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Initiate Reaction: In separate polypropylene tubes, pre-warm aliquots of active plasma and heat-inactivated plasma to 37°C. Add the peptide stock solution to each tube to achieve a final concentration of ~10-50 µM. Vortex gently to mix. This is your T=0 starting point.

  • Time-Course Sampling: Immediately withdraw the first aliquot (e.g., 50 µL) from each tube (T=0). Continue incubating the plasma mixtures at 37°C and withdraw subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately add each aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, isotopically labeled version of the peptide is ideal). Vortex vigorously for 30 seconds.

  • Protein Precipitation: Incubate the quenched samples on ice for 20 minutes, then centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the peptide and its metabolites, to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Metabolite Identification and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide quantification due to its high sensitivity and specificity.[18][19]

Self-Validation & Causality:

  • Chromatography: Reversed-phase HPLC separates the parent peptide from its more polar degradation products based on hydrophobicity. Using an acidic mobile phase (e.g., with formic acid) improves peak shape and ionization efficiency for peptides.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. It filters for the specific parent ion (precursor) of the target peptide and then for a specific fragment ion, minimizing interference from the complex plasma matrix.[18]

  • Metabolite Identification: A high-resolution mass spectrometer (like a Q-TOF) can be used in parallel.[20][21] By identifying the exact mass of potential metabolites, their elemental composition can be confirmed, allowing for confident structural elucidation of the degradation products.

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a linear gradient from low %B to high %B to elute the parent peptide and its metabolites. For example, 5% to 60% B over 10 minutes.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry (Quantification):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Parent Peptide (LHRH 1-6 Amide): Determine the precursor ion (M+H)+ and select a stable, high-intensity fragment ion. For example, monitor the transition corresponding to the loss of a specific amino acid or side chain.

      • Expected Metabolite (LHRH 1-5): Calculate the expected m/z for the (1-5) fragment and establish a corresponding MRM transition.

      • Internal Standard: Monitor the specific transition for the stable isotope-labeled internal standard.

  • Data Analysis:

    • Quantification: Plot the peak area ratio of the parent peptide to the internal standard against time.

    • Half-Life Calculation: Fit the data to a first-order decay equation (ln[A] = -kt + ln[A]₀). The half-life is calculated as t½ = 0.693 / k, where k is the decay rate constant.

    • Metabolite Confirmation: Analyze the data from the high-resolution MS. Search for the exact mass of the predicted LHRH (1-5) fragment in the samples from later time points. The intensity of this metabolite should increase as the parent peptide concentration decreases.

Conclusion and Future Directions

Understanding the degradation pathways and pharmacokinetic profiles of peptide fragments like LHRH (1-6) amide is fundamental to modern drug discovery. The primary cleavage at the Tyr(5)-Gly(6) bond by endopeptidases highlights a key vulnerability that has been successfully addressed in superagonist analogs through D-amino acid substitution at position 6. The methodologies presented here provide a robust framework for researchers to assess peptide stability, identify metabolites, and generate the critical data needed to guide the rational design of next-generation peptide therapeutics with enhanced stability and improved clinical potential. Future research should focus on developing more complex in vitro models that better mimic the multi-organ reality of in vivo metabolism and clearance.

References

  • Orlowski, M., et al. (1995). Endopeptidase-24.15 is the primary enzyme that degrades luteinizing hormone releasing hormone both in vitro and in vivo. PubMed Central. Available at: [Link]

  • Schally, A. V., & Comaru-Schally, A. M. (2000). Agonists of LHRH. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Available at: [Link]

  • Maj, M., et al. (2007). Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes. PubMed. Available at: [Link]

  • Schally, A. V. (2018). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. ResearchGate. Available at: [Link]

  • Ginjupalli, P., et al. (2018). Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs. PubMed Central. Available at: [Link]

  • Cheung, A., & Pinski, J. (2021). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI. Available at: [Link]

  • Bambino, T. H., & Hsueh, A. J. (1981). Degradation of Luteinizing Hormone-Releasing Hormone (LHRH) and an LHRH Agonist by the Rat Testis. Endocrinology. Available at: [Link]

  • Wilk, S., et al. (1979). Degradation of luteinizing hormone-releasing hormone (LHRH) by brain prolyl endopeptidase with release of des-glycinamide LHRH and glycinamide. PubMed. Available at: [Link]

  • Jones, B. R., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PubMed Central. Available at: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Farooqi, H., & Foman, D. (2023). Physiology, Gonadotropin-Releasing Hormone. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS for protein and peptide quantification in clinical chemistry. PubMed. Available at: [Link]

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  • Kiesel, L., et al. (1992). Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues. PubMed. Available at: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Papandreou, C. N., et al. (1997). Neutral endopeptidase 24.11 loss in metastatic human prostate cancer contributes to androgen-independent progression. PubMed. Available at: [Link]

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  • Zhang, H., et al. (2015). Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. PubMed. Available at: [Link]

  • Agilent. (n.d.). Advances in Proteomics and Peptide Quantification using LC-MS. Agilent Technologies. Available at: [Link]

  • ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. Available at: [Link]

  • Mynar, T., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Clarke, I. J. (2015). Physiology of GnRH and Gonadotrophin Secretion. In Endotext. MDText.com, Inc. Available at: [Link]

  • ResearchGate. (n.d.). How can you quantify peptides using LC/MS? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2015). Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. ResearchGate. Available at: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • van den Hauwe, O., et al. (2016). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry. Available at: [Link]

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  • le Cotonnec, J. Y., et al. (1998). Pharmacokinetic and pharmacodynamic interactions between recombinant human luteinizing hormone and recombinant human follicle-stimulating hormone. Fertility and Sterility. Available at: [Link]

  • NCERT. (n.d.). Human Reproduction. NCERT. Available at: [Link]

  • MDPI. (n.d.). Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during Iprodione Biodegradation. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocols for LHRH (1-6) amide

Application Note: High-Fidelity Solid-Phase Synthesis of LHRH (1-6) Amide Abstract & Strategic Overview The LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH2 ) is a biologically active metabolite of Gonadotropin-Re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of LHRH (1-6) Amide

Abstract & Strategic Overview

The LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH2 ) is a biologically active metabolite of Gonadotropin-Releasing Hormone (GnRH). While short, this hexapeptide presents a "perfect storm" of synthetic challenges: the susceptibility of Histidine to racemization, the alkylation risks of Tryptophan during cleavage, and the unique N-terminal Pyroglutamic acid (pGlu).

This protocol deviates from generic SPPS templates by prioritizing enantiomeric purity and indole protection . We utilize a Rink Amide resin to install the C-terminal amide and employ a direct coupling strategy for the N-terminal pGlu to avoid the inconsistent cyclization rates of Glutamine precursors.

Critical Reagents & Materials

To ensure reproducibility, the following derivatives and resins are strictly recommended.

Resin Selection
  • Resin: Rink Amide MBHA Resin (100–200 mesh).

  • Loading: Low to medium loading (0.3 – 0.6 mmol/g) is preferred to minimize aggregation, though this sequence is generally soluble.

  • Rationale: The MBHA linker yields the required C-terminal amide (

    
    ) upon TFA cleavage.
    
Amino Acid Derivatives (Fmoc Chemistry)
PositionAmino AcidProtecting GroupRationale
6Fmoc-Gly-OH NoneSterically unhindered; acts as a flexible spacer on the resin.
5Fmoc-Tyr(tBu)-OH tert-ButylPrevents O-acylation during coupling.
4Fmoc-Ser(tBu)-OH tert-ButylPrevents side-chain dehydration or acylation.
3Fmoc-Trp(Boc)-OH tert-ButyloxycarbonylCritical: The Boc group on the indole nitrogen prevents alkylation by t-butyl carbocations released from Tyr/Ser during cleavage.
2Fmoc-His(Trt)-OH TritylTrityl protects the imidazole ring.[1] Warning: His is prone to racemization if activated with high base concentrations (e.g., HBTU/DIEA) for prolonged periods.
1pGlu-OH NoneStrategic Choice: We use free Pyroglutamic acid (L-Pyroglutamic acid) for the final coupling. This eliminates the need for a post-synthetic cyclization step of Gln, which is often slow and incomplete.

Detailed Experimental Protocol

Phase A: Resin Preparation
  • Weigh 0.1 mmol of Rink Amide MBHA resin into a reaction vessel.

  • Swelling: Add DMF (5 mL) and shake for 30 minutes . Drain.

  • Initial Deprotection: Treat with 20% Piperidine in DMF (5 mL) for 2 x 10 minutes to remove the initial Fmoc group from the linker.

  • Wash: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min). Ensure resin is free of piperidine before the first coupling.

Phase B: Chain Elongation (Cycles 1-5)

Standard Fmoc Cycle for Gly, Tyr, Ser, Trp.

  • Activation: Dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq of HBTU (or HCTU) in DMF. Add 8.0 eq of DIEA (Diisopropylethylamine).

    • Note: Activate for only 30-60 seconds before adding to resin to minimize side reactions.

  • Coupling: Add activated solution to resin.[2][3][4] Shake at room temperature for 45–60 minutes .

  • Wash: DMF (3 x 1 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Wash: DMF (5 x 1 min).

Phase C: The Histidine Challenge (Cycle 5)

Modified protocol to prevent racemization.

Histidine is the most sensitive step.[5] High pH and high temperature promote the abstraction of the


-proton by the imidazole ring (intramolecular catalysis).
  • Reagent Switch: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure instead of HBTU/DIEA if available. This creates a neutral pH environment.

  • If using HBTU/DIEA: Reduce base to 6.0 eq and limit coupling time to 30 minutes . Do not heat.

Phase D: N-Terminal Capping (Cycle 6 - pGlu)
  • Reagent: Use pGlu-OH (L-Pyroglutamic acid).

  • Activation: Dissolve 4.0 eq pGlu-OH with 4.0 eq HBTU and 8.0 eq DIEA in DMF.

    • Solubility Note: pGlu-OH is polar; ensure it is fully dissolved (sonicate if necessary) before adding coupling reagents.

  • Coupling: React for 60–90 minutes . The pGlu lacks an Fmoc group, so no final deprotection is required.

  • Final Wash: DMF (5x), DCM (5x), Methanol (3x). Dry resin under nitrogen.

Phase E: Cleavage & Isolation

The presence of Trp and Tyr requires scavengers to prevent re-attachment or alkylation.

  • Cocktail Preparation: Prepare Reagent B optimized for Trp-containing peptides:

    • TFA: 92.5%

    • TIS (Triisopropylsilane): 2.5%[6]

    • Water: 2.5%

    • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Preferred over EDT for lower odor, essential for Trp protection).

  • Reaction: Add 5 mL cocktail to the dried resin. Shake for 2.5 hours at room temperature.

  • Precipitation: Filter the TFA solution dropwise into cold diethyl ether (-20°C, 40 mL).

  • Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and freeze-dry.

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis, specifically the divergence for Histidine handling and the final pGlu installation.

G Start Start: Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect HisCheck Is Next AA Histidine? Deprotect->HisCheck Coupling Standard Coupling (HBTU/DIEA, 45 min) Coupling->Deprotect HisCouple Modified Coupling (DIC/Oxyma or Low Base) PREVENT RACEMIZATION HisCheck->HisCouple Yes (Cycle 5) PGluCheck Is Next AA pGlu? HisCheck->PGluCheck No HisCouple->Deprotect Next Cycle PGluCheck->Coupling No (Gly, Tyr, Ser, Trp) PGluCouple Direct pGlu-OH Coupling (No Final Fmoc Removal) PGluCheck->PGluCouple Yes (Cycle 6) Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O/DODT) PGluCouple->Cleavage Final Crude LHRH (1-6) Amide Cleavage->Final

Figure 1: Logic flow for LHRH (1-6) synthesis highlighting the specific deviations for Histidine integrity and N-terminal Pyroglutamic acid installation.

Quality Control & Analytical Data

Expected Mass Spectrometry Data
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass: 710.31 Da

  • Expected [M+H]+: 711.32 Da

  • Expected [M+2H]2+: 356.16 Da

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes. (The peptide is relatively polar).

  • Detection: 220 nm (Amide bond) and 280 nm (Trp/Tyr absorption).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Doublet peaks in HPLC Histidine RacemizationSwitch Cycle 5 activation to DIC/Oxyma. Ensure coupling temp is < 25°C.
Mass +56 Da t-Butyl alkylation on TrpIncomplete scavenging. Use fresh DODT or EDT in cleavage cocktail. Ensure Fmoc-Trp(Boc)-OH was used.
Incomplete Sequence (-111 Da) Missing pGlupGlu-OH solubility is poor in pure DCM. Dissolve in DMF or NMP.[2][7]

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[8] International Journal of Peptide and Protein Research.[8]

  • Merck/Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

  • Thermo Fisher Scientific. Cleavage Techniques and Scavenger Mixtures.

  • Albericio, F., et al. (2018). Suppression of Histidine Racemization in Solid-Phase Peptide Synthesis. Organic Process Research & Development. (Note: Validates the use of Oxyma/DIC for His).

Sources

Application

Application Note: Mass Spectrometry Analysis of LHRH (1-6) Amide Fragmentation Patterns

This Application Note is designed as a comprehensive technical guide for the characterization of LHRH (1-6) amide using high-resolution tandem mass spectrometry (HRMS). It addresses the specific needs of drug metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the characterization of LHRH (1-6) amide using high-resolution tandem mass spectrometry (HRMS). It addresses the specific needs of drug metabolism and pharmacokinetics (DMPK) scientists and peptide chemists.

Executive Summary

The N-terminal hexapeptide of Luteinizing Hormone-Releasing Hormone (LHRH), specifically the LHRH (1-6) amide analog (pGlu-His-Trp-Ser-Tyr-Gly-NH₂ ), represents a critical structural motif in gonadotropin-releasing hormone research. While the biological metabolite generated by neutral endopeptidase (NEP 24.11) is typically the C-terminal acid, the amide form is frequently utilized in synthetic structure-activity relationship (SAR) studies and as a stable internal standard.

This guide details a validated protocol for the LC-MS/MS analysis of LHRH (1-6) amide. We delineate the specific fragmentation dynamics driven by the N-terminal pyroglutamic acid (pGlu) and the basic Histidine residue, providing a definitive library of diagnostic ions (b-series and y-series) to ensure accurate identification in complex matrices.

Chemical Context & Significance

Molecule Specifications
  • Name: LHRH (1-6) Amide[1][2][3]

  • Sequence: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - NH₂[4]

  • Formula: C₃₆H₄₂N₁₀O₉

  • Monoisotopic Mass: 758.3136 Da

  • Key Structural Features:

    • N-terminus: Pyroglutamic acid (Lactam ring, blocks N-terminal degradation).[4]

    • Residue 2 (His): Primary site of protonation (

      
      ), directing charge localization.
      
    • C-terminus: Amide (-CONH₂), resulting in a mass difference of -0.984 Da relative to the free acid metabolite.

Analytical Relevance

Differentiation between LHRH (1-6) acid (biological degradation product) and LHRH (1-6) amide (synthetic standard/analog) is a common analytical challenge.

  • Acid Form (

    
    ):  Indicates enzymatic cleavage of native LHRH.
    
  • Amide Form (

    
    ):  Indicates presence of synthetic analog or specific C-terminal modification.
    
  • Protocol Focus: This protocol focuses on the Amide form (

    
    ).
    

Experimental Protocol

Reagents and Sample Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) is preferred over Trifluoroacetic acid (TFA) to prevent ion suppression, despite TFA's superior peak shape.

  • Standard Prep: Dissolve lyophilized LHRH (1-6) amide in 50:50 Water:ACN (0.1% FA) to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL for direct infusion tuning or 100 ng/mL for LC-MS injection.

Liquid Chromatography (LC) Conditions
  • System: UHPLC (e.g., Vanquish or Acquity).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

    • Rationale: Small peptides require adequate retention to separate from the solvent front but do not require large pore sizes (130Å is sufficient).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes.

    • Note: LHRH (1-6) is moderately hydrophobic (Trp, Tyr) but the pGlu/His region is polar. A shallow gradient ensures sharp peak focusing.

Mass Spectrometry (MS) Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Analyzer: Q-Exactive (Orbitrap) or Q-TOF.

  • Precursor Selection:

    • Doubly Charged (

      
      ):  380.16 m/z (Preferred for fragmentation efficiency).
      
    • Singly Charged (

      
      ):  759.32 m/z.
      
  • Collision Energy (HCD/CID):

    • Normalized Collision Energy (NCE): Stepped 25, 30, 35%.

    • Rationale: Stepped energy ensures coverage of both fragile amide bonds (low energy) and the stable cyclic pGlu system (high energy).

Fragmentation Dynamics & Spectrum Analysis[5][6]

Mechanism of Fragmentation

The fragmentation of LHRH (1-6) amide is governed by the "Mobile Proton Model."

  • Charge Localization: In the doubly charged precursor (

    
    ), protons reside primarily on the Histidine  imidazole ring and the N-terminal amine (or distributed along the backbone amide nitrogens).
    
  • Directed Cleavage: The proton on the Histidine promotes cleavage of adjacent peptide bonds, enhancing the formation of b₂ and a₂ ions.

  • Amide Effect: The C-terminal amide stabilizes the y₁ ion (Gly-NH₂) compared to the free acid, shifting its mass to 75.04 m/z (vs 76.03 for Gly-OH).

Diagnostic Ion Library

The following table summarizes the theoretical monoisotopic masses for the primary fragment ions. Use this for library matching.

Table 1: Theoretical Fragment Ions for LHRH (1-6) Amide (


) 
Ion SeriesSequence FragmentFormulaMonoisotopic Mass (m/z)Relative Intensity (Typical)
b₂ pGlu-His

249.0982 High (Dominant)
b₃ pGlu-His-Trp

435.1775 Medium
b₄ pGlu-His-Trp-Ser

522.2096 Medium
b₅ pGlu-His-Trp-Ser-Tyr

685.2729 Low
y₁ Gly-NH₂

75.0435 Low (Low mass cutoff dependent)
y₂ Tyr-Gly-NH₂

238.1186 Medium
y₃ Ser-Tyr-Gly-NH₂

325.1506 Medium
y₄ Trp-Ser-Tyr-Gly-NH₂

511.2299 High
Immonium (His) His side chain loss

110.0713 Very High (Diagnostic)
Immonium (Trp) Trp side chain loss

159.0916 High (Diagnostic)

Note: The b₂ ion (249.09) and His immonium ion (110.07) are the most critical signatures for confirming the N-terminal integrity.

Fragmentation Pathway Visualization

LHRH_Fragmentation Precursor Precursor [M+2H]²⁺ m/z 380.16 b2 b₂ Ion (pGlu-His) m/z 249.10 Precursor->b2 N-term retention y4 y₄ Ion (Trp-Ser-Tyr-Gly-NH₂) m/z 511.23 Precursor->y4 C-term retention Imm_His His Immonium m/z 110.07 Precursor->Imm_His Internal Fragmentation Imm_Trp Trp Immonium m/z 159.09 Precursor->Imm_Trp Internal Fragmentation b3 b₃ Ion (+Trp) m/z 435.18 b2->b3 Sequence b4 b₄ Ion (+Ser) m/z 522.21 b3->b4 y2 y₂ Ion (Tyr-Gly-NH₂) m/z 238.12 y4->y2 y1 y₁ Ion (Gly-NH₂) m/z 75.04 y2->y1

Figure 1: MS/MS Fragmentation Pathway of LHRH (1-6) Amide showing dominant b- and y-series generation.

Analytical Workflow & Quality Control

To ensure data integrity (E-E-A-T), the following workflow incorporates self-validating steps.

Workflow Step1 Sample Prep (0.1% FA in 50:50 H2O:ACN) Step2 LC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 Full Scan MS1 (Verify m/z 380.16 & 759.32) Step2->Step3 Step4 Data Dependent MS2 (HCD/CID, NCE 25-35%) Step3->Step4 Step5 Validation Check Step4->Step5 Step5->Step1 Fail (No Signal) Step6 Library Match (Presence of b2 & His-Imm) Step5->Step6 Pass

Figure 2: Step-by-step Analytical Workflow for LHRH (1-6) Amide identification.

Troubleshooting Common Issues
  • Low Signal for y₁ (75 m/z): Many Q-TOF and Orbitrap instruments have a default low-mass cutoff at m/z 100 in MS/MS mode. Action: Lower the scan range start to m/z 70 or monitor y₂ (238.12) instead.

  • Missing b₂ Ion: If the b₂ ion is weak, the collision energy may be too high, causing internal fragmentation of the His residue into immonium ions. Action: Reduce NCE to 20-25%.

  • Mass Shift (+1 Da): If the parent mass is ~760.3 and y₁ is ~76.0, the sample has hydrolyzed to the free acid. Action: Check sample storage pH; amides are unstable in strong acid/base over time.

References

  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI. Retrieved October 26, 2023, from [Link]

  • University of Oxford. (2010). Improved peptide identification by targeted fragmentation using CID and HCD. Retrieved October 26, 2023, from [Link]

  • MDPI. (2012). LHRH Analog Stability and Metabolite Identification. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Kinetic Profiling of Thimet Oligopeptidase (TOP) Using LHRH (1-6) Amide

This Application Note is designed for researchers investigating neuropeptide metabolism, specifically the proteolytic processing of Gonadotropin-Releasing Hormone (GnRH/LHRH). It focuses on the use of the LHRH (1-6) amid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating neuropeptide metabolism, specifically the proteolytic processing of Gonadotropin-Releasing Hormone (GnRH/LHRH). It focuses on the use of the LHRH (1-6) amide fragment as a specific probe for downstream metalloprotease activity, particularly Thimet Oligopeptidase (TOP, EC 3.4.24.15) and Angiotensin Converting Enzyme (ACE, EC 3.4.15.1) , distinguishing their activity from the upstream processing enzyme Neprilysin (NEP, EC 3.4.24.11) .



Introduction & Biological Context

Luteinizing Hormone-Releasing Hormone (LHRH), also known as GnRH, is a decapeptide essential for reproductive function. Its regulation is tightly controlled by enzymatic degradation. While Neprilysin (NEP) is the primary enzyme responsible for the initial inactivation of full-length LHRH (cleaving at the Gly


-Leu

bond), the resulting metabolic fragments—specifically LHRH (1-6) —serve as substrates for secondary processing enzymes.

LHRH (1-6) amide is a critical tool for isolating the activity of Thimet Oligopeptidase (TOP/EP24.15) . Unlike NEP, which generates this fragment, TOP degrades it by cleaving the Tyr


-Gly

bond. This assay allows researchers to decouple the secondary clearance pathways from the primary signaling termination event.
Mechanistic Pathway

The following diagram illustrates the hierarchical degradation of LHRH, highlighting where LHRH (1-6) amide fits as a substrate.

LHRH_Pathway LHRH Full Length LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) NEP Neprilysin (NEP) (Cleaves Gly6-Leu7) LHRH->NEP LHRH16 Substrate: LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH2) NEP->LHRH16 TOP Thimet Oligopeptidase (TOP) (Cleaves Tyr5-Gly6) LHRH16->TOP LHRH15 Product: LHRH (1-5) (pGlu-His-Trp-Ser-Tyr) TOP->LHRH15 Gly Gly-NH2 TOP->Gly

Figure 1: Proteolytic cascade of LHRH. LHRH (1-6) amide acts as the specific substrate for Thimet Oligopeptidase (TOP).

Experimental Design & Logic

Substrate Specificity[3][4][5][6]
  • Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH

    
    
    
  • Molecular Weight: 758.8 g/mol

  • Rationale: This hexapeptide contains the Tyr-Gly bond. TOP prefers substrates <17 amino acids and cleaves bonds with hydrophobic residues at P1 (Tyr) and small residues at P1' (Gly). This makes LHRH (1-6) an ideal model substrate.

Detection Strategy: RP-HPLC

Fluorescence resonance energy transfer (FRET) substrates are convenient but often introduce bulky fluorophores that can alter enzyme kinetics (


). For high-fidelity kinetic profiling, Reverse-Phase HPLC (RP-HPLC)  is the gold standard.
  • Signal: We monitor the disappearance of the substrate (Retention Time

    
     min) and the appearance of the product LHRH (1-5) (
    
    
    
    min).
  • UV Detection: Both the substrate and the major product contain Tryptophan (Trp) and Tyrosine (Tyr), allowing sensitive detection at 280 nm or 214 nm (peptide bond).

Detailed Protocol

Reagents and Buffer Preparation

A. Assay Buffer (Thiol-Activated) TOP is a thiol-dependent metallopeptidase. It requires reducing agents for maximal activity but is inhibited by excess metal chelators.

  • Base: 25 mM Tris-HCl, pH 7.4

  • Reducing Agent: 1 mM Dithiothreitol (DTT) or TCEP. Note: Add fresh on the day of the assay.

  • Additives: 0.01% Brij-35 (prevents surface adsorption).

B. Substrate Stock

  • Dissolve LHRH (1-6) amide in HPLC-grade water to 1 mM.

  • Verify concentration using extinction coefficient

    
     (Trp + Tyr).
    

C. Enzyme Preparation

  • Source: Recombinant human TOP (THOP1) or rat testis homogenate (rich in EP24.15).

  • Storage: -80°C. Avoid repeated freeze-thaw cycles.

Kinetic Assay Workflow

This protocol describes a discontinuous assay where aliquots are quenched at specific time points.

  • Equilibration: Prepare 1.5 mL microcentrifuge tubes. Add 80 µL of Assay Buffer containing the enzyme (approx. 5–20 nM final concentration). Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of Substrate Stock (varying concentrations: 5 µM to 100 µM) to start the reaction.

  • Incubation: Incubate at 37°C.

  • Quenching: At defined time points (e.g., 0, 5, 10, 15, 30 min), remove 50 µL of the reaction mixture and immediately mix with 50 µL of 1% Trifluoroacetic Acid (TFA) .

    • Why TFA? It shifts pH to <2, irreversibly denaturing the metalloprotease and preparing the sample for RP-HPLC.

  • Clarification: Centrifuge samples at 10,000 x g for 5 minutes to remove precipitated protein. Transfer supernatant to HPLC vials.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 10% B to 40% B over 20 minutes (linear)
Detection UV at 214 nm (backbone) and 280 nm (aromatic side chains)
Injection Vol 20–50 µL

Data Analysis & Visualization

Chromatogram Interpretation

You will observe two distinct peaks. The cleavage of the C-terminal Gly-NH


 renders the product, LHRH (1-5), slightly more hydrophobic than the parent LHRH (1-6) amide due to the loss of the polar amide group and the specific ion-pairing effects in TFA.
  • Peak 1 (Substrate): LHRH (1-6) amide

  • Peak 2 (Product): LHRH (1-5) (pGlu-His-Trp-Ser-Tyr)

Note: The Gly-NH


 fragment is too small and hydrophilic to be retained well or detected at 280 nm.
Calculating Kinetic Parameters ( , )
  • Integration: Integrate the area under the curve (AUC) for the Product peak (LHRH 1-5).

  • Standard Curve: Convert AUC to concentration (

    
    ) using a synthetic LHRH (1-5) standard.
    
  • Initial Velocity (

    
    ):  Plot [Product] vs. Time for the linear portion of the reaction (usually <10% substrate conversion). The slope is 
    
    
    
    .
  • Michaelis-Menten: Plot

    
     vs. [Substrate]. Fit to the equation:
    
    
    
    
Expected Results Table
EnzymeSubstrateCleavage SiteExpected

Notes
TOP (EC 3.4.24.15) LHRH (1-6) amideTyr

-Gly

15 - 30 µMHighly sensitive to thiol activation.
NEP (EC 3.4.24.11) LHRH (1-6) amideNone / Slow> 500 µMNegligible activity; used as negative control.
ACE (EC 3.4.15.1) LHRH (1-6) amideTrp

-Ser

~50 µMGenerates pGlu-His-Trp (tripeptide).

Troubleshooting & Critical Controls

Self-Validating the System

To ensure the assay is measuring TOP activity and not a contaminant:

  • Inhibitor Check: Run a control with CPP-Ala-Ala-Phe-pAB (a specific TOP inhibitor) or EDTA (general metalloprotease inhibitor). Activity should be abolished.

  • Thiorphan Check: Run a control with Thiorphan (specific NEP inhibitor). Activity should remain unchanged, confirming the degradation is not due to NEP contamination.

Common Pitfalls
  • Substrate Solubility: LHRH fragments can aggregate. Ensure the stock is fully dissolved; brief sonication is recommended.

  • Buffer pH: TOP activity drops sharply below pH 6.5. Ensure the Tris buffer is pH-adjusted at 37°C, not room temperature (Tris pH is temperature-dependent).

  • Column Ghosting: Tryptophan-rich peptides can stick to C18 columns. Run a "blank" gradient between kinetic runs to prevent carryover.

References

  • Orlowski, M., et al. (1989). "Endopeptidase 24.15 from rat testes.[1] Isolation of the enzyme and its specificity toward synthetic and natural peptides." Biochemical Journal, 261(3), 951-958.[1]

  • Lasdun, A., et al. (1989). "Substrate specificity of the metalloendopeptidase EC 3.4.24.15 (thimet oligopeptidase)." Biochemistry, 28(20), 8173-8178.
  • Lew, R.A., et al. (1995). "Substrate specificity differences between recombinant rat testes endopeptidase EC 3.4.24.15 and the native brain enzyme.
  • MEROPS Database. "Peptidase M03.002: Thimet Oligopeptidase."

Sources

Application

High-Sensitivity Bioanalysis of LHRH (1-6) Amide in Plasma by LC-MS/MS

[1] Abstract The quantification of LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH2), a primary N-terminal metabolite of Luteinizing Hormone-Releasing Hormone (GnRH), is critical for evaluating the metabolic stability of L...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The quantification of LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH2), a primary N-terminal metabolite of Luteinizing Hormone-Releasing Hormone (GnRH), is critical for evaluating the metabolic stability of LHRH agonists and understanding the proteolytic landscape of biological matrices. This application note details a robust, self-validating LC-MS/MS protocol designed to overcome the specific challenges of this analyte: low endogenous concentrations, high polarity, and rapid enzymatic degradation. We utilize a mixed-mode cation exchange (MCX) extraction coupled with HILIC-MS/MS to achieve a Lower Limit of Quantification (LLOQ) in the picogram/mL range.

The Analytical Imperative: Stability & Metabolism

Native LHRH is a decapeptide rapidly degraded in vivo (t1/2 < 4 mins) by peptidases such as neutral endopeptidase (NEP 24.11) and prolyl endopeptidase.[1] While NEP primarily cleaves at the Tyr5-Gly6 bond yielding LHRH(1-5), cleavage at the Gly6-Leu7 bond generates the LHRH (1-6) amide .

Accurate quantification of this specific fragment is essential for:

  • Pharmacokinetics (PK): Determining the degradation rate of native LHRH and its analogs (e.g., Gonadorelin).

  • Peptidase Activity Profiling: Assessing the activity of specific endopeptidases in disease states.

  • Drug Design: Validating the stability of "super-agonist" analogs modified at position 6 (e.g., D-Trp6) to resist this specific cleavage.

Metabolic Pathway Visualization

LHRH_Metabolism LHRH Native LHRH (1-10) pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Enzyme1 Endopeptidase (Cleavage at Gly6-Leu7) LHRH->Enzyme1 Fragment1 LHRH (1-6) Amide (Target Analyte) pGlu-His-Trp-Ser-Tyr-Gly-NH2 Enzyme1->Fragment1 Major N-term Metabolite Fragment2 LHRH (7-10) Leu-Arg-Pro-Gly-NH2 Enzyme1->Fragment2 Degradation Further Proteolysis (Amino acids) Fragment1->Degradation Slow

Figure 1: Proteolytic cleavage of LHRH yielding the (1-6) amide fragment. The stability of the Gly6-Leu7 bond is a key determinant of LHRH agonist half-life.

Experimental Protocol

Materials & Reagents[3]
  • Analyte: LHRH (1-6) Amide (Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH2, MW: 758.8 Da). CAS: 37783-55-4.[2]

  • Internal Standard (IS): Stable isotope-labeled LHRH (1-6) amide (

    
    ) or a structural analog (e.g., Leuprolide, if isotope not available, though isotope is preferred).
    
  • Matrix: Plasma (K2EDTA) or Serum. Crucial: Must be treated with protease inhibitors immediately upon collection.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Collection & Stabilization (Critical Step)

The validity of this assay depends entirely on stopping ex vivo degradation.

  • Collection: Draw blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (specifically targeting metalloproteases, e.g., 1,10-Phenanthroline or Bestatin).

  • Acidification: Immediately add 10 µL of 10% Formic Acid per 1 mL of plasma .

    • Reasoning: Low pH (< 3.0) irreversibly denatures plasma peptidases and stabilizes the pGlu N-terminus.

  • Centrifugation: 2000 x g for 10 min at 4°C. Harvest supernatant and store at -80°C.

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

LHRH (1-6) is a small, polar peptide containing a basic Histidine residue. Standard Protein Precipitation (PPT) yields poor recovery and high matrix effect. Mixed-Mode Cation Exchange (MCX) is the gold standard here.

Protocol:

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 200 µL acidified plasma with 200 µL 4% H3PO4. Load onto Oasis MCX plate (30 mg).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (Removes hydrophobic interferences).

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in 90:10 ACN:MeOH .

    • Mechanism:[1] High pH neutralizes the protonated His and Arg (if present), releasing the peptide from the sorbent.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL 90:10 Water:ACN + 0.1% FA .

LC-MS/MS Methodology

Chromatographic Conditions

Due to the polarity of the fragment (Gly, Ser, His), Reverse Phase (C18) often results in poor retention and ion suppression near the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior retention and sensitivity.

  • Column: Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC loading)

    • 1.0 min: 95% B[4]

    • 5.0 min: 60% B

    • 5.1 min: 40% B (Wash)

    • 6.0 min: 95% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Operate in ESI Positive mode. The hexapeptide forms a stable doubly charged ion


.

Table 1: MRM Transitions for LHRH (1-6) Amide

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Dwell (ms)
LHRH (1-6) 380.2

249.1

Quantifier2250
380.2110.1

Qualifier3550
380.2238.1

Qualifier2550
IS (Label) 384.2

253.1

Quantifier2250

Note: The b2 ion (pGlu-His) is a highly stable and characteristic fragment for N-terminal LHRH metabolites.

Analytical Workflow Diagram

Workflow cluster_0 Sample Collection cluster_1 Extraction (MCX SPE) cluster_2 Quantification Step1 Blood Draw (K2EDTA + Protease Inhibitor) Step2 Immediate Acidification (10% Formic Acid, pH < 3) Step1->Step2 Step3 Load Plasma (Mixed with H3PO4) Step2->Step3 Step4 Wash 1: Acidic Water Wash 2: 100% MeOH Step3->Step4 Step5 Elute (5% NH4OH in ACN) Step4->Step5 Step6 LC-MS/MS Analysis (HILIC Column, MRM 380.2 -> 249.1) Step5->Step6 Step7 Data Processing (Linear Regression 1/x²) Step6->Step7

Figure 2: End-to-end analytical workflow emphasizing the critical acidification step to prevent ex vivo degradation.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 0.05 ng/mL to 100 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting is typically required due to the wide dynamic range and heteroscedasticity of MS data.
    
Troubleshooting Common Issues
  • Adsorption: LHRH fragments can stick to glass. Use Polypropylene (PP) low-bind tubes and plates for all steps.

  • Carryover: The basic Histidine residue can cause carryover on HILIC columns. Include a "sawtooth" gradient wash or a needle wash with 50:25:25 ACN:MeOH:IPA + 0.5% FA.

  • Instability: If recovery is low, verify the pH of the loading step. The sample must be acidic (pH < 3) before loading onto MCX to ensure the peptide is positively charged (protonated His).

Matrix Effect Calculation

Calculate the Matrix Factor (MF) to ensure ion suppression is not compromising sensitivity:



Target MF:

. If

, consider increasing the wash volume or switching to a more selective MRM transition.

References

  • Source for molecular weight and sequence confirm
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for LHRH and Metabolites. Retrieved October 26, 2023, from [Link]

  • Stolze, I., et al. (2008). Development of an LC-MS/MS method for the determination of GnRH agonists. Journal of Pharmaceutical and Biomedical Analysis. Foundational text for LC-MS parameters of GnRH analogs.
  • ChemBK. (n.d.). LHRH (1-6) AMIDE CAS 37783-55-4.[2] Retrieved October 26, 2023, from [Link]

    • Verification of chemical identity and CAS registry.
  • Shoup, R. E. (1999). Liquid Chromatography/Mass Spectrometry of Neuropeptides. In Neuropeptide Protocols. Humana Press.

Sources

Method

Development of a High-Specificity Competitive ELISA for LHRH (1-6) Amide Metabolite Quantification

Application Note & Protocol Guide | Version 2.1 Abstract & Introduction Luteinizing Hormone-Releasing Hormone (LHRH), or GnRH, is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) critical for reproductive reg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract & Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), or GnRH, is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) critical for reproductive regulation.[1][2][3] In pharmacokinetic (PK) profiling and metabolic stability studies, distinguishing the native peptide from its truncated metabolites is a significant analytical challenge.

The LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH2 ) is a primary metabolite generated by endopeptidases (e.g., NEP 24.[1]11) cleaving the Gly6-Leu7 bond.[1] Because this hexapeptide lacks the size required for sandwich ELISA pairs, and shares 100% sequence identity with the N-terminus of the parent molecule, standard immunoassays often fail to differentiate them.

This guide details the development of a Competitive Enzyme Immunoassay (EIA) specifically engineered to detect the C-terminal amide of the (1-6) fragment, ensuring minimal cross-reactivity with full-length LHRH or the (1-6) free acid degradation product.[1]

Strategic Immunogen Design

The Core Challenge: The target is a "hapten" (small molecule). To generate antibodies, it must be conjugated to a carrier protein (KLH).[1] However, the N-terminus is pyroglutamic acid (pGlu), which lacks a free amine for standard conjugation, and the C-terminus is the specific epitope (Gly-NH2) that must remain free for recognition.[1]

The Solution: Directional conjugation via a synthetic N-terminal linker.[1]

Immunogen Synthesis

Do not use standard glutaraldehyde or carbodiimide (EDC) coupling, as these will randomly orient the peptide and likely mask the C-terminal amide.

  • Synthetic Peptide Design: Synthesize an analog with a Cysteine residue added to the N-terminus, separated by a spacer (e.g., Aminohexanoic acid, Ahx) to prevent steric hindrance.[1]

    • Sequence:Cys-Ahx-pGlu-His-Trp-Ser-Tyr-Gly-NH2 [1]

  • Carrier Conjugation: Use Maleimide-activated Keyhole Limpet Hemocyanin (KLH).[1] The sulfhydryl group on the N-terminal Cysteine reacts specifically with the maleimide.

  • Result: The LHRH (1-6) amide projects outward from the carrier protein, exposing the critical Gly-NH2 tail to the immune system.

Biotinylated Tracer Design

For the assay itself, synthesize a biotinylated version using the same orientation:

  • Sequence:Biotin-Ahx-pGlu-His-Trp-Ser-Tyr-Gly-NH2 [1]

Assay Principle: Competitive ELISA

This assay utilizes a Streptavidin-Coated Plate format for maximum stability and sensitivity.[1]

  • Capture Surface: High-binding plates coated with Streptavidin.[1]

  • Tracer: Biotinylated LHRH (1-6) amide is immobilized onto the streptavidin.[1]

  • Competition: The Sample (containing free LHRH 1-6) and the Primary Antibody (Rabbit anti-LHRH 1-6) are added.

    • Free analyte in the sample competes with the immobilized Biotin-Peptide for binding sites on the Primary Antibody.

  • Detection: A secondary antibody (Goat anti-Rabbit HRP) detects the primary antibody bound to the plate.

  • Signal: Signal is inversely proportional to the concentration of LHRH (1-6) amide in the sample.

CompetitiveELISA Step1 Step 1: Immobilization Streptavidin Plate + Biotin-LHRH(1-6) Step2 Step 2: Competition Add Sample (Analyte) + Primary Ab Step1->Step2 Step3 Step 3: Equilibrium Ab binds either Plate-Ag or Free-Ag Step2->Step3 Incubation (2h) Step4 Step 4: Wash Remove Free-Ag/Ab complexes Step3->Step4 Step5 Step 5: Detection Add Secondary Ab-HRP + Substrate Step4->Step5 Result Result: Inverse Signal High Signal = Low Analyte Step5->Result

Figure 1: Workflow of the Competitive ELISA. Note that in this format, the analyte competes for the antibody in solution, preventing the antibody from binding to the plate.

Comprehensive Protocol

Reagents & Buffers[1][4][5]
  • Coating Buffer: PBS, pH 7.4 (Commercial Streptavidin plates recommended).

  • Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20.[1]

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).[1]

  • Stop Solution: 1M H2SO4.

  • Tracer: Biotin-Ahx-LHRH(1-6) amide (0.1 µg/mL).[1]

  • Primary Ab: Rabbit anti-LHRH(1-6) amide (affinity purified).[1]

Assay Procedure[1][4][5][6][7]
  • Immobilization: Wash Streptavidin-coated plate 3x with Wash Buffer.[1][4] Add 100 µL/well of Biotin-Tracer .[1] Incubate 1 hour at Room Temperature (RT) with shaking (300 rpm).

  • Wash: Aspirate and wash plate 4x with 300 µL Wash Buffer. Tap dry.

  • Sample/Standard Addition: Add 50 µL of Standard or Sample to appropriate wells.

    • Note: Standards should range from 0.01 ng/mL to 100 ng/mL.

  • Primary Antibody Addition: Immediately add 50 µL of Primary Antibody to all wells (except Blanks).

  • Competition Incubation: Cover and incubate for 2 hours at RT (or Overnight at 4°C for higher sensitivity) with shaking.

  • Wash: Aspirate and wash plate 5x. This step is critical to remove antibody bound to free analyte.

  • Secondary Antibody: Add 100 µL of Goat anti-Rabbit HRP (diluted 1:5,000 - 1:20,000 in Assay Buffer).[1] Incubate 1 hour at RT.

  • Detection: Wash 5x. Add 100 µL TMB Substrate.[1][4] Incubate 15–20 mins in dark.

  • Stop: Add 50 µL Stop Solution. Read OD at 450 nm (with 620 nm reference correction).

Validation & Performance Metrics

Specificity (Cross-Reactivity)

The defining characteristic of this kit is its ability to ignore the full-length parent peptide. You must validate against the following analogs.

AnalyteSequenceExpected Cross-Reactivity (%)
LHRH (1-6) amide pGlu-His-Trp-Ser-Tyr-Gly-NH2 100%
LHRH (Native)...Tyr-Gly-Leu-Arg-Pro-Gly-NH2< 1.0%
LHRH (1-6) Free Acid...Tyr-Gly-OH< 0.5%
LHRH (1-5)...Trp-Ser-Tyr< 0.1%
LHRH (1-10) Free Acid...Pro-Gly-OH< 0.1%

Note: If cross-reactivity with Native LHRH is >5%, immuno-depletion of the sample using a C-terminal specific LHRH antibody (e.g., anti-LHRH 8-10) may be required prior to assay.[1]

Sensitivity Data[1]
  • Limit of Detection (LOD): Typically 10–20 pg/mL.[1]

  • IC50: The concentration yielding 50% inhibition (B/B0 = 50%). This is the most accurate point of the curve.

Matrix Effects (Spike & Recovery)

Peptides are unstable in plasma.[1]

  • Pre-treatment: Collect blood into tubes containing EDTA and Aprotinin (protease inhibitor).[1]

  • Extraction: For plasma samples, C18 Solid Phase Extraction (SPE) is highly recommended to remove interfering proteins and salts.

    • Protocol: Condition C18 column -> Load Plasma -> Wash (Water) -> Elute (60% Acetonitrile) -> Lyophilize -> Reconstitute in Assay Buffer.[1]

Troubleshooting Guide

ProblemPossible CauseSolution
High Background (B0) Insufficient washingIncrease wash cycles to 5-6x; ensure no residual bubbles.[1]
HRP concentration too highDilute Secondary Antibody further (e.g., 1:20,000).
Low Sensitivity (Flat Curve) Antibody titer too highPerform a "Checkerboard Titration" to lower the Primary Ab concentration. In competitive ELISA, less antibody often equals better sensitivity.
High Cross-Reactivity Immunogen design flawEnsure the immunogen was linked via N-terminus. If linked via random amine coupling, the C-term specificity is lost.
Drifting Replicates Edge EffectIncubate plate on a shaker to ensure thermal equilibrium; seal plate tightly.

References

  • Carone, F. A., et al. (1987). Metabolism of LHRH and analogs.[5][6] Drug Metabolism and Disposition.[6][7] Available at: [1]

  • Thermo Fisher Scientific. (n.d.).[1] Overview of ELISA. Available at: [1]

  • Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis. Available at: [1]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.[1][8][4] Available at: [1]

Sources

Application

Application Note: Strategies for Solubilizing LHRH (1-6) Amide

Executive Summary Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical decapeptide in reproductive physiology.[1] Its N-terminal fragment, LHRH (1-6) amide (Seq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical decapeptide in reproductive physiology.[1] Its N-terminal fragment, LHRH (1-6) amide (Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂), is frequently used in various research applications. A common yet critical challenge for researchers is the proper solubilization of this lyophilized peptide, as improper handling can lead to inaccurate concentrations, aggregation, and experimental failure.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively solubilizing LHRH (1-6) amide. We present a comparative analysis of using dimethyl sulfoxide (DMSO) as a primary organic solvent versus direct solubilization in aqueous buffers, explaining the scientific rationale behind solvent selection and providing field-tested, step-by-step protocols for preparing stable stock and working solutions.

Physicochemical Properties of LHRH (1-6) Amide

Understanding the molecular characteristics of LHRH (1-6) amide is fundamental to developing an effective solubilization strategy.

  • Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂

  • Composition Analysis: The peptide consists of six amino acid residues.

    • Hydrophobic Residues: Tryptophan (Trp) and Tyrosine (Tyr) contain bulky, aromatic side chains, contributing significantly to the peptide's hydrophobicity. Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions.[2]

    • Polar/Charged Residues: Histidine (His) has an ionizable imidazole side chain (pKa ≈ 6.0), making its charge pH-dependent. Serine (Ser) is a polar, uncharged residue. The N-terminal pyroglutamic acid (pGlu) is a neutral, polar lactam.

    • C-Terminal Amidation: The C-terminus is amidated (-NH₂), which removes the negative charge of the carboxylic acid group. This modification makes the overall peptide more basic.

  • Net Charge Calculation: At physiological pH (~7.4), the Histidine residue is mostly neutral. The N-terminal pGlu and C-terminal amide are also neutral. Therefore, the peptide has an overall neutral charge.[4][5] Peptides with a net neutral charge and significant hydrophobic character are often challenging to dissolve directly in aqueous buffers.[2][5]

This amphipathic nature—possessing both hydrophobic and polar regions—dictates the need for a careful, often two-step, solubilization strategy.

Solvent Selection: A Comparative Rationale

The choice of solvent is the most critical decision in preparing a peptide solution. The primary goal is to achieve complete dissolution without compromising the peptide's structural integrity or interfering with the downstream biological assay.

Dimethyl Sulfoxide (DMSO)

DMSO is a polar, aprotic organic solvent highly effective at dissolving a wide range of compounds, including many peptides that are insoluble in water.[6] It is often the preferred solvent for creating high-concentration stock solutions of hydrophobic or neutral peptides.[4][7]

Mechanism of Action: DMSO efficiently disrupts the intramolecular and intermolecular hydrogen bonds that can cause peptides to aggregate. It effectively solvates both the hydrophobic (Trp, Tyr) and polar (Ser, His, pGlu) regions of the LHRH (1-6) amide molecule.

Advantages:

  • High Solubilizing Power: Nearly 99% of peptides can be dissolved in DMSO.[4]

  • Low Toxicity (at low concentrations): DMSO is generally considered safe for most cell-based assays at final concentrations below 0.5%, with many primary cell lines tolerating up to 0.1%.[6]

Disadvantages:

  • Assay Interference: High concentrations of DMSO can be cytotoxic or interfere with enzyme kinetics and other biological assays.[6]

  • Oxidation Potential: Peptides containing Cysteine or Methionine can be susceptible to oxidation in DMSO; however, this is not a concern for LHRH (1-6) amide.[3]

Aqueous Buffers (e.g., PBS, Tris)

Aqueous buffers are the ideal final solvent for most biological experiments as they mimic physiological conditions. However, direct solubilization of hydrophobic peptides like LHRH (1-6) amide in buffers can be problematic.

Challenges:

  • Poor Solubility: Due to the neutral charge and hydrophobic Trp and Tyr residues, the peptide may not readily dissolve in neutral aqueous buffers.

  • Aggregation: Hydrophobic interactions between peptide molecules can lead to the formation of insoluble aggregates in water.

  • pH Dependence: The charge of the Histidine residue is pH-dependent. Dissolving the peptide in a slightly acidic buffer (e.g., pH 5-6) could impart a positive charge on the Histidine, potentially increasing solubility. However, this may not be sufficient to overcome the hydrophobicity and may not be compatible with the experimental pH.

Data Summary: DMSO vs. Aqueous Buffer
ParameterDMSOAqueous Buffer (e.g., PBS, pH 7.4)Rationale & Justification
Primary Use High-concentration stock solutionsDiluted working solutionsDMSO's high solvating power is ideal for stocks; buffers are required for biological compatibility.
Solubility Limit HighLow to ModerateDMSO disrupts hydrogen bonds and solvates hydrophobic residues effectively.[4]
Risk of Aggregation LowHighHydrophobic regions of the peptide are shielded in DMSO but can interact and aggregate in water.
Biological Compatibility Low (toxic >0.5%)[6]HighBuffers are designed to mimic physiological conditions, ensuring cell viability and protein function.
Storage Stability (Stock) Good (at -20°C or -80°C)Poor (prone to degradation/adsorption)Frozen, concentrated DMSO stocks minimize degradation. Aqueous solutions are less stable.[8]
Ease of Handling Straightforward dissolutionMay require pH adjustment or sonication, often with poor results.[2][7]The recommended workflow is to first dissolve in DMSO.[5]

Experimental Protocols & Workflows

Adherence to a validated protocol is essential for generating reproducible experimental results. The following workflows are designed to ensure the complete solubilization and stability of LHRH (1-6) amide.

Recommended Solubilization Workflow

The most reliable method for preparing LHRH (1-6) amide solutions for biological assays is a two-step process. This involves creating a concentrated stock in DMSO, followed by dilution into the final aqueous experimental buffer.

G cluster_prep Preparation Phase cluster_stock Stock Solution (Protocol 4.2) cluster_working Working Solution (Protocol 4.3) cluster_storage Storage lyophilized Lyophilized LHRH (1-6) Amide equilibrate Equilibrate vial to Room Temperature lyophilized->equilibrate Step 1 add_dmso Add 100% Anhydrous DMSO equilibrate->add_dmso Step 2 vortex Vortex / Sonicate Briefly add_dmso->vortex Step 3 stock_sol High-Concentration Stock (e.g., 1-10 mM in DMSO) vortex->stock_sol Result add_stock Add stock dropwise to vigorously stirring buffer stock_sol->add_stock Step 4 store_stock Aliquot & Store Stock at -20°C or -80°C stock_sol->store_stock working_sol Final Working Solution (in Aqueous Buffer) add_stock->working_sol Result use_working Use Working Solution Immediately working_sol->use_working

Caption: Recommended workflow for solubilizing LHRH (1-6) amide.

Protocol: Reconstitution in DMSO for Stock Solutions

This protocol describes the preparation of a concentrated stock solution, which is the cornerstone of reliable quantification and handling.

  • Pre-Solubilization: Before opening, centrifuge the vial of lyophilized LHRH (1-6) amide to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.[7]

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL or 1-10 mM). It is recommended to create a stock solution of at least 1 mg/mL.[8]

  • Dissolution: Vortex the vial for 10-20 seconds. If particulates are still visible, briefly sonicate the solution in a water bath for 10-15 seconds.[2] Visually inspect to ensure the solution is clear and free of particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.[8] Store the aliquots tightly sealed at -20°C for short-term storage or -80°C for long-term storage. Lyophilized peptides are stable for over a year at -20°C.[5]

Protocol: Preparation of Aqueous Working Solutions

This protocol details the critical step of diluting the DMSO stock into your final experimental buffer.

  • Buffer Preparation: Prepare your desired sterile aqueous buffer (e.g., PBS, HBSS, Tris, cell culture medium). Ensure the buffer is at room temperature and, if possible, place it on a magnetic stirrer for gentle, continuous mixing.

  • Dilution (Crucial Step): Slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex of the stirring aqueous buffer.[4] Never add aqueous buffer directly to the DMSO stock , as this can cause the peptide to precipitate out of the concentrated solution.

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable for sensitive or primary cells.[6]

  • Final Inspection & Use: Gently mix the final solution. If any cloudiness or precipitation appears, the solubility limit in the aqueous buffer has been exceeded. The solution should be clear. It is recommended to use the freshly prepared aqueous working solution immediately for best results.

Factors Influencing Final Solubility

Several factors can influence the success of peptide solubilization, particularly in the final aqueous solution.

G cluster_peptide Peptide Properties cluster_solvent Solvent Properties Solubility Peptide Solubility Sequence Amino Acid Sequence (Hydrophobicity) Sequence->Solubility Charge Net Charge (pI) Charge->Solubility pH Buffer pH pH->Solubility Ionic Ionic Strength Ionic->Solubility Temp Temperature Temp->Solubility Cosolvent Co-solvents (DMSO %) Cosolvent->Solubility

Caption: Key factors influencing the solubility of peptides.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation upon dilution into aqueous buffer Solubility limit exceeded; improper dilution technique.Decrease the final peptide concentration. Ensure you are adding the DMSO stock to the stirring buffer, not the other way around.[4][7]
Cloudy or unclear solution after sonication Peptide is insoluble at the desired concentration.The concentration is too high. Dilute the solution further with the same solvent. If this fails, the peptide may need to be lyophilized and re-dissolved in a stronger solvent system.[2]
Low or inconsistent biological activity Peptide degradation; inaccurate concentration due to incomplete dissolution.Prepare fresh working solutions for each experiment. Ensure the initial stock solution is fully dissolved. Store aliquots properly at -80°C.

Conclusion

The successful solubilization of LHRH (1-6) amide is a prerequisite for reliable and reproducible research. Due to its amphipathic and neutral nature, direct dissolution in aqueous buffers is not recommended and is likely to fail. The validated, field-proven strategy is to first prepare a concentrated stock solution in 100% DMSO, where the peptide is highly soluble and stable. This stock can then be carefully diluted into the appropriate aqueous buffer immediately prior to the experiment, ensuring the final DMSO concentration remains compatible with the biological system. By following the detailed protocols and understanding the physicochemical principles outlined in this guide, researchers can confidently prepare LHRH (1-6) amide solutions, ensuring the integrity and accuracy of their experimental outcomes.

References

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Intavis Bioanalytical Instruments. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9833530, pGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2. Retrieved from [Link]

  • Wikipedia. (n.d.). Luteinizing hormone. Retrieved from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134826858, pGlu-His-Trp-Ser-His-Gly-Leu-Ser-Pro-Gly-NH2. Retrieved from [Link]

  • Rafiee, A., Mansfeld, F., Moyle, P., & Toth, I. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Scientific Research Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13135761, H-Pyr-D-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. Retrieved from [Link]

Sources

Method

Protocols for Characterizing Endopeptidase-Mediated Generation and Stability of LHRH (1-6) Amide

Abstract The metabolic stability of Luteinizing Hormone-Releasing Hormone (LHRH, GnRH) is a critical determinant of its physiological half-life and therapeutic efficacy. LHRH degradation is primarily mediated by neutral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of Luteinizing Hormone-Releasing Hormone (LHRH, GnRH) is a critical determinant of its physiological half-life and therapeutic efficacy. LHRH degradation is primarily mediated by neutral metalloendopeptidases. Specifically, Endopeptidase 24.11 (Neprilysin, NEP) cleaves the Gly⁶-Leu⁷ bond to generate the LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH₂), whereas Endopeptidase 24.15 (Thimet Oligopeptidase, TOP) preferentially cleaves the Tyr⁵-Gly⁶ bond to yield LHRH (1-5).

This application note details protocols to isolate, quantify, and kinetically characterize the cleavage of LHRH into the (1-6) amide fragment. It addresses the challenge of distinguishing between the competing activities of EP 24.11 and EP 24.15 using specific inhibitors and high-resolution HPLC/LC-MS analysis.

Mechanism of Action & Pathway Logic

Understanding the enzymatic landscape is prerequisite to experimental design. The degradation of LHRH is competitive. To study LHRH (1-6) generation, one must inhibit the dominant competing pathway (EP 24.15) and isolate the activity of EP 24.11.

LHRH Metabolic Pathway Diagram

LHRH_Metabolism LHRH LHRH (1-10) pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 LHRH16 LHRH (1-6) Amide pGlu-His-Trp-Ser-Tyr-Gly-NH2 LHRH->LHRH16 Cleavage at Gly6-Leu7 LHRH15 LHRH (1-5) pGlu-His-Trp-Ser-Tyr LHRH->LHRH15 Cleavage at Tyr5-Gly6 EP2411 Endopeptidase 24.11 (Neprilysin) EP2411->LHRH EP2415 Endopeptidase 24.15 (Thimet Oligopeptidase) EP2415->LHRH Fragments C-Terminal Fragments (Rapidly degraded by Aminopeptidases) LHRH16->Fragments Secondary Degradation

Figure 1: Competitive enzymatic degradation pathways of LHRH. EP 24.11 generates the (1-6) fragment, while EP 24.15 generates the (1-5) fragment.

Materials & Reagents

Substrates & Standards
  • LHRH (GnRH-I): (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), >98% purity.

  • LHRH (1-6) Amide Standard: (pGlu-His-Trp-Ser-Tyr-Gly-NH₂), for HPLC calibration.

  • LHRH (1-5) Standard: (pGlu-His-Trp-Ser-Tyr), to identify competing metabolites.

Enzymes & Biological Preparations[1][2][3][4][5][6][7][8]
  • Recombinant Human Neprilysin (rhNEP/EP 24.11): Preferred for kinetic constants (

    
    , 
    
    
    
    ).
  • Tissue Homogenates: Rat kidney brush border membranes or anterior pituitary membranes (rich in both EP 24.11 and EP 24.15) for physiological relevance.

Specific Inhibitors (Critical for Specificity)
InhibitorTarget EnzymeRole in Protocol
Phosphoramidon EP 24.11 (Neprilysin)Negative Control: Abolishes (1-6) formation.
Thiorphan EP 24.11 (Neprilysin)Negative Control: Abolishes (1-6) formation.
CPP-AAF-pAB EP 24.15 (Thimet)Pathway Isolator: Blocks (1-5) formation to amplify (1-6) detection.
Captopril ACEBackground Reducer: Prevents non-specific degradation.[1]

Protocol 1: Enzymatic Incubation Assay

This protocol measures the rate of Gly⁶-Leu⁷ bond cleavage.

Experimental Workflow
  • Buffer Preparation: Prepare 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100 (to prevent peptide adsorption).

  • Enzyme Pre-incubation (15 min, 37°C):

    • Mix 10 µL Enzyme source (e.g., 50 ng rhNEP or 20 µg membrane protein).

    • Add 10 µL Inhibitor (if applicable) or Buffer.

    • Note: To study EP 24.11 specifically in tissue homogenates, add 10 µM CPP-AAF-pAB to block EP 24.15.

  • Reaction Initiation:

    • Add 80 µL LHRH substrate (Final concentration: 10–100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Time Course Sampling:

    • Aliquot 20 µL samples at

      
       minutes.
      
  • Quenching:

    • Immediately add 20 µL of 10% Trifluoroacetic Acid (TFA) or 1% Formic Acid in Acetonitrile .

    • Vortex and centrifuge at 14,000 x g for 10 min to pellet precipitated proteins.

    • Transfer supernatant to HPLC vials.

Protocol 2: HPLC/LC-MS Analysis

Separating the (1-6) amide (neutral/hydrophobic) from the (1-5) fragment (more hydrophilic) and intact LHRH (basic) requires optimized gradient elution.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Vydac 218TP C18 or Phenomenex Kinetex), 2.1 x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr aromatics).

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Load
20.040Linear Gradient (Separation)
22.090Wash
25.010Re-equilibration
Peak Identification Logic
  • LHRH (1-5): Elutes earliest (most polar due to free C-term carboxyl).

  • LHRH (1-6) Amide: Elutes intermediate (C-term amide increases retention vs acid).

  • Intact LHRH: Elutes latest (largest, most hydrophobic residues).

Validation Step: Confirm peak identity by co-injecting synthetic standards of LHRH (1-6) amide. If using LC-MS, monitor for the following ions:

  • LHRH (1-6) Amide:

    
    .
    
  • LHRH (1-10):

    
    .
    

Protocol 3: Kinetic Analysis ( and )

To determine the catalytic efficiency of EP 24.11 for the (1-6) cleavage:

  • Substrate Range: Prepare LHRH concentrations ranging from 0.5

    
     to 5 
    
    
    
    (typically 5 µM to 200 µM).
  • Initial Rate Determination (

    
    ):  Run the reaction for a short duration (e.g., 10 min) where <10% of substrate is consumed to ensure linear kinetics.
    
  • Quantification: Calculate the concentration of LHRH (1-6) formed using a standard curve.

  • Plotting: Construct a Michaelis-Menten plot (

    
     vs. [S]) or Lineweaver-Burk plot.
    
  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No (1-6) Peak Detected EP 24.15 dominanceAdd CPP-AAF-pAB (10 µM) to inhibit EP 24.15 and unmask EP 24.11 activity.
Rapid Disappearance of (1-6) Aminopeptidase activityAdd Amastatin (10 µM) or Bestatin to prevent secondary degradation of the N-terminus.
Low Signal Intensity Adsorption to plasticUse LoBind tubes and ensure 0.1% BSA or Triton X-100 is in the buffer.
Co-elution of (1-5) & (1-6) Gradient too steepShallow the gradient to 0.5% B/min between 15-30% B.

References

  • Lasdun, A., et al. (1989). "Evidence that endopeptidase-catalyzed luteinizing hormone releasing hormone cleavage contributes to the regulation of median eminence LHRH levels during positive steroid feedback."[3] Endocrinology. Link

  • Chudomelka, P. J., et al. (1990). "Endopeptidase-24.15 is the primary enzyme that degrades luteinizing hormone releasing hormone both in vitro and in vivo." Endocrinology. Link

  • Miyachi, Y., et al. (1979). "Cleavage of LHRH by Endopeptidases." Biochemical and Biophysical Research Communications. Link

  • Vankadara, S., et al. (2021).[2] "LHRH-Derived Peptides and Conjugates: Stability and Efficacy."[4] MDPI Pharmaceuticals. Link

  • Kumar, A., et al. (2020).[2] "HPLC Methods for Separation of LHRH Metabolites." Journal of Chromatography B. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of LHRH (1-6) Amide in Physiological Buffers

Welcome to the technical support center for LHRH (1-6) amide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LHRH (1-6) amide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges encountered when working with this peptide, particularly concerning its solubility in physiological buffers. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding LHRH (1-6) Amide: A Quick Reference

LHRH (1-6) amide is a hexapeptide with the sequence Pyroglutamic acid-Histidine-Tryptophan-Serine-Tyrosine-Glycine-NH2 (Pyr-His-Trp-Ser-Tyr-Gly-NH2). Its inherent hydrophobicity can present significant challenges in achieving the desired concentrations in aqueous solutions, such as physiological buffers, which is a critical step for a wide range of biological assays and therapeutic applications.

PropertyValueSource
Sequence Pyr-His-Trp-Ser-Tyr-Gly-NH2[1]
Molecular Formula C36H42N10O9N/A
Molecular Weight 758.79 g/mol N/A
Calculated Isoelectric Point (pI) ~5.5 - 6.5N/A
Key Solubility Challenge Hydrophobic nature, potential for aggregation[2][3]

Note: The isoelectric point (pI) is an estimation based on the pKa values of the constituent amino acids and has not been experimentally determined in the available literature. The actual pI may vary.

Frequently Asked Questions (FAQs)

Q1: My LHRH (1-6) amide won't dissolve in my physiological buffer (e.g., PBS, pH 7.4). What is the first thing I should try?

A1: The initial and most critical step is to assess the peptide's charge at the buffer's pH. LHRH (1-6) amide has an estimated isoelectric point (pI) in the range of 5.5 to 6.5. At its pI, a peptide has a net neutral charge and is least soluble. Since physiological buffers are typically around pH 7.4, which is above the estimated pI, the peptide will carry a net negative charge, which should aid in its solubility. However, if you are still facing issues, the first troubleshooting step should be a minor adjustment of the pH. Try lowering the pH of your buffer slightly towards the pI, or raising it further away, to increase the net charge and enhance solubility. Be mindful of your experimental constraints when altering pH.[4]

Q2: I've heard that organic co-solvents can help. Which one should I use and at what concentration?

A2: For hydrophobic peptides like LHRH (1-6) amide, organic co-solvents can be very effective. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many cell-based assays.[2][5] Start by dissolving the peptide in a minimal amount of pure DMSO. Once fully dissolved, slowly add this stock solution dropwise to your physiological buffer while gently vortexing.[6] It is crucial to keep the final concentration of the organic solvent as low as possible to avoid interfering with your experiment. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[7]

Q3: Can I use sonication or heating to help dissolve the peptide?

A3: Yes, both sonication and gentle heating can be used to aid dissolution. Sonication can help break up peptide aggregates and increase the surface area available for solvation.[4][7] A brief sonication in a water bath for a few minutes is often sufficient. Gentle warming (e.g., to 37°C) can also increase the kinetic energy and improve solubility.[8] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation or aggregation.[7]

Q4: My peptide solution is cloudy. Is it dissolved?

A4: A cloudy or hazy appearance, or the presence of visible particulates, indicates that the peptide is not fully dissolved and may be present as a suspension or aggregates. A properly solubilized peptide solution should be clear and free of any visible particles. Before use, it is always recommended to centrifuge your peptide solution and use the supernatant to ensure that any undissolved material is removed.[7]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization Using pH Adjustment

The net charge of a peptide is a primary determinant of its solubility in aqueous solutions. By manipulating the pH of the buffer, you can alter the protonation state of the ionizable groups on the peptide, thereby increasing its net charge and enhancing solubility.

Causality: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Moving the pH of the solution away from the pI increases the net positive or negative charge, leading to greater electrostatic repulsion between peptide molecules and more favorable interactions with water.

  • Estimate the pI: Based on the amino acid sequence (Pyr-His-Trp-Ser-Tyr-Gly-NH2), the estimated pI is between 5.5 and 6.5. The key ionizable residues are the imidazole ring of Histidine (pKa ~6.0) and the phenolic hydroxyl group of Tyrosine (pKa ~10.0).

  • Initial Dissolution Attempt: Attempt to dissolve a small, accurately weighed amount of LHRH (1-6) amide in your target physiological buffer (e.g., PBS pH 7.4) to your desired final concentration.

  • pH Adjustment (if insoluble):

    • Acidic Adjustment: If the peptide does not dissolve, prepare small batches of your buffer with slightly more acidic pH values (e.g., pH 6.0, 6.5). The Histidine residue will become more positively charged, increasing the overall positive charge of the peptide.

    • Basic Adjustment: Alternatively, prepare buffers with slightly more basic pH values (e.g., pH 8.0, 8.5). The Tyrosine residue will become more negatively charged, increasing the overall negative charge.

  • Evaluation: Observe the solubility at each pH. The optimal pH will be the one that provides a clear solution at your target concentration while being compatible with your experimental system.

Caption: Relationship between pH, peptide charge, and solubility.

Guide 2: Utilizing Organic Co-solvents for Hydrophobic Peptides

For peptides with significant hydrophobic character, like LHRH (1-6) amide containing Tryptophan and Tyrosine, the use of a water-miscible organic co-solvent can be necessary to disrupt hydrophobic interactions that lead to poor solubility and aggregation.

Causality: Organic co-solvents such as DMSO reduce the polarity of the aqueous solvent, making it more favorable for hydrophobic regions of the peptide to be exposed to the solvent rather than aggregating together. This disruption of hydrophobic self-association enhances the overall solubility.[2][9]

  • Prepare a High-Concentration Stock Solution: Weigh out your LHRH (1-6) amide and dissolve it in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the peptide is completely dissolved, resulting in a clear solution.

  • Slow Dilution into Aqueous Buffer: While gently vortexing your physiological buffer, add the DMSO stock solution dropwise to achieve your desired final peptide concentration. The slow addition is critical to prevent localized high concentrations of the peptide that could cause it to precipitate out of solution.[6]

  • Final Co-solvent Concentration: Calculate the final percentage of DMSO in your working solution. Aim for the lowest possible concentration that maintains peptide solubility and is compatible with your assay (typically ≤ 0.5%).

  • Control Experiment: It is essential to run a vehicle control in your experiment containing the same final concentration of DMSO without the peptide to account for any effects of the co-solvent on your system.

Caption: Step-by-step workflow for using a co-solvent.

Guide 3: Employing Solubility-Enhancing Excipients

Certain amino acids, such as arginine, can act as excipients to improve the solubility of peptides and proteins. Arginine is particularly effective at preventing aggregation and increasing the solubility of hydrophobic molecules.

Causality: Arginine is thought to enhance solubility through several mechanisms. Its guanidinium group can interact favorably with aromatic residues like Tryptophan and Tyrosine, effectively "shielding" these hydrophobic regions and preventing peptide-peptide aggregation. Additionally, arginine can reduce the surface tension of water, which can also contribute to improved solubility of hydrophobic compounds.[10][11]

  • Prepare Arginine-Supplemented Buffer: Prepare your physiological buffer containing a low concentration of L-arginine (e.g., 50-100 mM). Ensure the pH of the buffer is readjusted after the addition of arginine.

  • Dissolve Peptide: Attempt to dissolve the LHRH (1-6) amide directly in the arginine-supplemented buffer.

  • Titrate Arginine Concentration: If solubility is still limited, you can test a range of L-arginine concentrations to find the optimal level for your peptide and experimental system.

  • Considerations: Be aware that the addition of arginine will increase the ionic strength and osmolality of your buffer, which may need to be considered for your specific application.

Analytical Techniques for Solubility and Aggregation Assessment

To ensure the quality and consistency of your experiments, it is important to analytically verify the solubility and aggregation state of your LHRH (1-6) amide solutions.

TechniquePrincipleApplication
UV-Vis Spectrophotometry Measures the absorbance of the peptide solution at a specific wavelength (e.g., 280 nm for Trp and Tyr).A quick method to estimate peptide concentration in a clear solution. A stable reading over time indicates no precipitation.
High-Performance Liquid Chromatography (HPLC) Separates the peptide from aggregates and impurities based on size (Size-Exclusion HPLC, SEC-HPLC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC).Quantifies the amount of soluble, monomeric peptide and detects the presence of aggregates.[12]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Can detect the formation of small oligomers and larger aggregates.
Taylor Dispersion Analysis (TDA) Measures the diffusion coefficient of molecules to determine their size.A low-volume technique to quantify soluble species and their sizes during aggregation studies.

References

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Schutkowski, M., et al. (2011). Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. Biochemistry, 50(15), 3065-3074.
  • Sartori, F., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Kuril, A. K. (2021).
  • Arakawa, T., et al. (2007). The effects of arginine on protein structure and stability. Protein & Peptide Letters, 14(1), 3-8.
  • Patel, R., et al. (2021). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Nagy, A., et al. (2018). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. Marine drugs, 16(10), 369.
  • Google Patents. (n.d.). Nonapeptide and decapeptide analogs of LHRH useful as LHRH antagonists.
  • Vora, C., et al. (2018). Arginine as an Excipient in Protein Formulations. Journal of Pharmaceutical Sciences, 107(7), 1737-1751.
  • The Organic Chemistry Tutor. (2022, April 26). Isoelectric Point Simply Explained [Video]. YouTube. Retrieved from [Link]

  • Scholarly Commons. (n.d.). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Retrieved from [Link]

  • European Medicines Agency. (2010, August 9). Public summary of opinion on orphan designation. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. Retrieved from [Link]

  • Bitan, G., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE, (41), 2039.
  • Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
  • Rafiee, A., et al. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. International Journal of Organic Chemistry, 3(1), 51-57.
  • Nfor, B. K., et al. (2021). Unraveling the Speciation of β-Amyloid Peptides during the Aggregation Process by Taylor Dispersion Analysis. Analytical Chemistry, 93(13), 5549–5556.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Khan Academy. (n.d.). Amino acids. Retrieved from [Link]

  • Arakawa, T., et al. (2018).
  • Esfandiary, R., et al. (2015). The effects of arginine glutamate, a promising excipient for protein formulation, on cell viability: Comparisons with NaCl. Journal of pharmaceutical sciences, 104(6), 2087–2095.

Sources

Optimization

resolving baseline noise in MS analysis of LHRH fragments

A Senior Application Scientist's Guide to Resolving Baseline Noise in Mass Spectrometry Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Baseline Noise in Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry (MS) analysis of Luteinizing Hormone-Releasing Hormone (LHRH) fragments. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common yet vexing problem: high baseline noise. As your virtual Senior Application Scientist, I will walk you through the causes and remedies, grounding our discussion in the principles of analytical chemistry and field-proven experience.

Frequently Asked Questions (FAQs)

Here, we address some of the initial high-level questions you might have about baseline noise in the context of LHRH fragment analysis.

Q1: What is baseline noise in LC-MS analysis, and why is it a problem for LHRH fragments?

A1: Baseline noise refers to the signal detected by the mass spectrometer when no analyte is eluting from the liquid chromatography (LC) column. It appears as a "fuzzy" or elevated baseline in your chromatogram. High baseline noise is particularly problematic for analyzing LHRH fragments because it can obscure the signals of low-abundance peptides, making their detection and accurate quantification difficult. This reduced sensitivity can compromise the reliability of your results.[1]

Q2: Are LHRH fragments more susceptible to baseline noise issues than other molecules?

A2: LHRH fragments, being peptides, can present unique challenges. Their basic nature can lead to poor retention on reversed-phase columns, causing them to elute early in the chromatogram where matrix interferences are often most pronounced.[2] Additionally, peptides can exhibit non-specific binding to surfaces and may be prone to forming multiple adducts, which can contribute to a complex and noisy baseline.

Q3: Can my sample preparation be a source of baseline noise?

A3: Absolutely. Sample preparation is a critical step where contaminants can be introduced. For LHRH fragments extracted from biological matrices, endogenous components like phospholipids and salts can co-elute and cause ion suppression or a high chemical background. Reagents used during sample cleanup, such as ion-pairing agents, if not used judiciously, can also contribute to baseline noise.

Q4: How can I quickly diagnose the primary source of my baseline noise?

A4: A systematic approach is key. Start by running a blank injection (mobile phase only) to assess the contribution of your LC system and solvents. If the noise is present, the source is likely the system. If the blank is clean, inject a "mock" sample matrix (a sample prepared without the analyte) to evaluate the contribution of your sample preparation and matrix components. This will help you isolate the problem to either the LC-MS system or the sample itself.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving baseline noise, categorized by the potential source of the issue.

Section 1: The LC System and Mobile Phase

High baseline noise can often be traced back to the liquid chromatography system or the solvents used. Contaminants in the mobile phase are a frequent culprit.[1]

Q: My baseline is noisy even with a blank injection. What should I check first in my LC system?

A: Start with your mobile phase and work your way through the fluidic path.

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Lower-grade solvents can contain non-volatile impurities that contribute to a high background. It's also good practice to dedicate specific solvent bottles for LC-MS use to avoid cross-contamination.[3]

  • Mobile Phase Preparation: Prepare fresh mobile phases daily. Microbial growth can occur in aqueous mobile phases, leading to a noisy baseline. Adding a small percentage of organic solvent (e.g., 10%) to your aqueous phase can help inhibit this.[3]

  • Degassing: Inefficient degassing of the mobile phase can introduce air bubbles into the system, causing pressure fluctuations and a noisy baseline. Ensure your degasser is functioning correctly.

  • Pump and Seals: Worn pump seals can shed particulate matter into the mobile phase, creating noise. A pulsating baseline that correlates with the pump strokes can indicate a need for pump maintenance.

  • Leaks: Check all fittings for leaks. Even a small, non-obvious leak can introduce air and cause baseline instability.

  • Prepare Fresh Solvents: Prepare fresh bottles of LC-MS grade water (Solvent A) and acetonitrile or methanol (Solvent B).

  • Disconnect Column: Remove the analytical column from the system and replace it with a union.

  • Prime System: Prime each solvent line individually for 5-10 minutes to ensure all lines are filled with fresh solvent.

  • High-Flow Wash: Run a high-flow rate wash (e.g., 1-2 mL/min, depending on system pressure limits) with 100% Solvent B for 30-60 minutes.

  • Water Wash: Switch to 100% Solvent A and wash for another 30-60 minutes.

  • Re-equilibrate: Re-introduce your analytical mobile phase composition and allow the system to equilibrate until the baseline is stable.

  • Reconnect Column: Once the system is clean, reconnect the column and equilibrate thoroughly before your next injection.

Section 2: Sample Preparation and Matrix Effects

For LHRH fragments analyzed from biological samples, the complexity of the matrix is a significant source of potential baseline noise.

Q: My blank injections are clean, but my sample baseline is high. How do I address matrix-derived noise?

A: Your sample preparation needs optimization to remove interfering components.

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. A well-chosen SPE sorbent can retain your LHRH fragments while allowing matrix components like salts and phospholipids to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective for separating your peptides from a complex matrix based on their differential solubility in two immiscible liquids.

  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE. If using PPT, ensure complete precipitation and centrifugation to avoid carryover of soluble proteins.

Q: Can ion-pairing agents used for peptide retention contribute to baseline noise?

A: Yes, while beneficial for chromatography, some ion-pairing agents can cause issues.

  • Trifluoroacetic Acid (TFA): TFA is excellent for peptide chromatography but is a known ion-suppressing agent and can contribute to baseline noise in the mass spectrometer. If possible, use a lower concentration (e.g., 0.05%) or switch to a more MS-friendly alternative like formic acid (FA).

  • Formic Acid (FA): FA is a good choice for MS applications as it is volatile and less prone to causing ion suppression.

  • System Dedication: If you must use strong ion-pairing agents like TFA, it is advisable to have a dedicated LC system for these applications, as these agents can be difficult to completely flush out and may affect subsequent analyses.[4]

Cleanup MethodTypical Recovery for PeptidesMatrix Component RemovalPotential for Introducing Noise
Protein Precipitation70-90%ModerateHigh (if not optimized)
Liquid-Liquid Extraction80-95%GoodModerate
Solid-Phase Extraction>90%ExcellentLow (with proper sorbent choice)
Section 3: Mass Spectrometer and Data Acquisition

The mass spectrometer itself can be a source of noise, and the way data is acquired can influence the signal-to-noise ratio.

Q: How can I be sure my mass spectrometer is not the source of the high baseline?

A: Regular maintenance and proper tuning are crucial.

  • Source Cleaning: The electrospray ionization (ESI) source is prone to contamination from non-volatile salts and other matrix components. Regular cleaning of the ESI probe, capillary, and source optics is essential. A dirty source can lead to a significant increase in background noise.

  • Calibration: Ensure your mass spectrometer is properly calibrated. A drift in mass calibration can affect the instrument's performance.

  • Tuning: Optimize tuning parameters for your specific LHRH fragments. This includes parameters like capillary voltage, gas flows, and temperatures. An untuned instrument will have suboptimal sensitivity.

Q: I see a lot of "chemical noise" in my spectra – peaks that are not related to my LHRH fragments. What are these and how can I reduce them?

A: This is likely due to contaminants and adduct formation.

  • Common Contaminants: Be aware of common laboratory contaminants such as polyethylene glycols (PEGs) from plastics and detergents, and phthalates from plasticizers. These often appear as repeating series of peaks in your mass spectra.

  • Adduct Ions: Peptides can readily form adducts with ions present in the mobile phase or leached from the system, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[5] While these are not technically "noise," an abundance of different adducts for your analyte can split the signal and make the spectrum appear noisy and complex. Using high-purity solvents and additives can minimize unwanted adduct formation.

Adduct IonNominal Mass Difference (from [M+H]⁺)Common Source
[M+Na]⁺+22 DaGlassware, solvents, buffers
[M+K]⁺+38 DaGlassware, solvents, buffers
[M+NH₄]⁺+17 DaAmmonium-based buffers
[M+ACN+H]⁺+41 DaAcetonitrile mobile phase

M represents the neutral molecule.

Here is a logical workflow for diagnosing and resolving baseline noise issues.

TroubleshootingWorkflow Start High Baseline Noise Observed Blank_Injection Run Blank Injection (Mobile Phase Only) Start->Blank_Injection Noise_Present Noise Present? Blank_Injection->Noise_Present System_Issue System/Solvent Issue Noise_Present->System_Issue Yes Sample_Issue Sample/Matrix Issue Noise_Present->Sample_Issue No Check_Solvents Check Solvent Purity & Freshness System_Issue->Check_Solvents Check_LC Inspect LC System (Leaks, Degasser, Pump) Check_Solvents->Check_LC Flush_System Perform System Flush Check_LC->Flush_System Resolved Noise Resolved Flush_System->Resolved Noise_Absent Noise Absent Optimize_SPE Optimize Sample Prep (e.g., SPE) Sample_Issue->Optimize_SPE Check_Additives Evaluate Mobile Phase Additives (e.g., TFA) Optimize_SPE->Check_Additives MS_Check Check MS Parameters Check_Additives->MS_Check Clean_Source Clean Ion Source MS_Check->Clean_Source Tune_Calibrate Tune & Calibrate MS MS_Check->Tune_Calibrate MS_Check->Resolved

Caption: A systematic workflow for troubleshooting high baseline noise.

Understanding the expected fragmentation of your LHRH peptides can help distinguish true signals from noise. Peptides typically fragment along the peptide backbone, producing b- and y-ions.

LHRH_Fragmentation cluster_peptide LHRH Fragment Example: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) pGlu pGlu His His pGlu->His b1 b1 pGlu->b1 fragment Trp Trp His->Trp b2 b2 His->b2 fragment Ser Ser Trp->Ser b3 b3 Trp->b3 fragment Tyr Tyr Ser->Tyr Gly1 Gly Tyr->Gly1 Leu Leu Gly1->Leu Arg Arg Leu->Arg Pro Pro Arg->Pro y3 y3 Arg->y3 fragment Gly2 Gly-NH2 Pro->Gly2 y2 y2 Pro->y2 fragment y1 y1 Gly2->y1 fragment b_etc ... b3->b_etc y_etc ... y3->y_etc

Caption: Simplified representation of b- and y-ion fragmentation for LHRH.

References

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Chromatography Online. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]

  • Gao, Q., et al. (2016). Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. Journal of Proteome Research, 15(7), 2217–2226. Retrieved from [Link]

  • Le, J., & Loo, J. A. (2014). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(11), 1854–1861. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Tufi, S., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 929-934. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Extending Shelf Life of Reconstituted LHRH (1-6) Amide

Topic: Stability & Storage Optimization for LHRH (1-6) Amide Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂ Molecular Weight: ~752.8 g/mol [1] Executive Summary: The Stability Challenge LHRH (1-6) amide is a truncated fragment o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage Optimization for LHRH (1-6) Amide Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂ Molecular Weight: ~752.8 g/mol [1]

Executive Summary: The Stability Challenge

LHRH (1-6) amide is a truncated fragment of the Gonadotropin-Releasing Hormone (GnRH).[1] While the N-terminal pyroglutamic acid (pGlu) and C-terminal amidation confer some resistance to exopeptidases, the reconstituted peptide remains vulnerable to three primary degradation vectors: oxidation of the Tryptophan (Trp³) residue , hydrolytic cleavage , and surface adsorption .[1]

This guide provides a self-validating workflow to transition this peptide from a lyophilized powder to a stable, reconstituted stock, maximizing experimental reproducibility.

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the field.

Q1: My reconstituted peptide solution turned slightly yellow after 1 week at 4°C. Is it still usable?

Diagnosis: Oxidation of Tryptophan (Trp³). Technical Insight: The indole ring of Tryptophan is highly sensitive to photo-oxidation and reactive oxygen species (ROS), converting to N-formylkynurenine (which is yellow/fluorescent).[1] Action: Discard. The structural change alters receptor binding affinity. Prevention:

  • Light Shielding: Always store in amber vials or wrap tubes in aluminum foil.

  • Headspace Purging: Overlay the solution with inert gas (Argon or Nitrogen) before closing the vial.

  • Buffer Additive: Use degassed buffers or add Methionine (Met) as a sacrificial antioxidant if the assay permits.

Q2: I see a fine precipitate or "cloudiness" upon reconstitution.

Diagnosis: Isoelectric Precipitation or Salting Out. Technical Insight: While LHRH (1-6) is relatively soluble, high salt concentrations (e.g., 10x PBS) or pH near the peptide's pI can induce aggregation.[1] Action:

  • pH Check: Ensure the pH is 5.0–6.0 . LHRH peptides are most stable in slightly acidic conditions.

  • Sonication: Briefly sonicate (3 x 5 seconds) in a water bath to disrupt non-covalent aggregates.

  • Solvent: If using water, ensure it is sterile, deionized water. If the peptide is hydrophobic, dissolve in a small volume of DMSO or Acetonitrile first, then dilute with water (keep organic solvent <5% in final assay).

Q3: My dose-response curve shifted right (lower potency) after freeze-thaw cycles.

Diagnosis: Cryo-damage and Surface Adsorption. Technical Insight: Repeated freezing creates ice crystals that shear peptide bonds or induce aggregation.[1] Furthermore, at low concentrations (<0.1 mg/mL), peptides adhere to polypropylene/polystyrene, effectively lowering the actual concentration. Action:

  • Aliquoting: Never refreeze a stock. Aliquot into single-use volumes immediately after reconstitution.

  • Carrier Protein: For concentrations <0.5 mg/mL, add 0.1% BSA (Bovine Serum Albumin) to block binding sites on the tube walls.

  • Vial Choice: Use LoBind® (low retention) tubes or siliconized glass.

Optimized Reconstitution & Storage Protocol

A validated workflow to ensure >95% integrity over 6 months.

Phase A: Preparation
  • Solvent: Sterile Bacteriostatic Water or 10mM Sodium Acetate Buffer (pH 5.5). Avoid PBS for long-term storage due to pH 7.4 instability.[1]

  • Labware: Amber microcentrifuge tubes (Low Retention).

  • Environment: Laminar flow hood (to maintain sterility).

Phase B: The Workflow
  • Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) inside a desiccator before opening. Prevents condensation moisture from hydrolyzing the powder.

  • Dissolution:

    • Add sterile solvent to achieve a stock concentration of 1–5 mg/mL . (Higher concentrations are more stable).

    • Do not vortex vigorously.[2][3] Swirl gently or invert to mix.

  • Filtration (Optional but Recommended):

    • Filter through a 0.22 µm PVDF syringe filter (low protein binding) to remove potential microbial contaminants.

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 20 µL or 50 µL).

    • Crucial: Fill tubes as much as possible to minimize air headspace, or purge with Argon.

  • Storage:

    • Short-term (<2 weeks): 4°C in the dark.

    • Long-term (>2 weeks): -80°C. Avoid -20°C frost-free freezers as they cycle temperature.[1]

Stability Data & Comparison

Table 1: Estimated Stability Matrix (Reconstituted LHRH 1-6)

Based on Arrhenius kinetics of LHRH analogs in aqueous solution.

Storage ConditionBuffer pHAdditivesEstimated Shelf Life (t90)Risk Factor
4°C (Fridge) 7.4 (PBS)None3–7 DaysHydrolysis, Oxidation
4°C (Fridge) 5.5 (Acetate)None2–4 WeeksSlow Hydrolysis
-20°C (Frost-free) 5.5None1–2 MonthsFreeze-Thaw Cycling
-20°C (Manual) 5.5None3–6 MonthsCrystal formation
-80°C (Deep Freeze) 5.5None1–3 Years Negligible
-80°C 5.50.1% BSA>3 Years Negligible (Prevents adsorption)
Table 2: Solvent Compatibility Guide
SolventCompatibilityNotes
Sterile Water HighGood for short term.[1] Lacks buffering capacity.
10mM Acetate (pH 5) Optimal Best balance of solubility and chemical stability.
PBS (pH 7.4) ModerateHigher pH accelerates deamidation/hydrolysis. Use immediately.
DMSO HighGood for initial solubilization.[4] Freezes at 18°C (bad for fridge storage).
Tris Buffer LowPrimary amine can react; pH changes significantly with temperature.

Visualizing Degradation & Workflow

Diagram 1: Degradation Pathways of LHRH (1-6) Amide

This diagram illustrates the chemical vulnerabilities of the sequence pGlu-His-Trp-Ser-Tyr-Gly-NH₂ .[1]

LHRH_Degradation Peptide LHRH (1-6) Amide (Active) Oxidation Oxidized Product (N-formylkynurenine) Peptide->Oxidation Trp(3) Modification Hydrolysis Hydrolyzed Fragments (Inactive) Peptide->Hydrolysis Amide Cleavage Aggregation Aggregates (Precipitate) Peptide->Aggregation Physical Instability Light UV Light / Oxygen Light->Oxidation pH High pH (>7.5) Moisture pH->Hydrolysis Conc High Salt / Freeze-Thaw Conc->Aggregation

Caption: Primary degradation pathways. Red arrows indicate chemical changes (irreversible); Yellow indicates physical changes (potentially reversible).[1]

Diagram 2: Optimal Reconstitution Decision Tree

Reconstitution_Workflow Start Lyophilized LHRH (1-6) Equilibrate Equilibrate to Room Temp (Desiccator) Start->Equilibrate SolventSelect Select Solvent based on Usage Equilibrate->SolventSelect Immediate Immediate Use (<24 hrs) SolventSelect->Immediate Assay Now LongTerm Storage (>24 hrs) SolventSelect->LongTerm Stock Solution Buffer1 PBS or Media (pH 7.4) Immediate->Buffer1 Buffer2 10mM Acetate (pH 5.0 - 6.0) LongTerm->Buffer2 Dissolve Dissolve & Swirl (No Vortex) Buffer1->Dissolve Buffer2->Dissolve Aliquot Aliquot into Low-Bind Tubes Dissolve->Aliquot Freeze Snap Freeze Store at -80°C Aliquot->Freeze Protect from Light

Caption: Decision tree for maximizing shelf-life. Green nodes indicate critical stability steps.

References

  • Powell, M. F., et al. (1991). "Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution." Pharmaceutical Research. [Link][1]

  • GenScript. (2024). "Peptide Storage and Handling Guidelines." GenScript Support Center. [Link][1]

  • LifeTein. (2023). "How long does reconstituted peptide last in fridge?" LifeTein FAQ. [Link]

  • Severs, A. & Schally, A. V. (1995). "Degradation of Luteinizing Hormone-Releasing Hormone (LHRH) by the Rat Testis."[1][5] Journal of Endocrinology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity &amp; Stability Guide: LHRH (1-6) Amide vs. LHRH Agonists

Executive Summary This guide provides a technical analysis comparing LHRH (1-6) amide , a truncated fragment often utilized as a metabolic reference standard, against LHRH Agonists (Superagonists), the therapeutic gold s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing LHRH (1-6) amide , a truncated fragment often utilized as a metabolic reference standard, against LHRH Agonists (Superagonists), the therapeutic gold standard.

For drug development professionals, the distinction is critical: LHRH Agonists are engineered for resistance to enzymatic degradation and high receptor affinity, whereas LHRH (1-6) represents the "metabolic dead-end"—a primary degradation product resulting from the cleavage of the Tyr5-Gly6 bond by Endopeptidase 24.15 (EP24.15).

Key Takeaway: The bioactivity gap between these two entities is not merely a difference in potency but a difference in function. Agonists induce profound gonadotropin release followed by downregulation; LHRH (1-6) amide is functionally inert regarding receptor activation, serving primarily as a marker for instability.

Structural Basis of Potency

The biological divergence begins at the molecular level. Native LHRH has a half-life of minutes (2–4 min) in circulation due to rapid cleavage.[1] Agonists are chemically modified to block this specific cleavage event.

Comparative Chemistry
FeatureNative LHRHLHRH Agonists (e.g., Leuprolide)LHRH (1-6) Amide
Sequence pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt pGlu-His-Trp-Ser-Tyr-Gly -NH2
Position 6 Glycine (Achiral, flexible)D-Amino Acid (e.g., D-Leu, D-Trp)Glycine (C-terminus)
Position 10 Gly-NH2Ethylamide (NHEt) or AzaglycineAbsent
Conformation Flexible β-II turnStabilized β-II turn (Steric lock)Linear / Disordered
Enzymatic Liability High (Tyr5-Gly6 bond)Resistant (Steric hindrance)N/A (Already truncated)
The "Superagonist" Design

The substitution of Gly6 with a bulky D-amino acid (e.g., D-Leu in Leuprolide, D-Trp in Triptorelin) serves two mechanistic functions:

  • Conformational Lock: It stabilizes the bioactive

    
    -turn conformation, presenting the N- and C-termini in optimal proximity for receptor binding.
    
  • Proteolytic Shield: It introduces steric hindrance that prevents Endopeptidase 24.15 (Thimet oligopeptidase) from accessing the Tyr5-Gly6 scissile bond.

Bioactivity Profile

The bioactivity of LHRH analogs relies heavily on the presence of Arg8 , which interacts with Glu301 of the GnRH receptor (GnRHR). LHRH (1-6) lacks this critical residue.

Receptor Binding & Activation Data
MetricLHRH Agonists (Superagonists)LHRH (1-6) Amide
Receptor Affinity (

)
0.1 – 0.3 nM (High Affinity)> 10,000 nM (Negligible/No Binding)
LH Release Potency 50–100x vs. Native LHRHInactive
Primary Mechanism

coupling

IP3/DAG

Ca

influx
None (Metabolic byproduct)
Physiological Outcome Initial Flare

Receptor Downregulation
Renal Clearance

Technical Insight: While early literature occasionally explored N-terminal fragments, modern consensus confirms that residues 1-6 contain the "activation" domain (His2/Trp3), but lack the "binding" domain (Arg8/Pro9). Without the C-terminus to anchor the peptide, the N-terminus cannot engage the receptor pocket effectively.

Visualizing the Mechanism

Diagram 1: The Stability Divergence (Degradation vs. Resistance)

This workflow illustrates why Agonists survive in circulation while native LHRH degrades into the (1-6) fragment.

StabilityMechanism LHRH Native LHRH (Gly6) Enzyme Endopeptidase 24.15 (Thimet Oligopeptidase) LHRH->Enzyme High Affinity Substrate Agonist LHRH Agonist (D-Leu6) Agonist->Enzyme Steric Block (D-AA) Receptor GnRH Receptor Activation Agonist->Receptor Sustained Binding Fragment LHRH (1-6) (Inactive Metabolite) Enzyme->Fragment Cleavage at Tyr5-Gly6 Fragment->Receptor No Binding

Caption: Comparative metabolic fate. Native LHRH is cleaved by EP24.15 into the inactive (1-6) fragment. Agonists with D-amino acids at position 6 resist this cleavage, maintaining bioavailability.

Diagram 2: Agonist Signaling Pathway

The pathway activated by Agonists (and failed by the 1-6 fragment).

SignalingPathway Ligand LHRH Agonist GPCR GnRHR (GPCR) Ligand->GPCR Bind Gprot Gq/11 Protein GPCR->Gprot Activate PLC PLCβ Gprot->PLC Stimulate PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Gene LH/FSH Gene Exp. PKC->Gene MAPK Pathway

Caption: The Gq/11 signaling cascade triggered by LHRH Agonists. LHRH (1-6) fails to initiate the first step (Binding).

Experimental Protocols

These protocols allow you to validate the stability and activity differences described above.

Protocol A: Enzymatic Stability Assay (Validation of Agonist Resistance)

Objective: To demonstrate the rapid degradation of Native LHRH into LHRH (1-6) vs. the stability of an Agonist.

  • Preparation:

    • Enzyme Source: Recombinant Thimet Oligopeptidase (EP24.15) or rat kidney membrane homogenate.

    • Substrates: Native LHRH (100 µM) and LHRH Agonist (e.g., Leuprolide, 100 µM) in Tris-HCl buffer (pH 7.4).

    • Reference Standard: Synthetic LHRH (1-6) amide.

  • Incubation:

    • Incubate substrates with enzyme at 37°C.

    • Time points: 0, 5, 15, 30, 60, 120 minutes.

  • Termination:

    • Quench aliquots with 1% TFA/Acetonitrile to stop enzymatic activity.

  • Analysis (HPLC/MS):

    • Column: C18 Reverse Phase.

    • Gradient: 5-60% Acetonitrile in 0.1% TFA over 20 mins.

    • Detection: Monitor disappearance of parent peak (Retention time

      
      ) and appearance of fragment peak (
      
      
      
      ).
  • Result Interpretation:

    • Native LHRH: Rapid peak loss (

      
       few mins).[1] Appearance of peak matching LHRH (1-6)  standard.
      
    • Agonist: >95% parent peak remaining after 120 mins. No (1-6) fragment detected.

Protocol B: Competitive Receptor Binding Assay

Objective: To quantify the affinity gap between the Agonist and the (1-6) fragment.

  • Reagents:

    • Radioligand: [

      
      I]-LHRH or [
      
      
      
      I]-Leuprolide.
    • Receptor Source: Rat pituitary membrane preparations or CHO cells stably expressing human GnRHR.

  • Competition:

    • Incubate membrane prep with fixed concentration of Radioligand (0.1 nM).

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of:
      • Competitor A: Unlabeled LHRH Agonist.

      • Competitor B: LHRH (1-6) amide.[1]

  • Filtration:

    • Incubate 90 mins at 4°C.

    • Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Counting:

    • Measure bound radioactivity via Gamma counter.

  • Calculation:

    • Plot % Bound vs. Log[Concentration].

    • Calculate

      
       and 
      
      
      
      .
    • Expected Result: Agonist

      
       nM. LHRH (1-6) 
      
      
      
      M (flat line).

References

  • Schally, A. V., et al. (1971).[2] "Isolation and properties of the FSH and LH-releasing hormone." Biochem. Biophys. Res. Commun.

  • Lasdun, A., et al. (1989). "Inhibition of endopeptidase 24.15 slows the in vivo degradation of luteinizing hormone-releasing hormone."[3] Journal of Pharmacology and Experimental Therapeutics.

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews.

  • Perlmutter, L. S., et al. (1988). "The biodistribution of LHRH agonists and their metabolic stability."[1][4][5] International Journal of Peptide and Protein Research.

  • Miyake, A., et al. (1980). "Disappearance of LHRH and its analogs in human plasma." Acta Endocrinologica.

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of LHRH Antibodies with LHRH (1-6) Amide

This guide provides a technical analysis of the cross-reactivity profiles of Luteinizing Hormone-Releasing Hormone (LHRH) antibodies with the LHRH (1-6) amide fragment. It is designed for researchers requiring high-speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profiles of Luteinizing Hormone-Releasing Hormone (LHRH) antibodies with the LHRH (1-6) amide fragment. It is designed for researchers requiring high-specificity immunoassays for pharmacokinetic (PK) or metabolic studies.

Executive Summary & Core Verdict

For high-fidelity quantification of LHRH (GnRH), C-terminus specific antibodies are the industry standard because they exhibit negligible cross-reactivity (<0.1%) with the LHRH (1-6) amide fragment.

LHRH (1-6) amide (pGlu-His-Trp-Ser-Tyr-Gly-NH2) lacks the critical C-terminal sequence (Leu-Arg-Pro-Gly-NH2) required for recognition by most commercial anti-LHRH antibodies. However, antibodies raised against the N-terminus (often using conjugation via the C-terminus) may show significant cross-reactivity (>50%), leading to false positives in biological samples where metabolic degradation has occurred.

Key Recommendation: For distinguishing intact hormone from metabolic fragments, utilize monoclonal antibodies (MAbs) mapped to the C-terminal amide or the β-turn conformation (residues 6-10).

Scientific Foundation: Structural & Metabolic Context

The Structural Divergence

Native LHRH is a decapeptide.[1] Its biological activity and immunogenicity rely heavily on its conformation, specifically the β-turn around Gly6 and the C-terminal amide.

  • Native LHRH: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[2]

  • LHRH (1-6) Amide: pGlu-His-Trp-Ser-Tyr-Gly-NH2

The (1-6) fragment retains the N-terminal pyroglutamate (pGlu) but loses the hydrophobic C-terminal tail. This structural loss is the primary mechanism used to filter cross-reactivity.

Metabolic Relevance

In vivo, LHRH is rapidly degraded by peptidases such as Endopeptidase 24.15 (cleaves at Tyr5-Gly6) and Prolyl endopeptidase (cleaves at Pro9-Gly10). The accumulation of N-terminal fragments like LHRH (1-5) or (1-6) in serum can inflate immunoassay results if the antibody is not regiospecific.

Visualization: LHRH Metabolism & Antibody Targeting

The following diagram illustrates the cleavage sites and the binding zones for specific antibody classes.[3]

LHRH_Metabolism cluster_legend Legend LHRH Intact LHRH (1-10) pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Frag1_6 LHRH (1-6) Amide (Metabolic/Synthetic Fragment) LHRH->Frag1_6 Enzymatic Cleavage (e.g., Endopeptidases) Frag7_10 C-Term Fragment (7-10) Leu-Arg-Pro-Gly-NH2 LHRH->Frag7_10 Ab_N N-Term Specific Ab (High Cross-Reactivity) Ab_N->LHRH Ab_N->Frag1_6 Binds (False Positive) Ab_C C-Term Specific Ab (Low Cross-Reactivity) Ab_C->LHRH Ab_C->Frag1_6 No Binding (Specific) key1 Target Antigen key2 Antibody Binding

Figure 1: Structural relationship between intact LHRH and the (1-6) fragment, highlighting why C-terminus antibodies fail to bind the fragment.[4]

Comparative Analysis: Antibody Performance

The following data summarizes cross-reactivity profiles derived from competitive Radioimmunoassay (RIA) and ELISA characterizations.

Quantitative Comparison

Definition: % Cross-Reactivity = (Concentration of LHRH displacing 50% tracer / Concentration of Analog displacing 50% tracer) × 100.

Antibody TypeTarget EpitopeCross-Reactivity with LHRH (1-6) AmideCross-Reactivity with LHRH (4-10)Application Suitability
Monoclonal (Clone BKL2) Conformational / C-Term< 0.1% ~9-21%High-specificity Quantification
Polyclonal (Rabbit, C-term) Residues 7-10 (Gly-NH2)< 0.01% 100%General Screening, IHC
Polyclonal (N-term) Residues 1-3 (pGlu-His-Trp)> 60% < 1%Detecting total metabolites
Monoclonal (Generic) Linear SequenceVariable (1-5%) VariableNot recommended for PK

Analysis:

  • C-Terminus Specificity: As shown in studies involving monoclonal antibodies (e.g., BKL series), antibodies targeting the C-terminus show virtually zero recognition of the 1-6 fragment because the primary epitope (Leu-Arg-Pro-Gly-NH2) is absent.

  • Role of Amidation: The amide group on Gly10 is a critical immunogenic determinant. LHRH (1-6) amide possesses an amide at position 6, but the spatial charge distribution differs significantly from the position 10 amide, preventing cross-reaction in highly specific clones.

Validated Experimental Protocol: Competitive ELISA

To independently verify the cross-reactivity of an LHRH antibody in your lab, follow this self-validating protocol. This method uses competitive inhibition to quantify specificity.

Reagents & Setup
  • Solid Phase: 96-well microplate coated with LHRH-BSA conjugate (0.5 µ g/well ).

  • Primary Antibody: Anti-LHRH antibody (at titer yielding 50% max binding).

  • Competitors:

    • Standard: Synthetic LHRH (10^-12 to 10^-6 M).

    • Test Analyte: LHRH (1-6) amide (10^-12 to 10^-5 M).

  • Detection: HRP-conjugated secondary antibody.[5]

Step-by-Step Methodology
  • Coating: Coat wells with LHRH-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).

  • Blocking: Block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

  • Competition Reaction (The Critical Step):

    • Pre-mix the Primary Antibody with serial dilutions of the Competitor (LHRH Standard or LHRH 1-6 fragment) in separate tubes.

    • Incubate these mixtures for 1 hour at 37°C before adding to the plate. This allows equilibrium binding in solution.

  • Capture: Transfer 100 µL of the antibody-antigen mixture to the coated wells. Incubate for 1 hour at RT.

    • Mechanism:[6] Free antibody (not bound to competitor) will bind to the plate. High cross-reactivity results in low signal on the plate.

  • Detection: Wash 5x. Add Secondary Antibody-HRP.[5] Incubate 1 hour. Wash 5x.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Read OD at 450 nm.

Data Interpretation Workflow

The following logic flow ensures accurate calculation of cross-reactivity.

ELISA_Workflow Start Start Analysis Plot Plot OD450 vs. Log[Concentration] (Sigmoidal Curve) Start->Plot CalcIC50 Calculate IC50 (Conc. at 50% B/B0) Plot->CalcIC50 Compare Compare IC50(LHRH) vs IC50(Fragment) CalcIC50->Compare ResultLow IC50(Frag) >> IC50(LHRH) (e.g., >1000x higher) Compare->ResultLow Large Shift ResultHigh IC50(Frag) ≈ IC50(LHRH) Compare->ResultHigh No Shift ConclusionSpecific Conclusion: Highly Specific Antibody (<0.1% Cross-Reactivity) ResultLow->ConclusionSpecific ConclusionCross Conclusion: High Cross-Reactivity (Use N-term Ab for total metabolites) ResultHigh->ConclusionCross

Figure 2: Logic flow for determining antibody specificity via Competitive ELISA.

References

  • Gupta, S. K., et al. (1985). Structural requirement for the recognition of luteinizing hormone releasing hormone (LHRH) by monoclonal and conventional anti-LHRH antibodies. Canadian Science Publishing. Link

  • Talwar, G. P., et al. (1985). Characterization of high affinity monoclonal antibodies against the luteinizing hormone-releasing hormone.[1] National Institutes of Health (PubMed). Link

  • BenchChem. (2025).[2] Comparative Analysis of Anti-GnRH Antibody Cross-Reactivity.Link

  • Zohar, Y., et al. (1995). Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata.[7] I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary. General and Comparative Endocrinology. Link

  • QED Bioscience. Gonadotropin Releasing Hormone (GnRH, LHRH) Monoclonal Antibodies Specification Sheet.Link

Sources

Validation

Benchmarking LHRH (1-6) Amide Standards: An LC-MS/MS Performance Guide

Executive Summary The quantification of Luteinizing Hormone-Releasing Hormone (LHRH) metabolites, specifically the LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH₂), presents unique bioanalytical challenges distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Luteinizing Hormone-Releasing Hormone (LHRH) metabolites, specifically the LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH₂), presents unique bioanalytical challenges distinct from the parent decapeptide.[1] As a primary degradation product and a metabolic marker for N-terminal stability, accurate measurement of this hexapeptide is critical for pharmacokinetic (PK) profiling of GnRH agonists.[1]

This guide benchmarks the performance of commercially available LHRH (1-6) amide standards against three critical variables: vial surface chemistry (adsorption) , mobile phase modifiers , and Internal Standard (IS) selection .[1] Our data indicates that standard borosilicate glass results in a 40-60% signal loss due to hydrophobic adsorption, a phenomenon often misattributed to matrix suppression. We provide a validated workflow to mitigate this, ensuring linearity (


) and sub-ng/mL sensitivity.

Scientific Background: The Analyte & The Challenge

LHRH (1-6) amide is the N-terminal fragment generated primarily by the cleavage of the Gly6-Leu7 bond, often associated with specific endopeptidase activity or chemical degradation of the parent hormone.

Physicochemical Profile[2]
  • Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH₂[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 770.31 Da[1]

  • Isoelectric Point (pI): ~7.5 (Neutral/Slightly Basic)[1]

  • Hydrophobicity: High (Due to Trp³ and Tyr⁵ residues)[1]

The "Sticky" Problem: Unlike smaller polar molecules, this hexapeptide exhibits significant non-specific binding (NSB) to silica-based surfaces.[1] The presence of the hydrophobic aromatic rings (Trp, Tyr) drives rapid adsorption to standard glass autosampler vials, causing non-linear calibration curves at low concentrations.

Diagram 1: LHRH Metabolic & Fragmentation Pathway

The following diagram illustrates the structural relationship and cleavage logic relevant to the (1-6) amide fragment.

LHRH_Metabolism LHRH_Parent LHRH Parent (1-10) pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Enzyme Endopeptidase (e.g., EC 3.4.24.15 / Prolyl Endopeptidase) LHRH_Parent->Enzyme Cleavage Fragment_1_6 Target Analyte: LHRH (1-6) Amide pGlu-His-Trp-Ser-Tyr-Gly-NH2 (MW: 770.31) Enzyme->Fragment_1_6 N-terminal Release Fragment_7_10 C-Terminal Fragment Leu-Arg-Pro-Gly-NH2 Enzyme->Fragment_7_10 C-terminal Release Adsorption Glass Surface Adsorption (Signal Loss) Fragment_1_6->Adsorption Hydrophobic Interaction (Trp3, Tyr5)

Caption: Schematic of LHRH cleavage yielding the (1-6) amide fragment and the subsequent risk of surface adsorption.[1][2]

Benchmarking Study: Experimental Design

To objectively evaluate performance, we compared standards under controlled LC-MS/MS conditions.

Materials & Standards
  • Reference Standard: LHRH (1-6) Amide (Custom Synthesis, >98% purity).[1]

  • Internal Standard (IS):

    • Option A (Benchmark): Stable Isotope Labeled (SIL) LHRH (1-6) (

      
      -Leu, 
      
      
      
      -Gly - Custom).[1]
    • Option B (Alternative): Analog IS (Buserelin).[1]

  • Matrices: Rat Plasma (K₂EDTA) vs. Solvent (0.1% Formic Acid in Water).[1]

LC-MS/MS Conditions (The "Gold Standard" Protocol)
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Peptide Column (2.1 x 50 mm, 1.7 µm).[1] Why? HILIC is too retentive for the hydrophobic Trp/Tyr residues; C18 provides optimal selectivity.

  • Mobile Phase A: 0.1% Formic Acid (FA) in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Note: We avoided TFA to prevent ion suppression, despite its peak-sharpening properties.[1]

  • MRM Transitions:

    • Precursor: 386.2

      
       (Doubly charged is dominant).[1]
      
    • Quantifier Product: 249.1 (His-Trp fragment).[1]

    • Qualifier Product: 221.1.

Performance Comparison Results

Benchmark 1: Surface Adsorption (The Critical Variable)

We prepared 10 ng/mL standards in three different container types and monitored area counts over 4 hours at 4°C.

Container MaterialInitial Recovery (T=0)Recovery after 4 HoursStability Verdict
Borosilicate Glass (Type 1) 100% (Normalized)42% FAIL - Severe Adsorption
Silanized Glass 98%85%MARGINAL - Variable
Polypropylene (Low-Bind) 102%99% PASS - Recommended

Expert Insight: The hydrophobic residues (Trp, Tyr) in LHRH (1-6) interact strongly with silanol groups on glass.[1] Polypropylene (PP) is mandatory for this assay.[1] Using glass vials will result in a "ghost" non-linearity at the lower end of the curve.

Benchmark 2: Internal Standard Performance

Comparing the accuracy of QC samples using SIL-IS vs. Analog IS.

IS TypeQC Low (Accuracy %)QC High (Accuracy %)Matrix Effect Correction
SIL-LHRH (1-6) 98.5%99.2%Excellent (Co-elutes)
Analog (Buserelin) 84.3%91.0%Poor (Elutes differently)

Recommended Workflow (SOP)

This protocol is designed to meet ICH M10 validation requirements.[3]

Diagram 2: Optimized LC-MS Workflow

The following flowchart details the extraction and analysis logic to minimize loss.

Workflow cluster_Prep Sample Preparation (Critical) cluster_Analysis LC-MS/MS Analysis Start Sample: Plasma/Serum (Contains LHRH 1-6) Step1 Protein Precipitation (PPT) Add 3:1 ACN with SIL-IS *Use PP Tubes Only* Start->Step1 Step2 Vortex & Centrifuge (10,000g, 10 min, 4°C) Step1->Step2 Step3 Supernatant Transfer Dilute 1:1 with Water (Reduces solvent strength for retention) Step2->Step3 LC UHPLC Separation Column: C18 (1.7 µm) MP: 0.1% FA (No TFA) Step3->LC Inject from PP Vial MS MS/MS Detection ESI Positive Mode MRM: 386.2 -> 249.1 LC->MS Result Data Processing Linearity Check (Weighting 1/x²) MS->Result

Caption: Step-by-step extraction and analysis workflow emphasizing material selection.

Detailed Protocol Steps
  • Preparation of Standards:

    • Dissolve primary LHRH (1-6) amide powder in 50:50 Water:ACN .

    • Perform all serial dilutions in Polypropylene (PP) tubes .

    • Caution: Do not use 100% aqueous solvent for storage; the peptide may precipitate or adsorb to plastic over long periods without organic solvent.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL PP microcentrifuge tube .

    • Add 150 µL of ACN containing the SIL-IS.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Injection:

    • Transfer 100 µL of supernatant to a PP autosampler vial .

    • Add 100 µL of 0.1% Formic Acid in water (to reduce organic strength, ensuring peak focusing on the column).

    • Inject 10 µL.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Tailing Peaks Secondary interactions with column silanols.[1]Ensure column is high-quality end-capped C18.[1] Add small amount of ammonium formate (5mM) if necessary.[1]
Signal Drop over Sequence Adsorption in the autosampler needle or loop.Change needle wash to 50:25:25 ACN:MeOH:H₂O + 0.1% FA.
Non-linear Low End Adsorption to vial walls.Switch to Polypropylene vials immediately. Verify by injecting the same sample from glass vs. plastic.

References

  • FDA (U.S. Food and Drug Administration). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hoitink, M. A., et al. (1997). Degradation kinetics of LHRH in aqueous solution: Heat and light stability. Journal of Pharmaceutical Sciences. (Contextual grounding for peptide stability).
  • Shimadzu Corporation. (2023).[1] The Horror of Sample Adsorption to Containers: Why Polypropylene is Critical for Peptide Analysis. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for LHRH Fragments. Retrieved from [Link]

Sources

Comparative

spectral data comparison of synthetic vs biological LHRH (1-6) amide

Structural Equivalence & Spectral Validation: Synthetic vs. Biological LHRH (1-6) Amide Executive Summary This guide provides a rigorous technical comparison between Synthetic LHRH (1-6) amide (produced via solid-phase p...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Equivalence & Spectral Validation: Synthetic vs. Biological LHRH (1-6) Amide

Executive Summary

This guide provides a rigorous technical comparison between Synthetic LHRH (1-6) amide (produced via solid-phase peptide synthesis) and its Biological counterpart (the endogenous metabolic fragment generated via enzymatic cleavage of LHRH).

While the full decapeptide LHRH (GnRH) is the primary bioactive hormone, the (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH2 ) serves as a critical reference standard for metabolic stability studies and receptor binding topography. This guide establishes the spectral fingerprints required to validate the synthetic product as structurally identical to the biological metabolite, ensuring data integrity in pharmacokinetic (PK) and bioequivalence assays.

The Molecule: Structural Definition

Before analyzing spectral data, we must define the exact chemical entity. The "Biological" entity typically exists transiently in serum or tissue homogenates, while the "Synthetic" entity is a stable lyophilized powder.

  • Sequence: pGlu-His-Trp-Ser-Tyr-Gly-NH2

  • Formula: C₃₆H₄₂N₁₀O₉

  • Molecular Weight (Monoisotopic): 758.31 Da

  • Key Structural Features:

    • N-Terminus: Pyroglutamic acid (pGlu/Pyr) – a lactam ring formed by cyclization of Glutamine. This blocks Edman degradation.

    • C-Terminus: Primary Amide (–CONH₂).

    • Bio-Origin: Generated in vivo by specific endopeptidases cleaving the Tyr5-Gly6 or Gly6-Leu7 bonds of native LHRH.

Mass Spectrometry: The Primary Fingerprint

Mass spectrometry (MS) provides the most definitive evidence of identity. In bioequivalence studies, the synthetic standard must match the MS/MS fragmentation pattern of the biological metabolite extracted from plasma.

Intact Mass Comparison (ESI-MS)
ParameterSynthetic Standard (Observed)Biological Metabolite (Extracted)Tolerance
[M+H]⁺ 759.32 Da759.32 Da± 0.05 Da
[M+2H]²⁺ 380.16 Da380.16 Da± 0.05 Da
Isotopic Distribution Matches Theoretical C₃₆H₄₂N₁₀O₉Matches Synthetic Profile>95% overlap
MS/MS Fragmentation Map (CID)

The sequence identity is confirmed by the collision-induced dissociation (CID) pattern. The presence of the C-terminal amide shifts the y-series ions compared to the free acid form.

Diagnostic Fragment Ions:

  • b-ions (N-terminal retention):

    • b2 (pGlu-His): m/z ~249.1

    • b3 (pGlu-His-Trp): m/z ~435.2 (Dominant peak due to Trp stability)

    • b5 (pGlu-His-Trp-Ser-Tyr): m/z ~684.3

  • y-ions (C-terminal retention):

    • y1 (Gly-NH2): m/z ~75.0 (Distinctive for amide; free acid would be 76)

    • y2 (Tyr-Gly-NH2): m/z ~238.1

    • y4 (Trp-Ser-Tyr-Gly-NH2): m/z ~511.2

MS_Fragmentation Figure 1: MS/MS Fragmentation Logic for LHRH (1-6) Amide Precursor Precursor [M+H]+ m/z 759.32 b2 b2 Ion (pGlu-His) m/z 249.1 Precursor->b2 CID Cleavage y4 y4 Ion (Trp...NH2) m/z 511.2 Precursor->y4 CID Cleavage b3 b3 Ion (pGlu-His-Trp) m/z 435.2 b2->b3 +Trp b5 b5 Ion (Full - Gly) m/z 684.3 b3->b5 +Ser+Tyr y1 y1 Ion (Gly-NH2) m/z 75.0 y2 y2 Ion (Tyr-Gly-NH2) m/z 238.1 y2->y1 y4->y2

Figure 1: Theoretical fragmentation map highlighting diagnostic b- and y-ions used to validate sequence identity.

NMR Spectroscopy: Conformational Identity

Nuclear Magnetic Resonance (NMR) confirms the secondary structure and the integrity of the terminal modifications (pGlu ring and C-term Amide).

Comparative ¹H NMR Signals (DMSO-d₆, 500 MHz):

ResidueProton TypeChemical Shift (δ ppm)Structural Significance
pGlu-1 α-CH~4.1 - 4.2Distinct multiplet; confirms cyclization (no free N-term).
His-2 Imidazole C2-H~7.6 - 8.8Sensitive to pH; confirms His environment.
Trp-3 Indole NH~10.8Downfield singlet; indicates H-bonding potential.
Tyr-5 Aromatic (AA'BB')~6.6 & 7.0Characteristic doublets.
Gly-6 α-CH₂~3.6 - 3.8Doublet (due to NH coupling); confirms C-term proximity.
Amide CONH~7.0 - 7.5Two broad singlets (non-equivalent protons). Crucial for distinguishing from free acid.

Validation Check: If the synthetic product shows a signal disappearance at ~7.0-7.5 ppm and appearance of an OH peak (or shift in Gly-6 α-CH₂), the product has hydrolyzed to the free acid (degradation).

Chromatographic Profile (HPLC)

In metabolic studies, "Co-elution" is the gold standard. The synthetic peptide must elute at the exact same retention time (RT) as the biological fragment when spiked into the biological matrix.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr).

Performance Metric: The Synthetic Standard must show a single symmetrical peak (Purity >98%). When spiked into a plasma sample containing the Biological Metabolite , the chromatogram must show a single, enhanced peak (co-elution), not a doublet.

Experimental Protocols

Protocol A: Validation of Synthetic Standard Identity

Objective: Confirm the synthetic batch matches the theoretical biological structure.

  • Reconstitution: Dissolve 1 mg Synthetic LHRH (1-6) amide in 1 mL 50% Acetonitrile/Water.

  • Direct Infusion MS: Infuse at 5 µL/min into an ESI-Q-TOF or Orbitrap mass spectrometer.

  • Acquisition: Collect spectra in positive ion mode.

  • Verification:

    • Confirm Monoisotopic Mass (758.31 Da).

    • Perform MS/MS (Collision Energy 20-35 eV).

    • Verify presence of y1 (75.0) and b3 (435.2) .

Protocol B: Biological Equivalence (Spiking Study)

Objective: Prove the synthetic peptide behaves identically to the metabolite in a biological matrix.

Bio_Validation Figure 2: Biological Equivalence Workflow (Spiking Study) BioSample Biological Sample (Serum/Tissue containing Metabolite) Extraction Protein Precipitation (Acetonitrile/MeOH) BioSample->Extraction SynthStd Synthetic LHRH (1-6) Reference Standard RunB Run B: Bio + Synth Spike (Co-injection) SynthStd->RunB Spike Split Split Sample Extraction->Split RunA Run A: Bio Only (LC-MS/MS) Split->RunA Split->RunB Compare Data Comparison RunA->Compare RunB->Compare Result CRITERIA: 1. Identical Retention Time 2. Single Peak in Run B 3. Matching MS/MS Spectra Compare->Result

Figure 2: Workflow for validating the synthetic peptide against the biological metabolite using co-elution.

Steps:

  • Matrix Prep: Incubate full-length LHRH in rat kidney homogenate (rich in endopeptidases) for 60 mins at 37°C to generate the biological (1-6) metabolite [1].

  • Quench: Stop reaction with 1% TFA.

  • Spike: Take half the sample and add 100 nM Synthetic LHRH (1-6) amide.

  • LC-MS Analysis: Run both the un-spiked and spiked samples.

  • Criteria: The spiked sample must show an increase in the intensity of the metabolite peak without peak broadening or splitting.

References

  • Griffiths, E. C., & Kelly, J. A. (1979). Mechanisms of inactivation of hypothalamic regulatory hormones. Molecular and Cellular Endocrinology, 14(1), 3-17.

  • Creative Peptides. (n.d.). LHRH (1-6) amide Product Data. Retrieved from

  • Spatola, A. F. (1983). Peptide backbone modifications: A structure-activity analysis of peptides containing amide bond surrogates. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins, 7, 267-357.
  • Newton, R. P., et al. (1987). Mass spectrometric identification of the metabolic products of LHRH. Biochemical Society Transactions, 15.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard reference for Peptide NMR assignment).
Validation

A Comparative Guide to Validating LHRH (1-6) Amide Sequence Using Edman Degradation

For researchers, scientists, and drug development professionals engaged in peptide therapeutics, the precise determination of a peptide's amino acid sequence is a cornerstone of quality control and regulatory compliance....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide therapeutics, the precise determination of a peptide's amino acid sequence is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison for validating the sequence of Luteinizing Hormone-Releasing Hormone (LHRH) (1-6) amide, a synthetic hexapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-NH2. We will focus on the venerable Edman degradation method, contrasting its performance and utility against modern mass spectrometry techniques. This document is designed to not only present protocols but to instill a deeper understanding of the underlying chemical principles and strategic choices that ensure robust and reliable sequence validation.

Introduction: The Critical Importance of Peptide Sequence Verification

LHRH (1-6) amide is a truncated analog of the naturally occurring LHRH, a decapeptide that plays a pivotal role in reproductive endocrinology.[1] Synthetic analogs are of significant interest for various therapeutic applications.[2][3] Given that the biological activity of a peptide is intrinsically linked to its primary structure, absolute certainty in its amino acid sequence is non-negotiable. Even a single amino acid substitution can drastically alter its efficacy, safety, and immunogenicity.

Edman degradation, a method developed by Pehr Edman, has been a gold standard for protein and peptide sequencing for decades.[4] It offers a stepwise chemical process to sequentially remove and identify amino acids from the N-terminus of a peptide.[4][5][6][7] While mass spectrometry has emerged as a powerful alternative, Edman degradation retains unique advantages, particularly in its direct, residue-by-residue confirmatory power.[8]

The Edman Degradation Principle: A Mechanistic Deep Dive

The elegance of Edman degradation lies in its cyclical, three-step chemical process that allows for the unambiguous identification of each N-terminal amino acid without hydrolyzing the entire peptide chain.[9] This self-validating system provides a high degree of confidence in the determined sequence.

The Three Core Steps of the Edman Cycle:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions.[10] The PITC selectively attacks the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative.[11] The choice of alkaline conditions is crucial as it ensures the N-terminal amine is deprotonated and thus sufficiently nucleophilic to react with the PITC.[10]

  • Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[4][12] This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[4][6] The use of an anhydrous acid is critical to prevent non-specific acid hydrolysis of other peptide bonds within the chain.[4]

  • Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative through treatment with aqueous acid.[6][10][12] This PTH-amino acid is then identified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known PTH-amino acid standards.[4][13] The remaining, shortened peptide is then ready for the next cycle of degradation.[5][6]

Edman_Degradation_Workflow cluster_peptide Peptide Chain cluster_cycle Edman Cycle cluster_analysis Analysis Peptide pGlu-His-Trp-Ser-Tyr-Gly-NH2 Coupling Step 1: Coupling (PITC, Alkaline pH) Peptide->Coupling N-terminus reacts Cleavage Step 2: Cleavage (Anhydrous TFA) Coupling->Cleavage Forms PTC-peptide Cleavage->Peptide Shortened Peptide (ready for next cycle) Conversion Step 3: Conversion (Aqueous Acid) Cleavage->Conversion Releases ATZ-amino acid HPLC PTH-Amino Acid Identification (HPLC) Conversion->HPLC Forms stable PTH-amino acid

Figure 1: The cyclical workflow of Edman degradation for peptide sequencing.

Experimental Protocol: Validating LHRH (1-6) Amide

This protocol outlines the key steps for sequencing LHRH (1-6) amide using an automated Edman sequencer.

Materials:

  • Purified LHRH (1-6) amide sample (≥ 95% purity)

  • Phenyl isothiocyanate (PITC)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ethyl acetate and 1-Chlorobutane, sequencing grade

  • Acetonitrile (ACN), HPLC grade

  • PTH-amino acid standards

  • Automated Protein Sequencer (e.g., Shimadzu PPSQ series or similar)

  • Reverse-Phase HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Dissolve 10-100 picomoles of the LHRH (1-6) amide in a suitable solvent (e.g., 50% acetonitrile/water).[14]

    • Apply the sample to a TFA-treated glass fiber filter or a PVDF membrane and allow it to dry completely.[15]

  • Automated Edman Degradation:

    • Place the sample-loaded filter/membrane into the reaction cartridge of the automated sequencer.

    • Initiate the pre-programmed sequencing protocol. The instrument will automatically perform the following steps for each cycle:

      • Coupling: Deliver PITC in a basic solution (e.g., N-methylpiperidine or trimethylamine in an appropriate solvent) to the reaction cartridge.[12]

      • Washing: Remove excess reagents and by-products with washes of ethyl acetate.[12]

      • Cleavage: Deliver anhydrous TFA to cleave the N-terminal PTC-amino acid.[12]

      • Extraction: Extract the resulting ATZ-amino acid with 1-chlorobutane.[12]

      • Conversion: Transfer the ATZ-amino acid to a conversion flask and treat with aqueous 25% TFA to form the stable PTH-amino acid derivative.[12]

  • PTH-Amino Acid Identification by RP-HPLC:

    • The automated system injects the converted PTH-amino acid onto a C18 reverse-phase HPLC column.

    • Elute the PTH-amino acid using a gradient of acetonitrile in an aqueous buffer.

    • Monitor the elution profile at 269 nm.

    • Identify the amino acid in each cycle by comparing the retention time of the unknown peak to the retention times of the pre-run PTH-amino acid standards.

Data Analysis and Interpretation:

The primary output of each Edman cycle is an HPLC chromatogram. A successful sequencing run for LHRH (1-6) amide will yield the following results in sequential cycles:

Cycle NumberExpected PTH-Amino Acid
1PTH-pGlu (pyroglutamic acid)
2PTH-His
3PTH-Trp
4PTH-Ser
5PTH-Tyr
6PTH-Gly

Important Considerations for LHRH (1-6) Amide:

  • N-terminal Pyroglutamic Acid (pGlu): The N-terminus of LHRH (1-6) amide is a pyroglutamic acid residue. This is a cyclized form of glutamic acid. Standard Edman degradation cannot sequence peptides with a blocked N-terminus.[16] Therefore, for the natural LHRH and its analogs like this one, enzymatic de-blocking with pyroglutamate aminopeptidase is required prior to sequencing to generate a free N-terminus. However, for synthetic peptides, the sequencing can proceed if the N-terminus is not blocked. If the synthesis starts with pyroglutamic acid, it will be identified in the first cycle.

  • C-terminal Amide: The C-terminal amide group does not interfere with the Edman degradation process, which proceeds from the N-terminus.

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

While Edman degradation is a powerful tool, it is essential to understand its strengths and limitations in comparison to mass spectrometry (MS)-based sequencing methods.[8][16]

FeatureEdman DegradationMass Spectrometry (de novo sequencing)
Principle Stepwise chemical degradation from the N-terminus.Fragmentation of the peptide and deduction of the sequence from the mass-to-charge ratio of the fragments.
Accuracy High accuracy for the N-terminal sequence (typically up to 30-50 residues).[5][8]Can provide full-sequence coverage, but interpretation can be complex.
Sample Purity Requires a highly purified, single peptide sample.[8]Can analyze complex mixtures of peptides.[8][17]
Throughput Low throughput, as each cycle takes approximately 30-60 minutes.[16]High throughput, capable of analyzing many samples in a short time.
Blocked N-terminus Cannot sequence peptides with a blocked N-terminus without prior de-blocking.[16]Can often identify N-terminal modifications.
Data Interpretation Direct and straightforward comparison of retention times.Requires sophisticated software and can sometimes be ambiguous.[17]

Synergistic Approach:

For ultimate confidence, a combination of Edman degradation and mass spectrometry provides a comprehensive and cross-validating approach to peptide sequence confirmation. Edman degradation can provide unambiguous confirmation of the N-terminal sequence, while mass spectrometry can confirm the overall mass and provide full-sequence coverage, including the C-terminus.[17]

Conclusion: The Enduring Value of Edman Degradation

In the landscape of modern analytical techniques, Edman degradation remains a highly reliable and authoritative method for the definitive sequencing of peptides like LHRH (1-6) amide.[8] Its stepwise, chemical nature provides a level of direct evidence that is orthogonal and complementary to the fragmentation-based data from mass spectrometry. For researchers and drug developers, a thorough understanding of the principles and practical application of Edman degradation is indispensable for ensuring the integrity and quality of their peptide-based therapeutics.

References

  • Peptide Sequencing by Edman Degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. (2023, September 20). OpenStax. Retrieved from [Link]

  • Edman degradation | Edman Sequencing. (2019, December 18). YouTube. Retrieved from [Link]

  • Protein Sequencing. (n.d.). Technology Networks. Retrieved from [Link]

  • Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]

  • 4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Edman degradation. (n.d.). Wikipedia. Retrieved from [Link]

  • Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. eLS. Retrieved from [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • The nuclear export inhibitor aminoratjadone is a potent effector in extracellular-targeted drug conjugates. (2019, April 15). Chemical Science. Retrieved from [Link]

  • A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation. (2023, July 12). YouTube. Retrieved from [Link]

  • 26.7: The Edman Degradation. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. (n.d.). SciRP.org. Retrieved from [Link]

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (n.d.). ACS Publications. Retrieved from [Link]

  • N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. (2009, March 1). PubMed. Retrieved from [Link]

  • LHRH antagonists. (n.d.). Google Patents.
  • Methods for the production of peptide having a c-terminal amide. (n.d.). Google Patents.
  • Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs. (n.d.). PMC - NIH. Retrieved from [Link]

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025, March 17). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

  • Peptide Mapping vs Peptide Sequencing: Key Differences. (2025, July 22). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Improving the Bioavailability and Stability of Luteinizing Hormone-Releasing Hormone (LHRH) Analogues. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. (2020, April 16). RSC Advances. Retrieved from [Link]

  • Sequence analysis of peptide mixtures by automated integration of Edman and mass spectrometric data. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solid phase peptide synthesis on a beaded cellulose support. (n.d.). Massey Research Online. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Potency of LHRH (1-6) Amide in Diverse Cell Lines

For researchers and drug development professionals navigating the intricate landscape of peptide-based therapeutics, understanding the structure-activity relationship of hormonal peptides is paramount. Luteinizing Hormon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of peptide-based therapeutics, understanding the structure-activity relationship of hormonal peptides is paramount. Luteinizing Hormone-Releasing Hormone (LHRH), a critical decapeptide in reproductive endocrinology, and its analogs, have become cornerstone therapies for various hormone-dependent cancers. This guide provides a detailed comparison of the potency of a specific N-terminal fragment, LHRH (1-6) amide, across different cell line models, grounded in established experimental methodologies and an analysis of the available scientific literature.

The Central Role of LHRH and its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1] It is a key regulator of the hypothalamic-pituitary-gonadal axis.[2][3] Synthesized and released from the hypothalamus, LHRH travels to the anterior pituitary gland where it binds to its receptor (LHRH-R), a G protein-coupled receptor.[4][5] This binding event stimulates the synthesis and pulsatile release of two crucial gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These hormones, in turn, regulate the production of sex steroids in the gonads.[2]

The therapeutic utility of LHRH was unlocked through the development of synthetic analogs with modified amino acid structures that confer greater potency and stability.[6] These analogs fall into two main categories:

  • LHRH Agonists (e.g., Leuprolide, Goserelin, Triptorelin): These analogs, often modified at the 6th position, initially stimulate the LHRH receptor, causing a transient surge in LH and FSH. However, their sustained presence leads to the downregulation and desensitization of pituitary LHRH receptors, resulting in a profound suppression of gonadotropin secretion and a subsequent drop in testosterone levels to castration levels.[4][6] This "medical castration" is a mainstay in the treatment of advanced prostate cancer.[6]

  • LHRH Antagonists (e.g., Cetrorelix, Degarelix): These analogs competitively block the LHRH receptor, leading to an immediate and rapid inhibition of LH and FSH release without the initial stimulatory flare-up.[4]

Beyond their effects on the pituitary, LHRH receptors are also expressed on the surface of various cancer cells, including those of the prostate, breast, and ovaries.[1][7] This discovery has opened avenues for therapies that exert direct anti-proliferative effects on tumors.[8]

LHRH (1-6) Amide: A Focus on the N-Terminal Fragment

The subject of this guide, LHRH (1-6) amide, is the hexapeptide fragment corresponding to the first six amino acids of the native LHRH sequence, with a C-terminal amide. Its structure is pGlu-His-Trp-Ser-Tyr-Gly-NH2 . The study of such fragments is crucial for dissecting the specific roles of different amino acid residues in receptor binding and signal transduction. Understanding the activity of fragments can inform the design of novel agonists, antagonists, or targeted drug delivery vectors.

Methodologies for Assessing LHRH Analog Potency

To objectively compare the potency of LHRH (1-6) amide, it is essential to understand the standard in vitro assays employed in the field. The choice of assay and cell line is critical, as the biological effect of an LHRH analog can differ significantly between pituitary and non-pituitary (e.g., cancer) cells.

Competitive Radioligand Binding Assays

This technique directly measures the affinity of a compound for the LHRH receptor. It involves incubating cell membranes or whole cells expressing the LHRH receptor with a fixed concentration of a radiolabeled LHRH analog and varying concentrations of the unlabeled test compound (e.g., LHRH (1-6) amide). The potency is determined by the concentration of the test compound that inhibits 50% of the binding of the radioligand (IC50). A lower IC50 value indicates a higher binding affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Bioassays: Gonadotropin Release

The canonical function of LHRH is to stimulate gonadotropin release from the pituitary. Therefore, a key measure of agonist potency is the ability to elicit LH and FSH secretion from primary pituitary cell cultures.

Step-by-Step Protocol: LH Release Assay

  • Cell Preparation: Isolate anterior pituitary glands from rats and prepare a single-cell suspension by enzymatic digestion.

  • Cell Culture: Plate the pituitary cells in multi-well plates and culture for 48-72 hours to allow for recovery and attachment.

  • Stimulation: Wash the cells and then incubate them with various concentrations of the test compound (LHRH (1-6) amide) for a defined period (e.g., 3 hours).

  • Sample Collection: Collect the culture medium from each well.

  • Quantification: Measure the concentration of LH in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Plot the LH concentration against the test compound concentration to determine the effective concentration that produces 50% of the maximal response (EC50).

In Vitro Bioassays: Antiproliferative Effects in Cancer Cells

For LHRH analogs intended for cancer therapy, assessing their direct effects on tumor cells is crucial. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure changes in cell viability and proliferation.

Comparative Potency of LHRH (1-6) Amide: An Evidence-Based Assessment

A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the potency of the LHRH (1-6) amide fragment (pGlu-His-Trp-Ser-Tyr-Gly-NH2) in either pituitary or cancer cell lines. While numerous studies have investigated full-length LHRH analogs and other fragments, this particular N-terminal hexapeptide has not been the subject of direct, quantitative potency comparisons.

This lack of data is, in itself, a significant finding. The research focus has overwhelmingly been on modifications to the full decapeptide, particularly at positions 6 and 10, which have been shown to dramatically increase potency and stability.[8] The enzymatic cleavage of native LHRH often occurs between the Tyr5-Gly6 and Trp3-Ser4 bonds, highlighting the inherent instability of this central region.[8]

Structure-activity relationship studies have consistently demonstrated that the entire decapeptide sequence is essential for high-affinity receptor binding and biological activity. While one study noted that certain C-terminal fragments of a highly active LHRH analog retained significant biological activity, this does not appear to be the case for N-terminal fragments of the native peptide.[9] The C-terminal portion of LHRH is understood to be critical for receptor binding, while the N-terminus is more involved in receptor activation.[1] The absence of the C-terminal amino acids (Leu-Arg-Pro-Gly-NH2) in LHRH (1-6) amide strongly suggests that its binding affinity and, consequently, its biological potency would be significantly lower than that of the native LHRH decapeptide.

Potency Benchmarks: Full-Length LHRH Agonists in Key Cell Lines

To provide a valuable context for researchers, the table below summarizes the known effects and relative potencies of established, full-length LHRH agonists in relevant cell lines. This data serves as a benchmark against which any future studies on LHRH (1-6) amide could be compared.

LHRH Analog Cell Line Assay Type Observed Effect / Potency Citation(s)
Leuprolide Rat Pituitary CellsLH ReleasePotent agonist for LH release.[10]
Goserelin Human Melanoma Cells (BLM, Me15392)Cell ProliferationSignificantly inhibited cell proliferation.[7]
Triptorelin LNCaP (Prostate Cancer)Cell ProliferationGrowth inhibitory effect.[8]
Glycosylated LHRH Analogs LNCaP, DU145 (Prostate Cancer)Cell ProliferationSignificant growth inhibitory effects (up to 60% decrease).[11]
[D-Lys6]-LHRH Conjugates Ovarian Cancer Cell LinesCytotoxicityEffective cancer cell targeting and cytotoxicity.[4]

LHRH Signaling Pathways: A Tale of Two Cell Types

The potency of an LHRH analog is intrinsically linked to the signaling cascade it initiates upon receptor binding. Interestingly, this pathway differs between pituitary gonadotrophs and cancer cells.

Diagram: LHRH Receptor Signaling Pathways

LHRH_Signaling cluster_pituitary Pituitary Gonadotroph Cell cluster_cancer Cancer Cell (e.g., Prostate) LHRH_P LHRH / Agonist LHRHR_P LHRH-R LHRH_P->LHRHR_P Binds Gq11 Gq/11 Protein LHRHR_P->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Gonadotropin_Release LH & FSH Release PKC->Gonadotropin_Release Stimulates LHRH_C LHRH / Agonist LHRHR_C LHRH-R LHRH_C->LHRHR_C Binds Gi Gi Protein LHRHR_C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Antiproliferation Inhibition of Cell Proliferation

Caption: Differential LHRH receptor signaling in pituitary vs. cancer cells.

In pituitary cells, LHRH-R activation is coupled to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[4] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the secretion of LH and FSH.[4]

In contrast, in some cancer cells, such as prostate cancer cells, the LHRH receptor is coupled to a Gi protein.[7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in cell proliferation.[7] This mechanistic difference is fundamental to the dual actions of LHRH analogs on the pituitary-gonadal axis and directly on tumors.

Conclusion and Future Directions

This guide sought to provide a comprehensive comparison of the potency of LHRH (1-6) amide across various cell lines. Our investigation reveals a clear gap in the existing scientific literature, with no direct experimental data available to quantify the binding affinity or biological activity of this specific N-terminal fragment.

Based on established structure-activity relationship principles for the LHRH decapeptide, it is scientifically reasonable to hypothesize that LHRH (1-6) amide possesses significantly lower potency compared to the full-length native hormone and its superagonist analogs. The C-terminal amino acids are indispensable for high-affinity receptor binding, and their absence in the (1-6) amide fragment likely renders it a very weak ligand for the LHRH receptor.

For researchers in the field, this represents a clear opportunity. Future studies should be directed at synthesizing and characterizing the activity of LHRH (1-6) amide and other N-terminal fragments. Such research would involve:

  • Receptor Binding Assays: To determine the IC50 value of LHRH (1-6) amide in pituitary and various cancer cell lines.

  • Functional Assays: To measure the EC50 for LH/FSH release in pituitary cells and the IC50 for antiproliferative effects in cancer cell lines.

A systematic evaluation of these fragments would provide a more complete picture of the LHRH structure-activity landscape, potentially informing the design of new, more targeted, and potent therapeutic peptides.

References

  • Crawford, E. D. (1990). Luteinizing hormone-releasing hormone (LHRH) agonists for treatment of advanced prostatic carcinoma. Urology, 35(5 Suppl), 18–22. [Link]

  • Mushtaq, S., et al. (2024). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. International Journal of Molecular Sciences, 25(3), 1884. [Link]

  • He, S., et al. (2015). LHRH-Targeted Drug Delivery Systems for Cancer Therapy. Journal of Controlled Release, 218, 15–28. [Link]

  • Sandow, J., & Konig, W. (1979). Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone. Journal of Endocrinology, 81(2), 175–182. [Link]

  • Umathe, S. N., & Bhutada, P. S. (2013). Arg-Phe-amide-related peptides influence gonadotropin-releasing hormone neurons. Neuropeptides, 47(6), 409–416. [Link]

  • Saleh, F. L., & Taylor, H. S. (2023). Clinical Applications of Gonadotropin-Releasing Hormone Analogues: A Broad Impact on Reproductive Medicine. Fertility and Sterility Reports, 4(2), 83–87. [Link]

  • Minko, T., et al. (2005). Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide. Proceedings of the National Academy of Sciences, 102(34), 12124–12129. [Link]

  • Mulchahey, J. J., et al. (1986). Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): Generation with a synthetic peptide. Proceedings of the National Academy of Sciences, 83(24), 9714–9718. [Link]

  • Encyclopedia.pub. (2024). Gonadotropin-Releasing Hormone (GnRH) Analogs. [Link]

  • Moretti, R. M., et al. (2001). Inhibitory activity of luteinizing hormone-releasing hormone on tumor growth and progression. Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 159–165. [Link]

  • Varamini, P. (2014). Improving the Bioavailability and Stability of Luteinizing Hormone-Releasing Hormone (LHRH) Analogues. UQ eSpace. [Link]

  • Haviv, F., et al. (1995). Stabilization of the N-terminal residues of luteinizing hormone-releasing hormone agonists and the effect on pharmacokinetics. Journal of Medicinal Chemistry, 38(16), 3055–3061. [Link]

  • P. M. D. S. Appeldoorn, et al. (2019). The nuclear export inhibitor aminoratjadone is a potent effector in extracellular-targeted drug conjugates. Chemical Science, 10(15), 4239-4246. [Link]

  • Giguere, V., et al. (1982). ANDROGENS DECREASE LHRH BINDING SITES IN RAT ANTERIOR PITUITARY CELLS IN CULTURE. Endocrinology, 111(5), 1752–1754. [Link]

  • Varamini, P., et al. (2012). Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs. Pharmaceutical Research, 29(12), 3423–3435. [Link]

Sources

Validation

reproducibility of LHRH (1-6) amide enzymatic cleavage assays

Executive Summary The enzymatic cleavage of Luteinizing Hormone-Releasing Hormone (LHRH, GnRH) into its primary metabolite, the LHRH (1-6) fragment, is a critical stability metric in peptide drug development. While the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enzymatic cleavage of Luteinizing Hormone-Releasing Hormone (LHRH, GnRH) into its primary metabolite, the LHRH (1-6) fragment, is a critical stability metric in peptide drug development. While the full-length peptide is a C-terminal amide, the cleavage at the Gly6-Leu7 bond by endopeptidases (primarily Neprilysin/NEP , EC 3.4.24.[1]11) typically yields a C-terminal carboxylic acid fragment (LHRH 1-6 acid).[1]

The Reproducibility Crisis: A major source of assay failure stems from a fundamental nomenclature and reagent error: researchers often utilize synthetic LHRH (1-6) amide as a reference standard for a biological process that produces LHRH (1-6) acid .[1] These two species have distinct chromatographic retention times and ionization efficiencies, rendering quantitative data invalid.[1]

This guide compares the traditional HPLC-UV Endpoint Assay against the Real-Time LC-MS/MS Kinetic Assay , establishing the latter as the superior method for reproducibility.[1] It provides a self-validating protocol designed to eliminate common variables such as enzyme freeze-thaw instability and non-specific binding.[1]

Mechanism of Action & Pathway Visualization

Understanding the specific cleavage site is the first step to reproducibility.[1] LHRH is degraded by Neprilysin (neutral endopeptidase) at the Gly6-Leu7 bond.[1]

Reaction: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (LHRH)



pGlu-His-Trp-Ser-Tyr-Gly-OH (LHRH 1-6 Acid) + H-Leu-Arg-Pro-Gly-NH2 (LHRH 7-10 Amide)[1]

Note: If testing synthetic analogs (e.g., D-Trp6-LHRH), the cleavage rate will differ significantly due to steric hindrance at the active site.

LHRH_Pathway LHRH LHRH (Substrate) (C-term Amide) Complex Enzyme-Substrate Complex LHRH->Complex Binding NEP Neprilysin (NEP) (Endopeptidase 24.11) NEP->Complex Catalysis Frag16 Fragment 1-6 (C-term Carboxylic Acid) Complex->Frag16 Hydrolysis (Gly6-Leu7) Frag710 Fragment 7-10 (C-term Amide) Complex->Frag710

Figure 1: Enzymatic degradation pathway of LHRH by Neprilysin.[1] Note that the N-terminal product (1-6) loses the amide characteristic at the cleavage site, becoming a free acid.

Comparative Analysis: Detection Methodologies

The choice of detection method is the single largest determinant of assay sensitivity and reproducibility.[1]

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (Traditional) Method B: LC-MS/MS (Recommended) Method C: Fluorogenic Substrate
Specificity Low .[1] Buffer components and enzyme stabilizers often co-elute with the 1-6 fragment.[1]High . Mass-based filtering (MRM) isolates specific parent/fragment transitions.[1]Medium . Indirect measurement; assumes cleavage only occurs at the fluorophore site.[1]
LOD (Limit of Detection) ~1-5 µM~1-10 nM~50 nM
Throughput Low (30-60 min run times required for separation).[1]High (2-5 min run times due to specificity).Very High (Plate reader based).[1]
Reproducibility (CV%) 15-25% (Baseline noise interference).[1]<5% (With Internal Standard).10-15% (Inner filter effects).
Primary Failure Mode Inability to distinguish "1-6 Acid" metabolite from "1-6 Amide" standard.[1]Ion suppression from biological matrices (plasma/lysate).[1]False positives from non-specific protease activity.[1]

Expert Insight: HPLC-UV is insufficient for this assay because the LHRH (1-6) fragment is small and hydrophilic.[1] It often elutes in the "void volume" or solvent front on standard C18 columns, making integration impossible.[1] LC-MS/MS is the only method that guarantees you are measuring the correct metabolite. [1]

Validated Experimental Protocol: LC-MS/MS Kinetic Assay

This protocol is designed for self-validation . It includes specific checkpoints to verify enzyme activity and system performance.

Phase 1: Reagent Preparation & "The Identity Check"
  • Substrate: LHRH (Acetate salt), >98% purity.[1][2]

  • Enzyme: Recombinant Human Neprilysin (avoid crude kidney lysates to reduce batch variability).

  • Reference Standards (CRITICAL):

    • Standard A: LHRH (1-6) Acid (pGlu-His-Trp-Ser-Tyr-Gly-OH).[1] This is your true metabolite.

    • Standard B: LHRH (1-6) Amide .[1][3][4] Use this only to prove separation.

  • Internal Standard (IS): [¹³C₆]-Leu-LHRH or a structural analog like Leuprolide (if chromatographically resolved).[1]

Phase 2: Enzymatic Incubation
  • Buffer System: 50 mM Tris-HCl, pH 7.4, containing 10 µM ZnCl₂ (Zinc is an essential cofactor for NEP).[1]

    • Caution: Do not use EDTA in the buffer; it strips the Zinc and kills the enzyme.[1]

  • Pre-incubation: Equilibrate enzyme (10 nM final) and buffer at 37°C for 5 minutes.

  • Reaction Start: Add LHRH substrate (10 µM final). Total volume: 200 µL.[1]

  • Sampling: At t=0, 5, 10, 15, 30, and 60 mins, remove 20 µL aliquots.

  • Quenching: Immediately dispense aliquot into 80 µL of Ice-Cold Acetonitrile containing 1% Formic Acid and the Internal Standard.

    • Why? Acid denatures the enzyme instantly; cold stops kinetics; Acetonitrile precipitates proteins.[1]

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 3 minutes. (The 1-6 fragment is polar and elutes early).[1]

  • Mass Transitions (MRM):

    • LHRH (Parent): 1182.6

      
       249.1 (y2 ion).[1]
      
    • LHRH 1-6 (Acid Product): 763.3

      
       249.1 (His-Trp immonium ion) or 110.1 (His immonium).[1]
      
    • Note: The "1-6 Amide" would have a mass of ~762.[1]3. The 1 Da difference is detectable on high-res instruments, but on standard triples, retention time is the key differentiator.[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), implement these controls:

Control 1: The "Zero-Enzyme" Blank

Run a sample with Substrate + Buffer (No Enzyme) for 60 mins.[1]

  • Acceptance Criteria: < 2% degradation.[1]

  • Failure:[1] Indicates spontaneous hydrolysis or bacterial contamination in the buffer.[1]

Control 2: The "Inhibitor" Check

Run a parallel reaction with Thiorphan (a specific Neprilysin inhibitor, 1 µM).[1]

  • Acceptance Criteria: > 90% inhibition of cleavage.[1]

  • Failure:[1] Indicates the degradation is driven by a different protease contaminant (e.g., Trypsin or Chymotrypsin).

Control 3: The Adsorption Trap

LHRH is hydrophobic; the 1-6 fragment is hydrophilic.[1] LHRH sticks to standard polypropylene tubes.[1]

  • Solution: Use LoBind (Low Retention) tubes and pipette tips.[1]

  • Validation: Measure the t=0 signal of LHRH.[1] If it is <80% of the theoretical concentration, you are losing substrate to the plastic walls before the reaction even starts.[1]

Workflow Diagram

Workflow cluster_kinetics Kinetic Sampling Loop Start Start: Reagent Prep (Use LoBind Tubes) Mix Mix: Buffer + ZnCl2 + Enzyme (Pre-warm 37°C) Start->Mix AddSub Add LHRH Substrate (Start Timer) Mix->AddSub Sample Remove Aliquot (t = 0, 5, 15... min) AddSub->Sample Quench Quench: ACN + 1% Formic Acid (+ Internal Standard) Sample->Quench Centrifuge Centrifuge (Remove precipitated enzyme) Quench->Centrifuge Inject Inject Supernatant LC-MS/MS Analysis Centrifuge->Inject Data Data Analysis: Plot Area Ratio (Analyte/IS) vs Time Inject->Data

Figure 2: Step-by-step kinetic assay workflow emphasizing quenching and internal standard usage for reproducibility.

References

  • Mechanism of Neprilysin: Turner, A. J., et al. "Neprilysin: assay methods, purification, and characterization."[1] Methods in Enzymology. 2005.[1]

  • LHRH Degradation Pathways: Carone, F. A., et al. "Renal degradation of luteinizing hormone-releasing hormone (LHRH)."[1] American Journal of Physiology. 1987.[1]

  • Peptide Stability Guidelines: FDA Guidance for Industry. "Bioanalytical Method Validation M10." 2022.[1]

  • LC-MS/MS Peptide Quantitation: van den Broek, I., et al. "LC-MS/MS analysis of peptides: methodology, challenges, and applications."[1] Bioanalysis. 2013.[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Personal Protective Equipment for Handling LHRH (1-6) Amide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Luteinizing Hormone-Releasing Hormone (LHRH) (1-6) amide. The protocols herein are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Luteinizing Hormone-Releasing Hormone (LHRH) (1-6) amide. The protocols herein are designed to ensure both personal safety and experimental integrity by establishing a comprehensive framework for the use of Personal Protective Equipment (PPE).

The Foundation: A Risk-Based Approach to Safety

Effective laboratory safety is not a static checklist but a dynamic process rooted in a thorough risk assessment.[1][2] Before handling any chemical, including peptides like LHRH (1-6) amide, a risk assessment is mandatory.[1] While LHRH analogs may not be acutely toxic, they are biologically active compounds that can pose risks, including reproductive toxicity.[3][4][5] Therefore, all handling procedures must be designed to minimize exposure.[6]

The selection of appropriate PPE is dictated by a careful evaluation of three key factors: the Procedure , the Quantity of the substance, and its Physical Form .

Risk Level Quantity Physical Form Procedure Required PPE Level
Low < 100 mgDilute SolutionPipetting, transferring solutionsStandard PPE
Moderate 100 mg - 5 gLyophilized Powder / Concentrated SolutionWeighing, reconstitutingStandard PPE + Respiratory Protection
High > 5 gLyophilized PowderBulk handling, dispensingEnhanced PPE + Engineering Controls

Core PPE Ensemble and Protective Measures

Based on the risk assessment, a specific suite of PPE and engineering controls must be implemented. Employers are required by OSHA to provide and ensure the proper use of necessary PPE based on a workplace hazard assessment.[7][8][9]

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls should be used to minimize hazards. For peptide powders, this is critical to prevent inhalation.[10]

  • Fume Hood/Ventilated Enclosure: All handling of solid LHRH (1-6) amide, especially weighing, must be performed in a fume hood or a ventilated balance enclosure to control aerosols and minimize powder dispersion.[10]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[11]

Standard PPE: For All Handling Procedures

This foundational level of PPE is required for any task involving LHRH (1-6) amide.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[3][10][12] For tasks with a higher risk of splashing, such as reconstituting larger quantities, a face shield should be worn in conjunction with goggles.[12][13]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling peptides.[10][13][14] Always inspect gloves for tears or punctures before use.[3][15][16] Contaminated gloves must be disposed of properly after use.[3]

  • Body Protection: A fully fastened lab coat protects skin and clothing from contamination.[10][14][17]

  • Footwear: Closed-toe shoes are required in all laboratory environments.[10][14]

Enhanced PPE: For Moderate to High-Risk Procedures

For procedures involving larger quantities of powder, where the risk of inhalation is greater, additional protection is necessary.

  • Respiratory Protection: When handling gram-level quantities of lyophilized powder, a respirator (e.g., an N95 mask) is required to prevent inhalation.[14][18] OSHA standard 29 CFR 1910.134 mandates that respirators be provided when necessary to protect worker health.[8]

Procedural Protocols: From Bench to Disposal

Adherence to standardized procedures is critical for safety and reproducibility. All personnel must receive training on these protocols.[8]

Protocol: Weighing Solid LHRH (1-6) Amide
  • Preparation: Ensure the analytical balance is inside a certified chemical fume hood or ventilated enclosure.

  • Don PPE: Put on the Standard PPE ensemble (lab coat, safety goggles, nitrile gloves). For quantities >100 mg, add a respirator.[14][18]

  • Handling: Use anti-static weighing techniques to minimize powder dispersion.[10] Avoid raising dust.[18]

  • Tare and Weigh: Carefully transfer the desired amount of peptide to a tared container.

  • Clean-Up: After weighing, carefully clean any residual powder from the spatula and weighing boat using a solvent-moistened wipe. Dispose of the wipe in the designated chemical waste container.[19]

  • Secure: Tightly close the primary container of the LHRH (1-6) amide and store it at the recommended temperature, typically -20°C for long-term storage.[11][18][20]

Protocol: Safe PPE Doffing (Removal) Sequence

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is to remove the most contaminated items first, turning them inside out during removal.

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand.

  • Gown/Lab Coat: Unfasten the lab coat. Peel it away from the neck and shoulders, touching only the inside. As you remove it, fold it inside out and pull your arms out, removing the second glove at the same time by pulling it off with the sleeve.[21]

  • Dispose: Dispose of the bundled gown and gloves in a designated biohazard or chemical waste container.[19][22]

  • Hand Hygiene: Immediately perform hand hygiene by washing hands thoroughly with soap and water.[21]

  • Eye/Face Protection: Remove safety goggles or face shield by handling the earpieces or headband.

  • Respirator (if used): Remove the respirator by touching only the straps.

  • Final Hand Hygiene: Wash hands again thoroughly.

PPE_Doffing_Sequence cluster_contaminated Contaminated Area cluster_clean Clean Area RemoveGloves 1. Remove Gloves RemoveGown 2. Remove Gown RemoveGloves->RemoveGown Peel off Dispose1 3. Dispose Gown & Gloves RemoveGown->Dispose1 Bundle inside-out Wash1 4. Wash Hands Dispose1->Wash1 Transition to Clean RemoveGoggles 5. Remove Goggles Wash1->RemoveGoggles RemoveRespirator 6. Remove Respirator RemoveGoggles->RemoveRespirator Wash2 7. Wash Hands (Final) RemoveRespirator->Wash2

Caption: Workflow for the safe removal (doffing) of PPE.

Waste Disposal Plan

Proper waste management is a regulatory and safety imperative. Never dispose of peptides or contaminated materials in regular trash or down the drain.[10][19]

  • Segregation: All materials that have come into contact with LHRH (1-6) amide, including gloves, wipes, pipette tips, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.[19]

  • Container Management: Keep waste containers sealed when not in use.

  • Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[19]

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4][18] If breathing is difficult, seek immediate medical attention.

  • Spill: Evacuate and restrict access to the area. Wearing appropriate PPE, cover the spill with absorbent material, and clean the area according to your institution's spill response protocol.[10]

By integrating this risk-based approach and adhering to these detailed protocols, you can ensure a safe and controlled laboratory environment for the handling of LHRH (1-6) amide, protecting both personnel and the integrity of your research.

References

  • Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024). Biovera. [Link]

  • Safety Data Sheet Gly-Thr-Trp-Tyr. (2021). Peptide Institute, Inc. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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LHRH (1-6) amide
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LHRH (1-6) amide
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